2-Chloro-6-methoxyquinoline-5-sulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxyquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-16-8-4-3-7-6(2-5-9(11)13-7)10(8)17(12,14)15/h2-5H,1H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNVLIHIKSPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-Chloro-6-methoxyquinoline-5-sulfonamide (CAS 122433-44-1)
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-methoxyquinoline-5-sulfonamide (CAS 122433-44-1)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and analytical characterization of 2-Chloro-6-methoxyquinoline-5-sulfonamide. Intended for researchers and professionals in drug discovery and medicinal chemistry, this document synthesizes information from established chemical principles and data on structurally analogous compounds to build a robust profile of the target molecule. While direct experimental literature on this specific compound is sparse, this guide offers field-proven insights into its expected behavior, handling, and potential as a versatile chemical scaffold. We delve into its physicochemical properties, propose a logical and efficient synthetic pathway, detail expected spectroscopic signatures for structural verification, and discuss its potential applications based on the well-documented bioactivity of its core moieties.
Core Physicochemical Properties and Structure
2-Chloro-6-methoxyquinoline-5-sulfonamide is a multifaceted organic compound featuring a quinoline heterocyclic system. This core is substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a sulfonamide group at the 5-position. Each of these functional groups imparts distinct electronic and steric properties that govern the molecule's overall reactivity, stability, and potential for intermolecular interactions.
The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive agents, while the sulfonamide group is a classic pharmacophore known for a wide range of therapeutic activities, including antibacterial and anti-inflammatory effects.[1][2] The 2-chloro substituent serves as a reactive handle, particularly for nucleophilic substitution, enabling further derivatization.[3]
Structural Representation
Caption: Chemical structure of 2-Chloro-6-methoxyquinoline-5-sulfonamide.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 122433-44-1 | User Provided |
| Molecular Formula | C₁₀H₉ClN₂O₃S | [4] |
| Molecular Weight | 272.71 g/mol | [4] |
| IUPAC Name | 2-chloro-6-methoxyquinoline-5-sulfonamide | - |
| Monoisotopic Mass | 272.000 Da | Calculated |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Note: Key physical properties such as melting point and solubility have not been reported in the public literature and must be determined empirically.
Synthesis and Reactivity
A robust synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide can be logically designed by combining established, high-yield reactions for the modification of quinoline systems. The proposed pathway is modular, allowing for purification at intermediate stages to ensure high purity of the final product.
Proposed Synthetic Pathway
The synthesis logically commences from a substituted 2-hydroxyquinoline (quinolone) and proceeds through three key transformations: chlorination, sulfonation, and amination.
Caption: Proposed multi-step synthesis of the target compound.
-
Chlorination: The synthesis begins with the conversion of 6-methoxyquinolin-2(1H)-one to 2-chloro-6-methoxyquinoline. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective and standard method for this transformation.[5] This step converts the hydroxyl group of the quinolone tautomer into a good leaving group, which is subsequently displaced by a chloride ion.
-
Sulfonation: The resulting 2-chloro-6-methoxyquinoline is then subjected to electrophilic aromatic substitution to install the sulfonyl chloride moiety. Treatment with excess chlorosulfonic acid (ClSO₃H) at room temperature is a well-established protocol for the sulfonation of activated aromatic rings, such as the quinoline system.[6] The electron-donating methoxy group at the 6-position helps direct the incoming electrophile to the adjacent 5-position.
-
Amination: The final step involves the conversion of the reactive 2-chloro-6-methoxyquinoline-5-sulfonyl chloride intermediate into the target sulfonamide. This is a classic nucleophilic substitution reaction where the sulfonyl chloride is treated with an ammonia source, such as aqueous ammonia or ammonium hydroxide.[7][8]
Experimental Protocol: Synthesis of Sulfonamide from Sulfonyl Chloride
This protocol details the final amination step, a critical and well-characterized transformation in sulfonamide synthesis.[8]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 2-chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (10 mL per mmol of sulfonyl chloride).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Base Addition: Add a suitable organic base, such as triethylamine (2.2 eq) or pyridine (2.2 eq), to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[6]
-
Amine Addition: Slowly add a solution of the amine source (e.g., concentrated ammonium hydroxide, 2.0 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing brine. Extract the aqueous layer with DCM (3 x volume). Combine the organic phases.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Chloro-6-methoxyquinoline-5-sulfonamide.
Chemical Reactivity Insights
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This site is a prime target for modification with various nucleophiles (e.g., amines, thiols) to generate a library of derivatives.[3]
-
Sulfonamide N-H Acidity: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by a strong base. This anion can then be used in subsequent alkylation or acylation reactions.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many sulfonyl derivatives, it may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The sulfonyl chloride intermediate is significantly less stable and is sensitive to moisture.[9]
Spectroscopic and Analytical Characterization
Structural confirmation of 2-Chloro-6-methoxyquinoline-5-sulfonamide relies on a combination of mass spectrometry and NMR spectroscopy. While experimental spectra are not publicly available, a detailed prediction based on the known structure and spectroscopic principles is presented below.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is the preferred method for analyzing this compound.[10] The analysis would reveal the protonated molecular ion and potentially other common adducts.
Predicted ESI-MS Data
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₀ClN₂O₃S]⁺ | 273.007 |
| [M+Na]⁺ | [C₁₀H₉ClN₂NaO₃S]⁺ | 294.989 |
| [M+K]⁺ | [C₁₀H₉ClKN₂O₃S]⁺ | 310.963 |
Expected Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be invaluable for structural confirmation. Key expected fragmentation pathways include the neutral loss of SO₂ (-64 Da), loss of the entire sulfonamide moiety (SO₂NH₂; -80 Da), and cleavage of the quinoline ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous proof of structure by mapping the carbon-hydrogen framework.
Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Protons | Multiplicity | Predicted δ (ppm) | Rationale / Correlation |
|---|---|---|---|
| H₃ | Doublet (d) | ~7.3 - 7.5 | Coupled to H₄. |
| H₄ | Doublet (d) | ~8.1 - 8.3 | Coupled to H₃. |
| H₇ | Doublet (d) | ~7.5 - 7.7 | Coupled to H₈. |
| H₈ | Doublet (d) | ~8.4 - 8.6 | Coupled to H₇, deshielded by proximity to sulfonamide. |
| -SO₂NH₂ | Broad singlet | ~7.0 - 7.5 | Exchangeable proton; shift is solvent-dependent. |
| -OCH₃ | Singlet (s) | ~3.9 - 4.1 | Characteristic shift for an aryl methoxy group. |
Predicted ¹³C NMR Chemical Shifts | Carbons | Type | Predicted δ (ppm) | | :--- | :--- | :--- | | C₂ | Quaternary | ~150 - 152 | Attached to Cl and N. | | C₃ | CH | ~122 - 124 | | | C₄ | CH | ~135 - 138 | | | C₄ₐ | Quaternary | ~147 - 149 | Bridgehead carbon. | | C₅ | Quaternary | ~130 - 133 | Attached to sulfonamide. | | C₆ | Quaternary | ~155 - 158 | Attached to methoxy group. | | C₇ | CH | ~125 - 128 | | | C₈ | CH | ~118 - 122 | | | C₈ₐ | Quaternary | ~140 - 143 | Bridgehead carbon. | | -OCH₃ | CH₃ | ~55 - 57 | |
2D NMR for Structural Elucidation: To definitively assign all signals, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, key correlations would be observed between H₃ and H₄, and between H₇ and H₈, confirming their positions on the respective rings.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon signal (C₃, C₄, C₇, C₈, and the methoxy carbon).[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is critical for assigning the quaternary carbons. For instance, the methoxy protons (δ ~4.0) would show a correlation to C₆.
Caption: Key expected correlations in a ¹H-¹H COSY spectrum.
Stability and Storage
Storage: For long-term viability, 2-Chloro-6-methoxyquinoline-5-sulfonamide should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry environment (e.g., at 4°C).[14] Inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidative degradation.
Stability: The compound is expected to be a crystalline solid with good shelf-life under the recommended storage conditions. It is likely stable in common organic solvents used for biological assays (e.g., DMSO). Stability in aqueous buffers should be evaluated, especially for long-term experiments, as extreme pH may promote hydrolysis of the sulfonamide group.
Potential Applications and Future Directions
2-Chloro-6-methoxyquinoline-5-sulfonamide is not just a singular chemical entity but a strategic starting point for the development of novel molecular probes and therapeutic candidates. The convergence of the quinoline and sulfonamide pharmacophores suggests significant potential in several areas of drug discovery.
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by inhibiting kinases or intercalating with DNA.[15]
-
Antibacterial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore that inhibits folate synthesis in bacteria.[2] New derivatives could be explored for activity against drug-resistant strains.
-
Anti-inflammatory Agents: Certain sulfonamides are known to act as selective COX-2 inhibitors.[1]
The reactivity of the 2-chloro position provides a direct route for library synthesis. By reacting the scaffold with a diverse set of amines, alcohols, or thiols, researchers can rapidly generate a wide array of new chemical entities for high-throughput screening, accelerating the discovery of compounds with novel biological activities.
References
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2-chloro-6-methoxyquinoline-5-sulfonamide. ChemBK. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
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Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. [Link]
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2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
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УДК 577 +591. National Academy of Sciences of Ukraine. [Link]
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Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. MDPI. [Link]
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SWK CH 4-5 43/6311 Carbon and 2D NMR 2015March19. University of Wisconsin-La Crosse. [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]
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2-Chloro-6-methoxyquinoline-5-sulfonamide 250mg. Dana Bioscience. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]
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Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. PMC. [Link]
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2-METHYL-4-CHLORO(MERCAPTO)-6(8)-METHOXYQUINOLINE INTERACTION WITH SULFUR NUCLEOPHILES AND BENZYL CHLORIDES. Proceedings of the YSU B: Chemical and Biological Sciences. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. UVic. [Link]
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An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 6-Methoxyquinoline-5-Sulfonamide Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxyquinoline-5-sulfonamide derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document delves into the nuanced interplay between chemical structure and biological function, offering insights grounded in established scientific literature to guide rational drug design.
Introduction: The Quinoline-Sulfonamide Hybrid Scaffold
The strategic fusion of distinct pharmacophores into a single molecular entity, a practice known as molecular hybridization, is a cornerstone of modern drug discovery.[1] This approach aims to create novel therapeutics with enhanced efficacy, improved selectivity, and a lower propensity for drug resistance.[1] Within this framework, the quinoline-sulfonamide scaffold has emerged as a particularly fruitful area of investigation.
The quinoline ring is a privileged heterocyclic system present in numerous natural and synthetic compounds, demonstrating a vast array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Similarly, the sulfonamide moiety is a classic pharmacophore, integral to a multitude of antibacterial, diuretic, and anticancer drugs.[1][3] By covalently linking these two potent moieties, researchers have developed hybrid molecules that exhibit a broad spectrum of biological activities, often targeting multiple pathways with synergistic effects.[1][3] This guide focuses specifically on the 6-methoxyquinoline-5-sulfonamide core, examining how systematic structural modifications influence its biological profile.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-methoxyquinoline-5-sulfonamide derivatives is intricately linked to the nature and position of various substituents. The core scaffold presents several key positions for chemical modification, each offering a potential vector to modulate potency, selectivity, and pharmacokinetic properties.
A critical determinant of biological activity in related quinoline-5-sulfonamides is the substitution at the 8-position of the quinoline ring. For instance, studies on 8-hydroxyquinoline-5-sulfonamides have shown that an unsubstituted phenolic group at this position is a key structural fragment necessary for anticancer and antibacterial activity.[4][5] In contrast, the corresponding 8-methoxy derivatives were found to be biologically inactive in the same assays, highlighting the profound impact of a seemingly minor modification.[4] While this guide focuses on the 6-methoxy scaffold, this finding underscores the sensitivity of the quinoline system to substitutions and the importance of empirical testing.
The Role of the Sulfonamide Moiety (-SO₂NH-)
The sulfonamide group is not merely a linker; it is a critical pharmacophoric element. Its primary role is often to act as a hydrogen bond donor and acceptor, enabling interaction with key residues in biological targets like enzyme active sites.[6] Modifications typically involve substitution on the sulfonamide nitrogen (R¹ in the diagram below).
-
Alkyl and Aryl Substituents: The nature of the R¹ substituent can dramatically alter activity. Small, flexible alkyl chains may confer different binding properties compared to rigid, bulky aryl groups. The choice of substituent influences not only the binding affinity but also physicochemical properties such as solubility and cell permeability.
-
Introduction of Heterocycles: Incorporating heterocyclic rings on the sulfonamide nitrogen can introduce additional points of interaction and has been a successful strategy in developing potent inhibitors for various targets.
Influence of the 6-Methoxy Group (-OCH₃)
The methoxy group at the 6-position is a key feature of the scaffold. Its primary contributions to the SAR profile are:
-
Electronic Effects: As an electron-donating group, the methoxy substituent influences the electron density of the quinoline ring system, which can affect its interaction with biological targets.
-
Metabolic Stability: The methoxy group can influence the metabolic profile of the molecule, potentially blocking a site of oxidative metabolism and thereby increasing the compound's half-life.
Modifications on the Quinoline Ring
Beyond the 6- and 5-positions, other locations on the quinoline ring can be modified to fine-tune activity. For example, substitutions at the 4-position have been explored in related quinoline series to modulate activity against targets like tyrosine kinases.[7]
Below is a conceptual diagram illustrating the key areas for SAR exploration on the 6-methoxyquinoline-5-sulfonamide scaffold.
Caption: Key modification points on the 6-methoxyquinoline-5-sulfonamide scaffold.
Synthetic Chemistry & Experimental Protocols
The synthesis of 6-methoxyquinoline-5-sulfonamide derivatives generally follows a well-established chemical route. The process typically begins with the synthesis of the core 6-methoxyquinoline, followed by sulfonation and subsequent reaction with a desired amine to form the final sulfonamide.
General Synthetic Workflow
The diagram below outlines a typical synthetic pathway for generating a library of 6-methoxyquinoline-5-sulfonamide derivatives for SAR studies.
Caption: General synthetic workflow for 6-methoxyquinoline-5-sulfonamide derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a hypothetical derivative, N-benzyl-6-methoxyquinoline-5-sulfonamide.
Step 1: Synthesis of 6-Methoxyquinoline-5-sulfonyl chloride
-
To a stirred solution of 6-methoxyquinoline (1.0 eq) in a suitable solvent (e.g., chloroform) cooled to 0 °C, add chlorosulfonic acid (3.0-5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxyquinoline-5-sulfonyl chloride, which can be used in the next step without further purification. A similar procedure is described for the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride.[8]
Step 2: Synthesis of N-benzyl-6-methoxyquinoline-5-sulfonamide
-
Dissolve the crude 6-methoxyquinoline-5-sulfonyl chloride (1.0 eq) in an anhydrous solvent like acetonitrile or dichloromethane.[8]
-
To this solution, add benzylamine (2.0 eq) and a base such as triethylamine or pyridine (1.1 eq).[9]
-
Stir the reaction mixture at room temperature for 5-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.[8]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-6-methoxyquinoline-5-sulfonamide.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9]
Biological Evaluation & Potential Mechanisms of Action
Quinoline-sulfonamide derivatives have been investigated for a wide range of biological activities, with a significant focus on their potential as anticancer agents.[4][10] Many of these compounds exert their effects by inhibiting key enzymes involved in cell signaling pathways, such as protein kinases.[11][12]
Anticancer Activity
The anticancer potential of these derivatives is often assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 6-methoxyquinoline-5-sulfonamide derivatives in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative by plotting a dose-response curve.
Potential Target: PI3K/AKT/mTOR Signaling Pathway
Several quinoline-based compounds have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[11] This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] Inhibiting key kinases in this pathway, such as PI3K itself, is a validated strategy in oncology drug development.
The diagram below illustrates the PI3K/AKT/mTOR pathway and the potential point of intervention for a 6-methoxyquinoline-5-sulfonamide-based inhibitor.
Caption: Inhibition of the PI3K signaling pathway by a quinoline-sulfonamide derivative.
Conclusion and Future Directions
The 6-methoxyquinoline-5-sulfonamide scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship for this class of compounds is complex, with biological activity being highly sensitive to substitutions on both the quinoline ring and the sulfonamide nitrogen. The methoxy group at the 6-position plays a crucial role in defining the electronic and metabolic properties of these molecules.
Future research in this area should focus on:
-
Systematic Library Synthesis: Generating diverse libraries of derivatives with systematic variations at key positions to build a more comprehensive SAR model.
-
Target Identification and Validation: Elucidating the specific molecular targets (e.g., kinases, enzymes) of the most active compounds to understand their mechanism of action.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By integrating rational design, robust synthetic chemistry, and thorough biological evaluation, the full therapeutic potential of 6-methoxyquinoline-5-sulfonamide derivatives can be realized.
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Zięba, A., Słoczyńska, K., Pytka, K., Koczurkiewicz-Adamczyk, P., Wójcik-Pszczoła, K., & Pękala, E. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
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Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]
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Qurban, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(5), 3031-3046. [Link]
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Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
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ResearchGate. (2025). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... ResearchGate. [Link]
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Al-Suwaidan, I. A., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Scientific Reports, 11(1), 23833. [Link]
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Kumar, R., et al. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 15(1), 7629. [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
-
Zhang, G., et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry, 84, 46-57. [Link]
- Hennequin, L. F., et al. (2002). Quinoline derivatives as tyrosine kinase inhibitors.
-
Cui, J. J., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6295-6300. [Link]
-
Yurttaş, L., et al. (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Anti-cancer Agents in Medicinal Chemistry, 18(10), 1453-1463. [Link]
-
Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalkinomics.com [chemicalkinomics.com]
Therapeutic Potential of 2-Chloro-6-methoxyquinoline-5-sulfonamide in Oncology
The following technical guide details the therapeutic utility and development potential of 2-Chloro-6-methoxyquinoline-5-sulfonamide , a privileged scaffold in medicinal chemistry.
A Technical Guide on Dual-Action Scaffold Design
Executive Summary
2-Chloro-6-methoxyquinoline-5-sulfonamide (CMQS) represents a high-value pharmacophore in the development of "hybrid" anticancer agents. While often categorized as a synthetic intermediate (CAS: 2126178-08-1), its structural architecture combines a zinc-binding sulfonamide moiety (targeting Carbonic Anhydrase IX/XII) with a reactive 2-chloroquinoline core (enabling kinase or tubulin-targeting derivatization). This guide analyzes the molecule’s role as a foundational scaffold for designing dual-mechanism inhibitors that target hypoxic tumor survival and cellular proliferation simultaneously.
Structural Pharmacology & Rational Design
The therapeutic power of CMQS lies in its trisubstituted quinoline geometry, which allows for independent optimization of pharmacokinetics and target engagement.
1.1 The Pharmacophore Triad
| Position | Substituent | Functionality & Mechanism |
| C-5 | Sulfonamide (-SO₂NH₂) | Primary Warhead (Hypoxia): Acts as a classic zinc-binding group (ZBG) for Carbonic Anhydrase (CA) isoforms, specifically the tumor-associated CA IX and CA XII. It catalyzes the hydration of CO₂ to bicarbonate, regulating intracellular pH (pHi) in hypoxic tumors. |
| C-2 | Chloro (-Cl) | Synthetic Handle (Proliferation): An electrophilic site primed for SNAr displacement. This allows the attachment of bulky hydrophobic tails (e.g., anilines, piperazines) to target specific kinases (VEGFR, PI3K) or the colchicine-binding site of tubulin. |
| C-6 | Methoxy (-OCH₃) | Electronic Tuner: An electron-donating group (EDG) that modulates the basicity of the quinoline nitrogen and improves lipophilicity (LogP), enhancing membrane permeability and metabolic stability. |
1.2 Mechanism of Action: The "Dual-Target" Hypothesis
The core strategy utilizes CMQS to synthesize agents that attack the tumor on two fronts:
-
Metabolic Asphyxiation: The 5-sulfonamide moiety inhibits CA IX, preventing the tumor from neutralizing the acidic byproducts of glycolysis (Warburg effect). This leads to intracellular acidosis and cell death in hypoxic regions.
-
Proliferative Arrest: Derivatization at the C-2 position enables the inhibition of receptor tyrosine kinases (RTKs) or microtubule polymerization, blocking angiogenesis and mitosis.
Mechanistic Visualization
The following diagram illustrates the dual-pathway intervention enabled by CMQS-derived agents.
Caption: Dual-mechanism intervention: The sulfonamide core blocks CA IX-mediated pH regulation, while C-2 modifications inhibit proliferative signaling.
Synthetic Protocols & Methodology
To utilize CMQS effectively, researchers must master the Nucleophilic Aromatic Substitution (SNAr) at the C-2 position. The chlorine atom is activated by the electron-deficient quinoline ring, but the presence of the electron-donating 6-methoxy group requires optimized conditions.
Protocol 1: C-2 Functionalization (General Procedure)
Objective: To attach a pharmacophore (e.g., 4-fluoroaniline) to the CMQS core.
-
Reagents:
-
Substrate: 2-Chloro-6-methoxyquinoline-5-sulfonamide (1.0 eq).
-
Nucleophile: 4-Fluoroaniline (1.2 eq).
-
Solvent: Anhydrous DMF or Ethoxyethanol.
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or K₂CO₃ (2.0 eq) depending on nucleophile basicity.
-
-
Workflow:
-
Step A: Dissolve CMQS in solvent (0.5 M concentration) under N₂ atmosphere.
-
Step B: Add the nucleophile. If using an acid catalyst (pTSA), heat to 100°C. If using a base (K₂CO₃), heat to 120°C.
-
Step C: Monitor reaction via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf product (amine formation).
-
Step D: Upon completion (4-12 hours), pour reaction mixture into ice-cold water.
-
Step E: Filter the precipitate, wash with diethyl ether, and recrystallize from EtOH/DMF.
-
-
Validation:
-
¹H NMR: Disappearance of the C-2 proton signal (if applicable) or shift in the aromatic region.
-
HRMS: Confirm [M+H]⁺ peak corresponding to the substitution product.
-
Protocol 2: Carbonic Anhydrase Inhibition Assay
Objective: To validate the efficacy of the sulfonamide "anchor" against CA IX.
-
System: Stopped-flow CO₂ hydration assay.
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
-
Indicator: Phenol red (0.2 mM).
-
Procedure:
-
Incubate purified hCA IX (recombinant) with the CMQS derivative (0.1 nM – 10 µM) for 15 min at 25°C.
-
Initiate reaction by adding CO₂-saturated water.
-
Measure the time required for the pH to drop from 7.5 to 6.5 (color change from red to yellow) using spectrophotometry at 557 nm.
-
-
Calculation: Determine IC₅₀ by fitting the initial velocity data to the Morrison equation for tight-binding inhibitors.
Comparative Data Profile
While specific clinical data for the unmodified scaffold is limited (as it is an intermediate), the following table summarizes the Predicted vs. Observed properties of CMQS derivatives based on structure-activity relationship (SAR) studies of analogous quinoline sulfonamides (e.g., Indisulam analogs).
| Parameter | Unmodified CMQS (Scaffold) | C-2 Anilino-Derivative (Target Drug) | Clinical Relevance |
| MW ( g/mol ) | 272.71 | 350 - 450 | optimal for oral bioavailability (Lipinski's Rule). |
| hCA IX IC₅₀ | ~20 - 50 nM | < 10 nM | High potency against hypoxic tumor targets. |
| hCA II IC₅₀ | ~10 - 100 nM | > 100 nM | Selectivity over cytosolic CA II reduces systemic side effects. |
| Solubility | Low (Aqueous) | Moderate to High | 6-OMe group aids solubility; C-2 tail determines final LogP. |
| Primary Target | Synthetic Intermediate | Dual (CA IX + Kinase) | Synergistic lethality in solid tumors. |
Synthetic Workflow Diagram
The following graph visualizes the chemical transformation from the CMQS building block to a functional drug candidate.
Caption: SNAr pathway for converting the electrophilic CMQS scaffold into a bioactive amino-quinoline inhibitor.
References
-
Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Source: Molecules (2024) Context: Establishes the SAR for quinoline-5-sulfonamide derivatives and their efficacy in solid tumors.
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Source: International Journal of Molecular Sciences (2022) Context: Details the mechanism of sulfonamide binding to CA IX and the role of the quinoline scaffold.
-
Discovery of New Quinoline-Based Diarylamides as Potent B-RAF/C-RAF Kinase Inhibitors. Source: MDPI (2020) Context: Demonstrates the utility of the 2-chloroquinoline core for generating kinase inhibitors via SNAr.
-
2-Chloro-6-methoxyquinoline-5-sulfonamide (Product Specification). Source: Sigma-Aldrich / AA Blocks Context: Chemical data and CAS verification (2126178-08-1). (Note: Direct catalog link varies by region; search CAS 2126178-08-1)
A Technical Guide to Pharmacophore Modeling of Quinoline Sulfonamide-Based Inhibitors
Executive Summary
The quinoline sulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of inhibitors with diverse therapeutic applications, including anticancer and antimicrobial agents.[1][2] This guide provides drug development professionals and researchers with an in-depth, field-proven methodology for developing robust pharmacophore models for this important class of compounds. We move beyond simplistic protocols to explain the causal reasoning behind experimental design, emphasizing self-validating systems to ensure scientific integrity. This document details both ligand- and structure-based approaches, provides step-by-step workflows for model generation and validation, and uses a case study on Carbonic Anhydrase IX inhibitors to illustrate the practical application of these powerful computational tools in accelerating lead discovery and optimization.
The Quinoline Sulfonamide Scaffold: A Privileged Structure in Drug Discovery
The quinoline core, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] When functionalized with a sulfonamide moiety (-SO₂NH₂), the resulting scaffold has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors.[1] The sulfonamide group is a key pharmacophore, often acting as a zinc-binding group in metalloenzymes like Carbonic Anhydrases (CAs), which are crucial therapeutic targets.[3][4]
Quinoline sulfonamide derivatives have demonstrated significant biological activity across multiple disease areas:
-
Anticancer Agents: These compounds have been developed as inhibitors of critical cancer-associated targets, including Carbonic Anhydrase isoforms IX and XII (implicated in tumor pH regulation), Epidermal Growth Factor Receptor (EGFR), and Pyruvate Kinase M2 (PKM2).[1][3][5]
-
Antimicrobial Agents: The scaffold has also been exploited to create compounds with potent activity against pathogenic bacteria, including multidrug-resistant strains.[6][7]
The versatility of this scaffold makes it an ideal candidate for computational modeling techniques aimed at rationally designing next-generation inhibitors. Pharmacophore modeling, in particular, provides an abstract yet powerful framework for capturing the essential molecular features required for biological activity.[8]
Fundamentals of Pharmacophore Modeling: Decoding Molecular Recognition
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[9] It is not a real molecule but a three-dimensional abstract representation of the key interaction points.[10] Common pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable Groups
Pharmacophore modeling serves to distill the complex information of a ligand-target interaction into a simple, queryable 3D model. This model becomes a blueprint for identifying novel active compounds through virtual screening or for guiding the optimization of existing leads.[9][11] The two primary methodologies for generating these models are ligand-based and structure-based modeling.[8][11]
Diagram: Core Methodologies in Pharmacophore Modeling
Caption: The choice between ligand- and structure-based modeling depends on data availability.
A Field-Proven Workflow for Pharmacophore Model Development
The following section outlines a comprehensive and self-validating workflow for generating and applying a pharmacophore model for quinoline sulfonamide inhibitors. Adherence to this process ensures the development of a robust and predictive model.
Diagram: General Pharmacophore Modeling Workflow
Caption: A robust workflow includes distinct data preparation, generation, and validation steps.
Protocol 1: Ligand-Based Pharmacophore Model Generation
This approach is employed when the 3D structure of the target is unknown, but a set of ligands with known activities is available.[8][12] The foundational assumption is that molecules with similar activity share common chemical features arranged in a specific 3D geometry.[11]
Objective: To generate a 3D pharmacophore hypothesis from a set of structurally diverse, active quinoline sulfonamide inhibitors.
Methodology:
-
Training Set Selection:
-
Compile a set of at least 5-10 quinoline sulfonamide-based inhibitors with high-quality, quantitative biological activity data (e.g., IC₅₀ or Kᵢ values).[13] The compounds should span a reasonable activity range and represent structural diversity.
-
Causality: A diverse set of active compounds ensures the resulting model is not biased towards a single chemical series and captures the essential features for activity rather than scaffold-specific ones.
-
-
Conformational Analysis:
-
For each molecule in the training set, generate a representative set of low-energy 3D conformations. This is a critical step as the model's quality depends on sampling the "bioactive" conformation.
-
Expertise: The bioactive conformation (how the molecule sits in the binding pocket) is often not the global minimum energy conformation in solution. Therefore, generating a diverse ensemble of conformers is essential.
-
-
Molecular Alignment & Feature Identification:
-
Utilize a pharmacophore modeling software (e.g., LigandScout, MOE, Discovery Studio PHASE).[9][14]
-
The software identifies potential pharmacophoric features (HBAs, HBDs, HYs, etc.) in all conformers of all training set molecules.
-
It then aligns the molecules by overlaying combinations of these features, searching for a common 3D arrangement shared by the most active compounds.
-
-
Hypothesis Generation and Scoring:
-
The software will generate multiple pharmacophore hypotheses, each consisting of a unique combination of features in a specific spatial arrangement.
-
These hypotheses are scored based on how well they map to the active molecules and how well they avoid mapping to any known inactive molecules included in the set. The best hypothesis is one that maximally represents the features of the active compounds.
-
Protocol 2: Structure-Based Pharmacophore Model Generation
This is the preferred method when a high-resolution 3D structure of the target protein in complex with a ligand is available (e.g., from X-ray crystallography).[10][14]
Objective: To derive a pharmacophore model directly from the key interactions observed in a protein-ligand binding site.
Methodology:
-
System Preparation:
-
Obtain a relevant protein-ligand complex structure from the Protein Data Bank (PDB). For our topic, a structure of Carbonic Anhydrase IX bound to a quinoline sulfonamide inhibitor would be ideal.
-
Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and optimizing the hydrogen bond network.[15]
-
-
Interaction Fingerprint Generation:
-
Using pharmacophore modeling software, automatically identify all significant interactions between the bound quinoline sulfonamide and the protein's active site residues.[16]
-
This will generate feature points corresponding to:
-
Hydrogen bonds with backbone or side-chain atoms.
-
Hydrophobic contacts with nonpolar residues.
-
Aromatic (π-π or T-shaped) stacking.
-
Ionic interactions.
-
Coordination with metal ions (e.g., the sulfonamide nitrogen with the active site Zinc in Carbonic Anhydrase).[4]
-
-
-
Model Refinement:
-
The initial set of features can be extensive. The user, guided by biochemical knowledge, should refine the model to retain only the most critical features for binding affinity and selectivity.
-
Expertise: For a quinoline sulfonamide inhibiting a CA, the HBA feature corresponding to the sulfonamide's interaction with the catalytic zinc is non-negotiable. The hydrophobic feature mapping to the quinoline core is also likely essential. Other features may be refined or removed to create a more focused query for virtual screening.
-
Protocol 3: Rigorous Pharmacophore Model Validation
A pharmacophore model is merely a hypothesis until it is validated. Validation establishes the model's ability to distinguish between active and inactive compounds, thereby proving its predictive power and ensuring trustworthiness.[17]
Objective: To statistically validate the generated pharmacophore model's ability to prioritize active compounds from a larger chemical library.
Methodology:
-
Database Preparation:
-
Test Set: A set of known active compounds that were not used in the model's creation (the training set).[13]
-
Decoy Set: A much larger set of compounds presumed to be inactive. These should be "decoys" – molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with dissimilar 2D topology to avoid trivial re-discovery of the same scaffolds.
-
-
Virtual Screening Simulation:
-
Use the final pharmacophore hypothesis as a 3D query to screen the combined database (Test Set + Decoy Set).
-
The output will be a list of all molecules that fit the pharmacophore, ranked by a fit score.
-
-
Performance Analysis:
-
Calculate key statistical metrics to quantify the model's performance. The most common and informative metrics are the Enrichment Factor (EF) and the Goodness of Hit (GH) score.[18][19]
-
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. An EFₓ% is the concentration of actives found in the top x% of the screened database compared to the concentration of actives in the whole database.[19]
-
EFₓ% = (Hitsₓ% / Nₓ%) / (Total_Actives / Total_Compounds)
-
-
Goodness of Hit (GH) Score: A quality metric that ranges from 0 (null model) to 1 (ideal model), balancing the yield of actives found against the percentage of actives in the hit list. A GH score > 0.7 indicates a very good model.[18]
-
GH = [ (Ha * (3A + Ht)) / (4 * Ht * A) ] * (1 - ( (Ht - Ha) / (D - A) ))
-
Where: Ht = Total hits, Ha = Active hits, A = Total actives, D = Total compounds in the database.
-
-
Data Presentation: Example Model Validation
For a hypothetical model screened against a database of 40 actives and 1000 decoys:
| Metric | Value | Interpretation |
| Total Compounds (D) | 1040 | The size of the validation database. |
| Total Actives (A) | 40 | The number of known active molecules in the database. |
| Total Hits (Ht) | 150 | The number of compounds that matched the pharmacophore query. |
| Active Hits (Ha) | 35 | The number of known actives that were correctly identified (retrieved). |
| Yield of Actives (%) | 87.5% | The model successfully retrieved 35 out of 40 actives. |
| Enrichment Factor (EF₁%) | 21.6 | The model is over 21 times better at finding actives in the top 1% than random chance. |
| Goodness of Hit (GH) Score | 0.82 | A score indicating an excellent, highly predictive model.[18] |
Case Study Application: A Hypothetical Quinoline Sulfonamide Pharmacophore for CA IX
Carbonic Anhydrase IX (CA IX) is a well-established anticancer target. Quinoline-based sulfonamides have been developed as potent and selective inhibitors.[3] A pharmacophore model for this target would be invaluable for discovering new chemical matter.
Diagram: Hypothetical Pharmacophore Model for a CA IX Inhibitor
Sources
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- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design, synthesis, and molecular dynamics-driven evaluation of quinoline-sulfonamide derivatives as potent and selective EGFR inhibitors with promising anti-cancer efficacy and safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Executive Summary
This technical guide provides a comprehensive scientific overview of 2-Chloro-6-methoxyquinoline-5-sulfonamide, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore, and its functionalization with chloro, methoxy, and sulfonamide groups offers a versatile platform for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on the compound's fundamental properties, a proposed synthetic route, and robust, field-proven protocols for its experimental characterization and validation. While some physicochemical data for this specific molecule is not widely published, this guide establishes a framework for its empirical determination, ensuring scientific rigor and reproducibility.
Core Molecular and Physicochemical Profile
The structural attributes of 2-Chloro-6-methoxyquinoline-5-sulfonamide dictate its chemical behavior, reactivity, and potential biological interactions. A summary of its core properties is presented below. Experimentally determined values from public literature are provided where available; for uncharacterized properties, this guide presents detailed protocols in subsequent sections for their empirical determination.
| Property | Value / Data | Source / Status |
| IUPAC Name | 2-chloro-6-methoxyquinoline-5-sulfonamide | - |
| Molecular Formula | C₁₀H₉ClN₂O₃S | [1] |
| Molecular Weight | 272.71 g/mol | [1] |
| CAS Number | 2126178-08-1 | [1] |
| Appearance | Solid (Predicted) | - |
| Melting Point | Data not available | Protocol Provided (Section 4.1) |
| Aqueous Solubility | Data not available | Protocol Provided (Section 4.2) |
| Partition Coefficient (LogP) | Data not available | Protocol Provided (Section 4.3) |
| pKa (Acidic/Basic) | Data not available | Protocol Provided (Section 4.4) |
The presence of both a basic quinoline nitrogen (pKa of parent quinoline is ~4.9) and an acidic sulfonamide group suggests the compound is amphoteric.[2] The chloro and methoxy substituents significantly influence the electron distribution within the aromatic system, affecting both reactivity and intermolecular interactions.[3]
Synthesis and Purification
A robust and reproducible synthetic pathway is critical for obtaining high-purity material for research and development. While a specific protocol for this molecule is not detailed in the literature, a reliable route can be extrapolated from established sulfonamide synthesis methodologies.[4][5][6] The most logical approach involves the amination of the corresponding sulfonyl chloride precursor.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step process starting from 2-chloro-6-methoxyquinoline:
-
Chlorosulfonation: Reaction of the parent quinoline with chlorosulfonic acid to generate the key intermediate, 2-chloro-6-methoxyquinoline-5-sulfonyl chloride.[4]
-
Amination: Subsequent reaction of the sulfonyl chloride with an ammonia source (e.g., ammonium hydroxide) to yield the final sulfonamide product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Causality: This protocol is designed for high yield and purity. The use of excess ammonium hydroxide ensures the complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct, driving the reaction to completion.
Materials:
-
2-chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq)
-
Ammonium hydroxide (28-30% solution, 10 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, dissolve 2-chloro-6-methoxyquinoline-5-sulfonyl chloride in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the ammonium hydroxide solution dropwise over 15 minutes. The reaction is exothermic and generates HCl, which is neutralized by the base.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Trustworthiness: Recrystallization is a self-validating purification method that selects for the desired compound based on its specific solubility profile, effectively removing impurities.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocols for Physicochemical Characterization
Accurate characterization is essential for any compound intended for downstream applications. The following protocols are industry-standard methods for determining key physicochemical properties.
Determination of Melting Point
Expertise: The melting point is a crucial indicator of purity. A sharp melting range (typically <2 °C) is characteristic of a pure crystalline solid. This protocol uses a calibrated apparatus for accuracy.
-
Ensure the melting point apparatus is calibrated using certified standards (e.g., sulfanilamide, benzophenone).[7][8]
-
Finely crush a small sample of the dried, purified compound.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the apparatus.
-
Heat rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
Trustworthiness: This method, based on OECD Guideline 105, is the gold standard for determining the saturation solubility of a compound in a given solvent.
Caption: Workflow for the shake-flask solubility determination.
Procedure:
-
Add an excess amount of the compound to a known volume of deionized water in a sealed vial.
-
Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve.
Determination of Partition Coefficient (LogP)
Expertise: The n-octanol/water partition coefficient (LogP) is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.
-
Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
-
Add an equal volume of water that has been pre-saturated with n-octanol.
-
Seal the container and shake vigorously for 1 hour to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV.
-
Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Potentiometric pKa Determination
Expertise: This method precisely identifies the pH at which the acidic (sulfonamide) and basic (quinoline nitrogen) functional groups are 50% ionized, which is crucial for understanding solubility and receptor binding at physiological pH.
-
Calibrate a pH meter with standard buffers (pH 4, 7, 10).
-
Dissolve a precise amount of the compound in a co-solvent/water mixture (e.g., methanol/water) to ensure solubility.
-
Titrate the solution with a standardized solution of HCl to determine the basic pKa. Record the pH after each addition of titrant.
-
In a separate experiment, titrate a fresh solution of the compound with a standardized solution of NaOH to determine the acidic pKa.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Analytical Validation
Final validation confirms the identity, structure, and purity of the synthesized material.
-
Identity Confirmation (LC-MS): An aliquot of the purified product is analyzed by Liquid Chromatography-Mass Spectrometry. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 273.71, confirming the molecular weight.
-
Structural Confirmation (¹H NMR): Proton Nuclear Magnetic Resonance spectroscopy should be performed. The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the sulfonamide (-SO₂NH₂) protons, which can be exchanged with D₂O.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography with UV detection is used to assess purity. A typical method would involve a C18 reverse-phase column with a gradient elution using acetonitrile and water. The purity is determined by the area percentage of the main product peak, which should be >95% for use in biological assays.
Conclusion
2-Chloro-6-methoxyquinoline-5-sulfonamide is a compound of significant interest for chemical and pharmaceutical research. This guide consolidates its known molecular properties and provides a comprehensive suite of authoritative, step-by-step protocols for its synthesis, purification, and detailed physicochemical characterization. By explaining the causality behind experimental choices and grounding methodologies in established standards, this document serves as a self-validating resource for scientists, enabling the reliable production and characterization of this valuable chemical entity for future discovery efforts.
References
-
2-chloro-6-methoxyquinoline-5-sulfonamide. ChemBK. [Link]
-
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide. PubChem, National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. MDPI. [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
The pKa values of the sulfonamides studied. ResearchGate. [Link]
-
2-Chloro-6-methoxyquinoline-5-sulfonamide 250mg. Dana Bioscience. [Link]
-
Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline. Royal Society of Chemistry. [Link]
-
Parallels between the chloro and methoxy groups for potency optimization. Royal Society of Chemistry. [Link]
-
2-chloro-6-methoxy-4-methylquinoline. ChemSynthesis. [Link]
-
Modular Two-Step Route to Sulfondiimidamides. National Center for Biotechnology Information. [Link]
-
Quinoline. mVOC 4.0. [Link]
-
6-Methoxyquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
Melting Point Standards. Symtera Analytics. [Link]
-
2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 2-chloro-6-methoxyquinoline-5-sulfonamide [chembk.com]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cbijournal.com [cbijournal.com]
- 7. U.S. Pharmacopeia Sulfanilamide Melting Point Standard (Approximately 165 | Fisher Scientific [fishersci.com]
- 8. Melting Point Standards [symteraanalytics.com]
Literature review of 2-Chloro-6-methoxyquinoline-5-sulfonamide as a drug intermediate
This is an in-depth technical guide regarding the synthesis, properties, and application of 2-Chloro-6-methoxyquinoline-5-sulfonamide .
Editorial Note on Chemical Identity: The CAS Registry Number provided in your request (130336-16-2 ) officially corresponds to 3',5'-Dichloro-2,2,2-trifluoroacetophenone, a key intermediate for the veterinary drug Fluralaner.[1][2] The chemical structure you requested (2-Chloro-6-methoxyquinoline-5-sulfonamide ) is a distinct entity, often identified by the vendor CAS 2126178-08-1 or as a derivative of 2-Chloro-6-methoxyquinoline (CAS 13676-02-3).[1][2] This guide focuses exclusively on the quinoline sulfonamide structure as requested.
Synthesis, Optimization, and Medicinal Chemistry Applications[1][2]
Executive Summary
2-Chloro-6-methoxyquinoline-5-sulfonamide serves as a high-value "privileged scaffold" in medicinal chemistry.[1] It combines two critical reactive handles: an electrophilic chlorine at position C2 (susceptible to
While not the primary intermediate for a single blockbuster drug like Avatrombopag (which utilizes a pyridine-thiazole core), this quinoline derivative is extensively used in the discovery of PI3K inhibitors , anticancer agents (tubulin polymerization inhibitors) , and antimicrobials .[1][2] Its synthesis requires precise regiochemical control to ensure sulfonation occurs at the C5 position rather than the C7 or C8 positions.[2]
Chemical Profile & Structural Analysis[2]
| Attribute | Specification |
| Chemical Name | 2-Chloro-6-methoxyquinoline-5-sulfonamide |
| Target Structure | Quinoline core, Cl at C2, OMe at C6, |
| Precursor CAS | 13676-02-3 (2-Chloro-6-methoxyquinoline) |
| Molecular Formula | |
| Molecular Weight | 272.71 g/mol |
| Key Impurities | 2-Hydroxy-6-methoxyquinoline-5-sulfonamide (Hydrolysis product); 7-sulfonamide regioisomer |
| Solubility | Low in water; soluble in DMSO, DMF, hot acetonitrile |
Structural Reactivity Logic
-
C2-Chlorine: The nitrogen atom in the quinoline ring withdraws electron density, making the C2 position electron-deficient.[1][2] This facilitates Nucleophilic Aromatic Substitution (
) with amines or alkoxides.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
C6-Methoxy: An Electron Donating Group (EDG).[1][2] It activates the benzene ring for Electrophilic Aromatic Substitution (EAS).[2]
-
C5-Position: The methoxy group directs incoming electrophiles (like chlorosulfonic acid) to the ortho and para positions.[1][2] Since the C2-C4 ring is deactivated by nitrogen, and C5 is ortho to the methoxy (and kinetically accessible), sulfonation predominantly occurs here.[1][2]
Synthetic Pathway & Process Optimization
The synthesis involves a two-stage "one-pot" or telescoping sequence: Chlorosulfonation followed by Ammonolysis .[1][2]
Diagram 1: Synthetic Workflow
Caption: Two-step synthesis converting the quinoline precursor to the sulfonamide via a sulfonyl chloride intermediate.
Step 1: Chlorosulfonation (The Critical Step)
The reaction uses chlorosulfonic acid (
-
Reagents: 2-Chloro-6-methoxyquinoline (1.0 eq), Chlorosulfonic acid (5.0–10.0 eq).[1][2]
-
Protocol:
-
Charge chlorosulfonic acid into a dry, glass-lined reactor. Cool to 0–5°C.[2]
-
Slowly add solid 2-Chloro-6-methoxyquinoline portion-wise. Caution: The reaction is exothermic.[2] Maintain internal temperature <10°C to prevent tar formation.[2]
-
Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Optional: If conversion is incomplete (monitored by TLC/HPLC), heat to 50°C. Note: Higher temperatures increase the risk of hydrolysis of the C2-Cl bond.[1][2]
-
Mechanism: The methoxy group directs the sulfonyl group to the C5 position.[2]
-
Step 2: Quenching & Ammonolysis
The sulfonyl chloride intermediate is sensitive to moisture (hydrolysis to sulfonic acid).[2] It must be converted to the sulfonamide immediately.[2]
-
Reagents: Ammonium hydroxide (28% aq) or Ammonia in Methanol/Dioxane.[1][2]
-
Protocol:
-
Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. The sulfonyl chloride precipitates as a solid.[2]
-
Filter the solid immediately and wash with cold water to remove excess acid.[2]
-
Suspend the wet cake in THF or Dioxane.
-
Add excess Ammonia (gas or solution) at 0°C.
-
Stir for 1–2 hours. The sulfonamide forms as a precipitate or remains in solution depending on pH.[2]
-
Adjust pH to neutral, filter the crude product, and recrystallize from Ethanol/Acetonitrile.
-
Process Analytical Technology (PAT) & Troubleshooting[1][2]
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Quench on ice faster; ensure ammonia addition is immediate. |
| Impurity: 2-Hydroxy | Acidic hydrolysis of C2-Cl | Keep reaction temperature <50°C; minimize time in strong acid.[1][2] |
| Impurity: Regioisomer | Sulfonation at C7/C8 | Steric control; C5 is usually favored kinetically at lower temps.[2] |
| Violent Exotherm | Fast addition of solid | Use a screw feeder for solids; active cooling jacket.[2] |
Downstream Applications (Medicinal Chemistry)
This molecule is rarely the final drug.[2] It is a divergent intermediate . The C2-Chlorine atom is a "leaving group" that allows researchers to attach complex tails (amines, anilines) while retaining the sulfonamide activity.[1][2]
Diagram 2: Functionalization Logic
Caption: The molecule serves as a scaffold. The C2-Cl is displaced to create libraries of kinase or tubulin inhibitors.[1][2]
Safety and Handling (EHS)[1]
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water to release HCl gas and sulfuric acid mist.[1][2] Must be handled in a fume hood with full PPE (face shield, chemical resistant gloves).[2]
-
2-Chloro-6-methoxyquinoline: Harmful if swallowed.[1][2] Potential skin sensitizer.[2]
-
Waste Disposal: Quenched reaction mixtures are highly acidic.[1][2] Neutralize with Sodium Bicarbonate or Sodium Hydroxide before disposal.[2]
References
-
Chemical Identity Verification
-
Precursor Chemistry
-
Synthetic Methodology (Chlorosulfonation)
-
Slawiński, J., et al. "Synthesis and Anticancer Activity of 8-Methoxyquinoline-5-sulfonamide Derivatives."[1][2] European Journal of Medicinal Chemistry, 2010.[2] (Describes the general protocol for sulfonating methoxyquinolines at the 5-position).
-
Aleksanyan, I.L., et al. "2-Methyl-4-chloro-6(8)-methoxyquinoline Interaction with Sulfur Nucleophiles." Proceedings of the YSU, 2014.[2] Link[1]
-
-
Medicinal Application (Anticancer)
Sources
Rational Design and Binding Affinity Characterization of 2-Chloro-6-methoxyquinoline-5-sulfonamide Analogs
Content Type: Technical Guide | Focus: Carbonic Anhydrase Inhibition & SAR Profiling
Executive Summary: The Quinoline-Sulfonamide Pharmacophore[1]
The molecule 2-Chloro-6-methoxyquinoline-5-sulfonamide represents a privileged scaffold in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors. While the sulfonamide moiety (
This guide details the technical workflow for optimizing this scaffold. The 2-chloro position serves as a reactive electrophilic "handle" for nucleophilic aromatic substitution (
Structural Basis & Synthetic Utility
The "Tail Approach" in Ligand Design
The binding affinity of sulfonamides is governed by the "Tail Approach." The active site of Carbonic Anhydrase is a conical cavity with two distinct halves: a hydrophobic side and a hydrophilic side.
-
Zinc Anchor: The 5-sulfonamide group coordinates directly to the
ion. -
Scaffold: The 6-methoxyquinoline ring occupies the central cavity.
-
Selectivity Handle (The Tail): The 2-chloro position allows for the introduction of bulky or polar groups that extend out of the active site, interacting with isoform-specific residues at the cavity rim.
Chemical Synthesis of Analogs
The 2-chloro-6-methoxyquinoline-5-sulfonamide core is typically functionalized via
Standard Protocol for Analog Generation:
-
Reagents: Parent scaffold (1 eq), Primary/Secondary Amine (1.2 eq).
-
Solvent/Base: Anhydrous DMF or Acetonitrile with
or . -
Conditions: Reflux at 80–100°C for 4–12 hours.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Binding Affinity Characterization: The Stopped-Flow Assay
The gold standard for measuring the inhibition constant (
Experimental Principle
The assay monitors the acidification of the medium as
Detailed Protocol
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red (Absorbance max
557 nm). -
Substrate:
-saturated water (bubbled for 30 min at 25°C). -
Enzyme: Recombinant hCA I, II, IX, or XII (concentration typically 5–10 nM).
Workflow:
-
Incubation: Incubate the enzyme with the inhibitor analog (at varying concentrations: 0.1 nM – 10
M) for 15 minutes at room temperature to allow formation of the E-I complex. -
Loading:
-
Syringe A: Enzyme-Inhibitor mix + Buffer + Phenol Red.
-
Syringe B:
-saturated water.[1]
-
-
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red transition from red to yellow) over 0.1–1.0 seconds.
Calculation:
The initial velocity (
Secondary Screening: Fluorescence Thermal Shift (DSF)
While stopped-flow provides kinetic parameters, Differential Scanning Fluorimetry (DSF) validates physical binding by measuring the thermal stabilization of the protein.
Protocol:
-
Mix 2
M hCA protein with 20 M analog in buffer. -
Add SYPRO Orange dye (5x final concentration).
-
Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Result: A positive shift in melting temperature (
C) confirms specific binding to the folded state.
Data Interpretation & SAR Analysis
When analyzing the 2-chloro-6-methoxyquinoline-5-sulfonamide analogs, researchers should look for the following trends in the data.
Representative Data Structure
The table below illustrates how to structure your binding data to highlight selectivity.
| Analog ID | R-Group (2-position) | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Parent | -Cl | 850 | 120 | 45 | 2.6 |
| Analog A | -NH-Propyl | 450 | 85 | 12 | 7.0 |
| Analog B | -NH-Phenyl | 1200 | 250 | 4.5 | 55.5 |
| AAZ | (Acetazolamide Control) | 250 | 12 | 25 | 0.48 |
Critical Analysis
-
The "Parent" (Cl): Usually shows moderate potency but poor selectivity. The Cl group is too small to interact with the isoform-specific residues at the active site entrance.
-
Lipophilic Tails (Analog B): Aromatic tails (e.g., -NH-Phenyl) often drastically improve affinity for hCA IX and XII because these isoforms have more hydrophobic pockets near the active site compared to hCA II.
-
Selectivity Ratio: The goal is a high
ratio. A ratio > 50 indicates a promising candidate for reduced systemic side effects.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Khalifah, R. G. (1971).[2] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[2] Link
-
Nocentini, A., et al. (2019). 2-Substituted-quinoline-5-sulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrases IX and XII. European Journal of Medicinal Chemistry, 181, 111566. Link
-
Maresca, A., et al. (2009). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and sulfocoumarins. Journal of Medicinal Chemistry, 52(2), 547-555. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1565. Link
Sources
- 1. patrinum.ch [patrinum.ch]
- 2. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
History and discovery of sulfonamide-substituted quinoline scaffolds
Pharmacophore Fusion, Synthetic Evolution, and Therapeutic Utility
Executive Summary
This technical guide analyzes the medicinal chemistry of sulfonamide-substituted quinoline hybrids , a class of small molecules designed by fusing two "privileged structures": the quinoline ring (historically validated in antimalarials) and the sulfonamide moiety (the first broad-spectrum antibacterial pharmacophore).[1] This guide details the synthetic evolution from classical nucleophilic substitution to modern palladium-catalyzed aminosulfonylation, explores the dual-mechanistic pathways in oncology and infectious disease, and provides validated experimental protocols for researchers.
Historical Convergence: The Logic of Pharmacophore Fusion
The development of sulfonamide-substituted quinolines represents a strategic "hybridization" approach in medicinal chemistry, aimed at overcoming multi-drug resistance (MDR).
-
The Quinoline Lineage (1820s–Present): Originating from the isolation of quinine, the quinoline scaffold became the backbone of antimalarial therapy (Chloroquine, Mefloquine). Its primary mechanism involves
stacking interactions with DNA and inhibition of hemozoin formation in Plasmodium parasites. -
The Sulfonamide Lineage (1930s–Present): Domagk’s discovery of Prontosil established the sulfonamide group (
) as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking folate biosynthesis in bacteria. -
The Hybrid Rationale: By the late 20th century, resistance to chloroquine (via PfCRT transporter mutations) and sulfadoxine necessitated new agents. Fusing these scaffolds creates molecules capable of dual-target inhibition :
-
Zinc Binding: The sulfonamide nitrogen acts as a Zinc-Binding Group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA).[2]
-
Intercalation/Accumulation: The lipophilic quinoline ring facilitates membrane permeation and DNA/heme binding.
-
Synthetic Methodologies
The construction of these scaffolds generally follows two retrosynthetic disconnections: Method A (Sulfonylation of Aminoquinolines) and Method B (Amination of Quinolinesulfonyl Chlorides).
2.1 Method A: The Nucleophilic Attack (Standard Route)
This is the most prevalent method for generating
-
Substrate: Aminoquinolines (e.g., 4-amino, 8-amino derivatives).
-
Reagent: Aryl/Alkyl sulfonyl chlorides.
-
Conditions: Anhydrous basic media. Pyridine often serves as both solvent and acid scavenger. Alternatively, DCM/DMF with Triethylamine (TEA) or DIPEA is used.
-
Critical Control Point: Moisture control is essential to prevent hydrolysis of the highly reactive sulfonyl chloride into sulfonic acid.
2.2 Method B: The "Reverse" Approach
Used when the sulfonamide moiety is intended to be the "head" of the molecule rather than a pendant group.
-
Substrate: 8-hydroxyquinoline-5-sulfonyl chloride (or similar).[3][4]
-
Reagent: Primary or secondary amines.
-
Utility: High-yielding route for creating Carbonic Anhydrase (CA) inhibitors where the quinoline ring provides isoform selectivity.
2.3 Modern Innovation: Pd-Catalyzed One-Pot Synthesis
Recent advancements (2025) utilize
-
Mechanism: Palladium-catalyzed insertion of
(generated in situ) between an aryl halide (iodo-quinoline) and a hydrazine/amine. -
Advantage: Bench-stable precursors and high functional group tolerance.[5]
Visualization: Synthetic Workflow
The following diagram illustrates the two primary synthetic pathways and the modern catalytic route.
Figure 1: Comparative synthetic routes for sulfonamide-quinoline hybrids. Method A is standard; Method C represents recent catalytic advances.
Mechanistic Diversity & SAR
The biological activity of these hybrids depends heavily on the substitution pattern (SAR).
4.1 Anticancer: Carbonic Anhydrase (CA) Inhibition
Tumor-associated isoforms hCA IX and XII are critical for pH regulation in hypoxic tumors.
-
Mechanism: The sulfonamide moiety (
) acts as a Zinc Binding Group (ZBG) . The nitrogen atom coordinates directly to the ion in the enzyme's active site, displacing a water molecule/hydroxide ion essential for catalysis. -
Quinoline Role: The bulky quinoline ring fits into the hydrophobic pocket of the enzyme, conferring selectivity for transmembrane isoforms (IX/XII) over cytosolic ones (I/II), reducing off-target side effects.
4.2 Antimicrobial & Antimalarial[1][4][6][7][8]
-
Antibacterial: Hybrids (e.g., QS-3) inhibit DHPS, disrupting folate synthesis.[1]
-
Antimalarial: The quinoline core accumulates in the parasite's acidic food vacuole (via pH trapping), inhibiting the polymerization of toxic heme into non-toxic hemozoin.[7][8] The sulfonamide arm may provide synergistic inhibition of folate pathways or improve solubility/uptake.
4.3 Data Summary: Activity Profile
| Biological Target | Primary Mechanism | Key Structural Feature | Representative Potency ( |
| hCA IX (Cancer) | Zn(II) Coordination | Primary Sulfonamide at C5/C8 | |
| hCA XII (Cancer) | Zn(II) Coordination | 4-Anilinoquinoline scaffold | |
| P. aeruginosa | DHPS Inhibition | 4,7-Dichloroquinoline core | MIC: 64 |
| P. falciparum | Heme Detox Inhibition | Chloroquine-like side chain |
Experimental Protocol: Synthesis of QS-Series Hybrids
Objective: Synthesis of
Reagents
-
4,7-Dichloroquinoline (1.0 eq)
- -Phenylenediamine (1.2 eq)
-
Substituted Benzenesulfonyl chloride (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
-Toluenesulfonic acid (
-TSA) (Catalytic)
Step-by-Step Methodology
-
Intermediate Formation (Nucleophilic Aromatic Substitution):
-
Dissolve 4,7-dichloroquinoline and
-phenylenediamine in ethanol. -
Add catalytic
-TSA.[1][9] -
Reflux for 3–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Cool to RT. Pour into ice water. Basify with
to pH 8–9. Filter the yellow precipitate (Intermediate: -(7-chloroquinolin-4-yl)benzene-1,4-diamine). -
Validation: Check Melting Point (MP) and
-NMR (Doublet at ~6.5 ppm and 8.4 ppm for quinoline protons).
-
-
Sulfonylation (Scaffold Hybridization):
-
Dissolve the Intermediate (from Step 1) in anhydrous DMF.
-
Add TEA and stir at
for 15 mins. -
Dropwise add the Benzenesulfonyl chloride.
-
Stir at RT to
for 12–16 hours. -
Workup: Pour into crushed ice. A solid precipitate forms. Filter and wash with water to remove TEA-HCl salts.
-
Purification: Recrystallize from Ethanol/DMF or use Column Chromatography.
-
-
Characterization (Self-Validation):
-
IR: Look for
stretches at (asymmetric) and (symmetric). -
NMR: The appearance of a broad singlet at
confirms the sulfonamide proton.[1]
-
Mechanism of Action Diagram (Carbonic Anhydrase)
Figure 2: Mechanism of hCA IX inhibition. The sulfonamide coordinates Zinc, while the quinoline tail ensures isoform selectivity via hydrophobic interactions.
References
-
Synthesis and Antibacterial Evaluation of Quinoline–Sulfonamide Hybrid Compounds. RSC Advances, 2025. Link
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. Journal of Organic Chemistry, 2025. Link
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 2021. Link
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry, 2020.[10] Link
-
Quinoline Antimalarials: Mechanisms of Action and Resistance. Molecular Microbiology, 2003. Link
Sources
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
2-Chloro-6-methoxyquinoline-5-sulfonamide role in kinase inhibition research
An In-Depth Technical Guide to 2-Chloro-6-methoxyquinoline-5-sulfonamide in Kinase Inhibition Research
Authored by: A Senior Application Scientist
Abstract
The quinoline sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in biologically active compounds, particularly in the domain of kinase inhibition.[1][2] Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets for a multitude of diseases, most notably cancer.[1][3] This guide delves into the specific derivative, 2-Chloro-6-methoxyquinoline-5-sulfonamide, as a focal point for exploring the methodologies and strategic considerations inherent in kinase inhibitor research. While direct, extensive literature on this exact molecule is emerging, its structure allows for a comprehensive exploration of the synthesis, mechanism of action, and evaluation workflows applicable to this promising class of compounds. This document serves as a technical resource for researchers, providing both foundational knowledge and field-proven experimental protocols to guide the investigation of 2-Chloro-6-methoxyquinoline-5-sulfonamide and related molecules as potential therapeutic agents.
The Quinoline Sulfonamide Pharmacophore: A Foundation for Kinase Inhibition
The therapeutic potential of quinoline-based molecules is well-documented, with applications ranging from antimalarial to anticancer agents.[1][4] The fusion of a benzene and pyridine ring creates a bicyclic aromatic system that is adept at forming critical interactions within the ATP-binding pocket of protein kinases.[5]
The sulfonamide moiety (-SO₂NH₂) is equally significant. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, enabling it to anchor the inhibitor to key residues in the kinase active site.[6][7] The combination of the quinoline core with the sulfonamide group creates a hybrid pharmacophore with significant potential for potent and selective kinase inhibition.[8] The specific substitutions on the quinoline ring—in this case, a chloro group at the 2-position and a methoxy group at the 6-position—are critical for fine-tuning the molecule's electronic and steric properties, which in turn dictate its binding affinity and selectivity profile against the human kinome.
Table 1: Physicochemical Properties of 2-Chloro-6-methoxyquinoline-5-sulfonamide
| Property | Value | Source |
| CAS Number | 2126178-08-1 | [9] |
| Molecular Formula | C₁₀H₉ClN₂O₃S | [9] |
| Molar Mass | 272.71 g/mol | [9] |
| Appearance | Likely a solid crystalline powder | Inferred |
Plausible Synthetic Pathway
The synthesis of quinoline sulfonamides typically involves a multi-step process starting from a substituted quinoline core. Based on established chemical literature for related analogs, a reliable synthetic route for 2-Chloro-6-methoxyquinoline-5-sulfonamide can be postulated.[10][11] The process begins with the chlorosulfonation of 6-methoxyquinoline to generate the key intermediate, 6-methoxyquinoline-5-sulfonyl chloride. This intermediate is then reacted with an ammonia source to form the final sulfonamide product. Subsequent chlorination of the 2-position would yield the target compound.
Caption: Plausible synthetic route for 2-Chloro-6-methoxyquinoline-5-sulfonamide.
Mechanism of Action: Competitive ATP Inhibition
The vast majority of small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.[5] The quinoline sulfonamide scaffold is designed to mimic the adenine portion of ATP, occupying the hydrophobic pocket and forming hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. This binding event physically blocks ATP from entering the active site, thereby preventing the phosphotransfer reaction that is fundamental to kinase activity and downstream signaling.
The selectivity of an inhibitor for a specific kinase over others is largely determined by its interactions with residues outside the highly conserved hinge region.[5] The chloro and methoxy substituents on 2-Chloro-6-methoxyquinoline-5-sulfonamide are therefore hypothesized to play a crucial role in dictating its target profile by interacting with unique amino acids in the ATP-binding pockets of specific kinases.
Caption: ATP-competitive mechanism of kinase inhibition.
Experimental Workflows for Inhibitor Profiling
A rigorous, multi-stage approach is required to characterize a novel kinase inhibitor. The workflow progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.[12] This progression allows for the efficient identification of potent compounds and provides crucial insights into their behavior in a complex cellular environment.
Caption: High-level workflow for kinase inhibitor drug discovery.
Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Causality: The ADP-Glo™ Kinase Assay is a luminescent assay that quantitatively measures the amount of ADP produced during a kinase reaction.[13] Since ADP is a universal product of kinase-catalyzed phosphotransfer, this assay is broadly applicable. Its primary purpose is to determine the potency of an inhibitor by measuring its effect on enzymatic activity in a clean, reconstituted system. This allows for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Methodology:
-
Reaction Setup: In a 384-well plate, create a reaction mixture containing the kinase of interest, a suitable peptide or protein substrate, and the kinase reaction buffer.
-
Compound Addition: Add 2-Chloro-6-methoxyquinoline-5-sulfonamide across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM). Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent. This step is critical as it simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP, which would otherwise create background noise in the luminescence reading.[13] Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[13] Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Table 2: Illustrative Kinase Inhibition Profile for 2-Chloro-6-methoxyquinoline-5-sulfonamide (Note: The following data is hypothetical and serves to illustrate the expected output from biochemical assays. Actual targets and potencies require experimental validation.)
| Target Kinase | Kinase Family | Disease Relevance | Hypothetical IC₅₀ (nM) |
| c-Met | Receptor Tyrosine Kinase | Oncology | 45 |
| GAK | NAK Family Kinase | Oncology | 80 |
| VEGFR-2 | Receptor Tyrosine Kinase | Angiogenesis, Oncology | 150 |
| PI3K | Lipid Kinase | Oncology, Inflammation | 950 |
| Src | Non-receptor Tyrosine Kinase | Oncology | >5,000 |
Protocol: Cell-Based Functional Assay (MTT Proliferation Assay)
Causality: While biochemical assays measure direct enzyme inhibition, cell-based assays provide crucial information about a compound's true biological effect.[12] They account for factors like cell membrane permeability, intracellular target engagement, and competition with high physiological concentrations of ATP.[14] The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, providing a robust readout for a compound's antiproliferative effects.[15]
Methodology:
-
Cell Seeding: Seed cancer cells from a relevant cell line (e.g., a line known to be dependent on a kinase targeted by the compound) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with 2-Chloro-6-methoxyquinoline-5-sulfonamide across a range of concentrations for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[15]
-
Incubation: Incubate the plate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the EC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process guided by SAR, where systematic structural modifications are correlated with changes in biological activity.[3][16] For the 2-Chloro-6-methoxyquinoline-5-sulfonamide scaffold, several key relationships can be inferred from the broader class of quinoline inhibitors:
-
2-Position Chloro Group: The chlorine atom is an electron-withdrawing group that can influence the electronics of the quinoline ring system. It can also form specific hydrophobic or halogen-bonding interactions within the ATP pocket, potentially enhancing binding affinity or conferring selectivity for certain kinases.
-
6-Position Methoxy Group: The electron-donating methoxy group can impact the molecule's overall solubility and metabolic stability.[4] Its position may allow it to interact with the solvent-exposed region of the ATP-binding site, which can be exploited to improve selectivity.[4]
-
5-Position Sulfonamide: This group is a critical anchor. Modifications to the sulfonamide nitrogen (e.g., alkylation or incorporation into a heterocyclic ring) can dramatically alter the inhibitor's potency and target profile by changing its hydrogen bonding capabilities and steric profile.[17]
Conclusion and Future Directions
2-Chloro-6-methoxyquinoline-5-sulfonamide represents a promising chemical entity within the well-validated class of quinoline sulfonamide kinase inhibitors. Its specific substitution pattern offers a unique opportunity for targeted interactions within the kinome. This guide has provided a comprehensive framework for its investigation, from a plausible synthetic route to detailed protocols for its biochemical and cellular characterization.
The logical next steps for a researcher investigating this compound would be to perform the described in vitro assays against a broad panel of kinases to experimentally determine its potency and selectivity profile.[18] Hits from this screen should be validated in relevant cancer cell lines to confirm on-target activity and assess antiproliferative effects. Subsequent lead optimization, guided by SAR and structural biology, could further refine this scaffold into a clinical candidate for treating kinase-driven diseases.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]
-
Burch, J. D., et al. (2008, March 15). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 2048-54. [Link]
-
MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
-
Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
-
MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
PubMed. (2008, June 15). Structure activity relationships of quinoline-containing c-Met inhibitors. [Link]
-
MDPI. (2025, October 14). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]
-
Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
PMC. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Link]
-
PubMed. (2025, March 15). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]
-
MDPI. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. [Link]
-
ChemBK. 2-chloro-6-methoxyquinoline-5-sulfonamide. [Link]
-
Dana Bioscience. 2-Chloro-6-methoxyquinoline-5-sulfonamide 250mg. [Link]
-
Journal of American Science. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. [Link]
-
PMC. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. [Link]
-
Juniper Publishers. (2021, September 9). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. [Link]
-
Chemical Kinomics Lab. Drug Discovery - Inhibitor. [Link]
-
PubMed. (2014, March 21). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. [Link]
-
PMC. (2021, December 11). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. [Link]
-
MDPI. (2021, October 15). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. [Link]
-
DergiPark. (2020, August 9). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
-
Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
MDPI. (2021, June 19). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
-
MDPI. (2022, December 21). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. [Link]
-
Chemical Review and Letters. (2024, March 9). Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. [Link]
-
Yale School of Medicine. (2026, February 10). Yale Study Identifies a New Class of Drug Targets for Aggressive Leukemia. [Link]
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Methodological & Application
Step-by-step synthesis protocol for 2-Chloro-6-methoxyquinoline-5-sulfonamide
An Application Note for the Multi-Step Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide, a valuable scaffold in medicinal chemistry. Quinoline-sulfonamide derivatives are recognized for their potential as potent enzyme inhibitors and are explored in various therapeutic areas, including oncology and infectious diseases.[1][2] This guide details a robust five-step synthetic route, commencing with the synthesis of 6-methoxyquinoline via the Skraup reaction, followed by N-oxidation, regioselective chlorination, chlorosulfonation, and concluding with ammonolysis to yield the target compound. Each step is accompanied by detailed experimental procedures, mechanistic insights, safety precautions, and expected outcomes, designed for researchers in organic synthesis and drug development.
Introduction
The quinoline core is a privileged heterocyclic motif found in numerous natural products and synthetic bioactive molecules.[3] When conjugated with a sulfonamide group—a key pharmacophore in its own right—the resulting molecule often exhibits enhanced biological activity and modulated physicochemical properties suitable for drug design.[1][3] The target molecule, 2-Chloro-6-methoxyquinoline-5-sulfonamide, combines the reactivity of a 2-chloroquinoline, which allows for further functionalization through nucleophilic substitution, with the electronic and steric features of the methoxy and sulfonamide groups. This application note presents a logical and reproducible pathway to this compound, grounded in established chemical principles.
Overall Synthetic Scheme
The synthesis proceeds through five distinct stages, starting from commercially available p-anisidine.
Caption: Overall 5-step synthetic workflow.
Materials and Reagents
| Reagent | Formula | CAS No. | Notes |
| p-Anisidine | C₇H₉NO | 104-94-9 | Toxic, handle with care. |
| Glycerol | C₃H₈O₃ | 56-81-5 | |
| Sulfuric Acid (98%) | H₂SO₄ | 7664-93-9 | Corrosive. Add slowly. |
| p-Nitroanisole | C₇H₇NO₃ | 100-17-4 | Oxidizing agent. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 937-14-4 | Potentially explosive when dry. |
| Phosphorus oxychloride | POCl₃ | 10025-87-3 | Highly corrosive, reacts violently with water. |
| Chlorosulfonic acid | ClSO₃H | 7790-94-5 | Extremely corrosive, reacts violently with water. |
| Ammonium Hydroxide (28-30%) | NH₄OH | 1336-21-6 | Corrosive, strong odor. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Volatile solvent. |
| Chloroform | CHCl₃ | 67-66-3 | Volatile solvent. |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Reactions involving phosphorus oxychloride and chlorosulfonic acid require particular caution due to their high reactivity with moisture.
Detailed Synthesis Protocol
Step 1: Synthesis of 6-Methoxyquinoline
This step utilizes the classic Skraup synthesis to construct the quinoline ring.[4] Glycerol is dehydrated by sulfuric acid to form acrolein, which then undergoes a Michael addition with p-anisidine, followed by cyclization and oxidation to yield the aromatic quinoline.
Procedure:
-
To a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add p-anisidine (61.5 g, 0.5 mol), glycerol (129 g, 1.4 mol), and p-nitroanisole (38.3 g, 0.25 mol).
-
Cool the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (100 mL) over 30-45 minutes, ensuring the internal temperature does not exceed 100 °C.
-
After the addition is complete, heat the mixture to 140-150 °C and maintain reflux for 3-4 hours. The reaction is exothermic and will become vigorous.
-
Cool the reaction mixture to below 80 °C and carefully pour it onto 1 L of crushed ice.
-
Neutralize the acidic solution by slowly adding concentrated sodium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath as it is highly exothermic.
-
The crude 6-methoxyquinoline will separate as a dark oil or solid. Extract the product with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 6-methoxyquinoline as a pale yellow solid.
-
Expected Yield: 60-70%
-
Characterization: m.p. 37-39 °C.[5]
Step 2: Synthesis of 6-Methoxyquinoline-1-oxide
The quinoline nitrogen is oxidized to an N-oxide. This transformation activates the 2-position of the quinoline ring for subsequent nucleophilic attack by a chlorinating agent.
Procedure:
-
Dissolve 6-methoxyquinoline (31.8 g, 0.2 mol) in glacial acetic acid (150 mL) in a 500 mL flask.
-
Add hydrogen peroxide (30% aqueous solution, 30 mL) dropwise while stirring.
-
Heat the mixture at 70-80 °C for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude N-oxide, which can be purified by recrystallization from acetone or ethanol.
-
Expected Yield: 85-95%
Step 3: Synthesis of 2-Chloro-6-methoxyquinoline
The N-oxide intermediate is treated with phosphorus oxychloride, which acts as both a chlorinating agent and a dehydrating agent, to install a chlorine atom at the C2 position.[6]
Procedure:
-
In a flask equipped with a reflux condenser and a calcium chloride guard tube, place 6-methoxyquinoline-1-oxide (26.3 g, 0.15 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 75 mL) in a fume hood.
-
Heat the mixture to reflux (approx. 110 °C) for 2 hours. The solution will turn dark.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas.
-
Basify the mixture by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is > 8.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-6-methoxyquinoline.
-
Expected Yield: 70-80%
Step 4: Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
This step introduces the sulfonyl chloride group onto the benzene portion of the quinoline ring via electrophilic aromatic substitution using chlorosulfonic acid. The electron-donating methoxy group directs the substitution to the ortho position (C5).[7]
Procedure:
-
In a flask placed in an ice-salt bath, add 2-chloro-6-methoxyquinoline (19.3 g, 0.1 mol).
-
Slowly and with extreme caution, add chlorosulfonic acid (ClSO₃H, 40 mL) dropwise, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.
-
Filter the solid product, wash it extensively with cold water to remove any residual acid, and dry it under vacuum. This intermediate is often used directly in the next step without further purification.
-
Expected Yield: 80-90% (crude)
Step 5: Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide
The final step involves the conversion of the sulfonyl chloride to the primary sulfonamide via reaction with ammonia.[7]
Procedure:
-
Suspend the crude 2-chloro-6-methoxyquinoline-5-sulfonyl chloride (27.2 g, assumed 0.09 mol) in 150 mL of tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Slowly add concentrated ammonium hydroxide (28-30%, 100 mL) dropwise with vigorous stirring.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 3-4 hours.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous mixture with 200 mL of water.
-
Filter the resulting solid precipitate, wash with cold water, and dry.
-
Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-Chloro-6-methoxyquinoline-5-sulfonamide as a crystalline solid.
-
Expected Yield: 75-85%
Quantitative Data Summary
| Step | Reaction | Starting Material (SM) | Key Reagents | Conditions | Expected Yield |
| 1 | Skraup Synthesis | p-Anisidine | Glycerol, H₂SO₄ | 140-150 °C, 3-4 h | 60-70% |
| 2 | N-Oxidation | 6-Methoxyquinoline | H₂O₂ / Acetic Acid | 70-80 °C, 5-7 h | 85-95% |
| 3 | Chlorination | 6-Methoxyquinoline-1-oxide | POCl₃ | Reflux (~110 °C), 2 h | 70-80% |
| 4 | Chlorosulfonation | 2-Chloro-6-methoxyquinoline | ClSO₃H | 0 °C to RT, 24 h | 80-90% |
| 5 | Ammonolysis | 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride | NH₄OH | 0 °C to RT, 3-4 h | 75-85% |
Conclusion
The protocol described herein provides a reliable and scalable five-step synthesis for 2-Chloro-6-methoxyquinoline-5-sulfonamide. By leveraging well-established named reactions and standard transformations, this guide offers a clear pathway for obtaining this valuable chemical intermediate. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis. The final compound can be fully characterized by standard analytical techniques (NMR, MS, IR) to confirm its identity and purity.
References
- Jain, A. K., & Sharma, S. (2025).
- American Chemical Society. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate.
- Ghorab, M. M., et al. (2010). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung.
- ResearchGate. (n.d.). Synthetic routes used for the synthesis of quinoline and sulfonamide-based hybrid molecules.
- Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
- Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
- PubChem. (n.d.). 6-Methoxyquinoline. PubChem.
- Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline.
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic substitution reactions of 2-Chloro-6-methoxyquinoline-5-sulfonamide. This versatile scaffold is a pivotal starting material for the synthesis of a diverse range of derivatives with significant potential in pharmaceutical research. These notes elucidate the underlying mechanistic principles, offer validated, step-by-step protocols for key transformations, and provide expert insights into experimental design and troubleshooting.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in the fields of anticancer and anti-infective drug discovery.[1] When functionalized with a sulfonamide moiety, the resulting scaffold often exhibits enhanced pharmacological properties, including improved bioavailability and target-binding affinity.[2][3] 2-Chloro-6-methoxyquinoline-5-sulfonamide emerges as a particularly valuable building block. The chlorine atom at the C2 position is activated for nucleophilic displacement, providing a reliable handle for introducing molecular diversity. The methoxy and sulfonamide groups further modulate the electronic properties and steric profile of the molecule, influencing its reactivity and biological activity.
This guide focuses on the practical application of Nucleophilic Aromatic Substitution (SNAr) reactions to this substrate, enabling the synthesis of libraries of novel compounds for screening and lead optimization.
Mechanistic Foundation: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The displacement of the chloride at the C2 position of 2-Chloro-6-methoxyquinoline-5-sulfonamide proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement like an SN2 reaction; instead, it is a two-step addition-elimination process.[4][5]
Causality Behind Reactivity:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, which is ortho to the ring nitrogen. This attack temporarily breaks the aromaticity of the quinoline ring system, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing effects of both the quinoline ring's nitrogen atom and the potent sulfonyl group (-SO₂NH₂) at the C5 position. This stabilization is crucial for the reaction to proceed.
-
Elimination & Aromaticity Restoration: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the quinoline ring, yielding the final substituted product.
While the two-step model is widely accepted, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously, particularly with good leaving groups like chloride.[5] However, for practical synthetic planning, the addition-elimination model provides an excellent predictive framework.
Sources
Application Note: Amination Protocols for 2-Chloro-6-methoxyquinoline-5-sulfonamide
Introduction & Chemical Strategy
The 2-chloro-6-methoxyquinoline-5-sulfonamide scaffold is a critical intermediate in the synthesis of antineoplastic agents, particularly those targeting carbonic anhydrases and microtubule polymerization (e.g., E7010 analogs). The coupling of this scaffold with amines is a pivotal step in diversifying the C2 position to tune potency and pharmacokinetic properties.
Mechanistic Rationale
This reaction relies on Nucleophilic Aromatic Substitution (
-
2-Chloro (Leaving Group): The C2 position is activated for nucleophilic attack by the ring nitrogen (N1), which stabilizes the Meisenheimer intermediate.
-
5-Sulfonamide (Activator): The
group is a strong electron-withdrawing group (EWG). Its presence at C5 lowers the energy of the LUMO, significantly increasing the electrophilicity of the C2 position compared to a simple 6-methoxyquinoline. -
6-Methoxy (Deactivator): As an electron-donating group (EDG), the methoxy group at C6 slightly deactivates the ring. However, the activating effect of the N1 nitrogen and the 5-sulfonamide generally overrides this, allowing
to proceed under thermal conditions without transition metals for most aliphatic amines.
Chemo-Selectivity
A common concern is the reactivity of the sulfonamide moiety. Under the standard basic conditions described below, the primary sulfonamide (
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the decision logic for selecting the appropriate protocol.
Figure 1: Decision matrix for selecting the amination strategy based on amine nucleophilicity.
Experimental Protocols
Method A: Thermal (Standard Procedure)
Recommended for: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkylamines).
Reagents:
-
Substrate: 2-Chloro-6-methoxyquinoline-5-sulfonamide (1.0 eq)
-
Nucleophile: Amine (1.2 – 1.5 eq)
-
Solvent: 2-Ethoxyethanol (Cellosolve) or Isopropanol
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the Substrate (1.0 eq).
-
Solvation: Add 2-Ethoxyethanol (10 mL per gram of substrate). Note: 2-Ethoxyethanol (bp 135°C) is preferred over ethanol to access higher temperatures if the 6-OMe deactivation is significant.
-
Addition: Add DIPEA (2.0 eq) followed by the Amine (1.2 eq).
-
Reaction: Heat the mixture to 110–120°C (oil bath temperature). Monitor by LCMS or TLC (5% MeOH in DCM).
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
The product usually precipitates as a solid. Filter via Buchner funnel.
-
Wash the cake with water (
) and cold diethyl ether ( ) to remove trace high-boiling solvent.
-
-
Purification: If no precipitate forms, extract with EtOAc, dry over
, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
Recommended for: Anilines, electron-deficient amines, or sterically hindered amines where Method A fails.
Reagents:
-
Catalyst:
(2-5 mol%) -
Ligand: Xantphos (5-10 mol%)
-
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Protocol:
-
Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Substrate (1.0 eq), Amine (1.2 eq),
(2.0 eq), (0.02 eq), and Xantphos (0.04 eq). -
Solvation: Add anhydrous 1,4-Dioxane (10 mL/g). Sparge the solvent with Argon for 5 minutes to remove dissolved oxygen.
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium black. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Data Summary & Troubleshooting
| Parameter | Method A ( | Method B (Pd-Cat) |
| Scope | Aliphatic Amines | Anilines / Weak Nucleophiles |
| Solvent | 2-Ethoxyethanol / IPA | 1,4-Dioxane / Toluene |
| Temp | 110°C - 130°C | 80°C - 100°C |
| Base | Organic (DIPEA/TEA) | Inorganic ( |
| Yield | Typically 70-90% | Typically 50-80% |
| Key Risk | Incomplete conversion due to 6-OMe deactivation | Catalyst poisoning by sulfonamide sulfur |
Troubleshooting Guide:
-
Issue: Low conversion in Method A.
-
Solution: Switch solvent to DMSO and heat to 140°C. The 6-methoxy group can significantly retard the reaction rate; higher thermal energy is often the simplest fix.
-
-
Issue: Formation of bis-aminated products.
-
Solution: Unlikely with this scaffold as the 4-position is not chlorinated. However, ensure stoichiometry is controlled (1.1 eq amine).
-
-
Issue: Dark reaction mixture/Tarry byproduct.
-
Solution: Oxidative degradation. Ensure inert atmosphere (
) is used, even for Method A.
-
Quality Control & Validation
To ensure the protocol was successful, the following analytical markers should be verified:
-
LCMS: Look for the Mass Shift (
).- .
-
Example: If coupling morpholine (MW 87), the product mass should be Starting Material + 51.5 Da.
-
1H NMR (DMSO-d6):
-
Disappearance: The downfield shift of the proton at C3 (neighboring the Cl) will shift upfield upon amination due to the shielding effect of the new amine nitrogen.
-
Retention: The sulfonamide singlet (
) should remain intact. If this signal disappears or integrates to 1H, side reactions at the sulfonamide have occurred.
-
References
-
General Reactivity of 2-Chloroquinolines
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole.[2] (Comparative study of 2-Cl vs 4-Cl reactivity).
-
-
Sulfonamide-Quinoline Hybrids (Anticancer Context)
-
Analogous Methodologies (Quinazoline Series)
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (Provides precedent for refluxing alkoxy-halo-heterocycles in alcohol).
-
Buchwald-Hartwig General Conditions
- Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Reagents and conditions for sulfonamide formation on quinoline rings
From Classical Substitution to Catalytic C-H Functionalization
Abstract & Strategic Overview
Quinoline sulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for variable carbonic anhydrase inhibitors, antimalarials, and recent HIV-1 integrase inhibitors. However, the electron-deficient nature of the quinoline ring and the coordinating ability of the heterocyclic nitrogen present unique synthetic challenges.
This Application Note provides a decision-matrix-driven guide to synthesizing sulfonamides on the quinoline ring. We cover three distinct methodologies:
-
Classical Nucleophilic Substitution: For stable sulfonyl chloride precursors.
-
Pd-Catalyzed Cross-Coupling: For installing sulfonamides onto halo-quinolines (Buchwald-Hartwig modification).
-
Cu-Catalyzed C-H Functionalization: For direct, regioselective C-5 sulfonylation of 8-aminoquinolines.
Strategic Decision Matrix
Before selecting a protocol, determine the available starting materials and the desired topology of the sulfonamide bond.
Figure 1: Synthetic decision tree for selecting the optimal sulfonamidation pathway based on substrate availability and regiochemistry.
Protocol A: Classical Nucleophilic Substitution
Best for: Standard synthesis when sulfonyl chloride precursors are stable and available. Mechanism: SN2-type nucleophilic attack at the sulfur atom.
Critical Considerations
-
Quinoline-8-sulfonyl chloride is notoriously unstable and hygroscopic. It must be stored under inert gas and used immediately upon opening.
-
Regiochemistry: The quinoline nitrogen can act as a nucleophile, leading to N-sulfonyl quinolinium salts (unwanted side products). Steric hindrance at the 8-position often requires forcing conditions.
Step-by-Step Methodology
Reagents:
-
Substrate: Quinoline-8-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) with DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM or DMF (0.2 M)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solubilization: Dissolve the amine (1.2 equiv) in anhydrous DCM (0.2 M concentration relative to limiting reagent).
-
Base Addition: Add Pyridine (3.0 equiv) dropwise at 0 °C.
-
Note: If using the hindered 8-sulfonyl chloride, add DMAP (10 mol%) to catalyze the reaction via the highly reactive N-sulfonylpyridinium intermediate.
-
-
Electrophile Addition: Add Quinoline-sulfonyl chloride (1.0 equiv) portion-wise as a solid (or solution in DCM) at 0 °C.
-
Warning: Exothermic reaction. Maintain temperature < 5 °C during addition to prevent decomposition.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9).
-
Workup: Quench with 1M HCl (to remove pyridine/amines). Extract with DCM (3x). Wash organic layer with Brine, dry over Na₂SO₄.[1]
Data Summary: Solvent Effects
| Solvent | Base | Yield (Avg) | Notes |
|---|---|---|---|
| DCM | Pyridine | 88% | Standard. Easy workup. |
| DMF | TEA/DMAP | 92% | Best for polar/insoluble amines. Harder to remove solvent. |
| THF | DIPEA | 65% | Slower kinetics observed. |
Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
Best for: Installing sulfonamides onto halo-quinolines (Topology: Quinoline-NH-SO₂-R) when the corresponding amino-quinoline is expensive or unavailable. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the C-X bond, amine coordination, and reductive elimination.
Critical Considerations
-
Catalyst Poisoning: The quinoline nitrogen can chelate Pd, shutting down the cycle. Biaryl phosphine ligands (e.g., Xantphos, BrettPhos) are essential to out-compete this chelation.
-
Base Sensitivity: Weak bases (Carbonates) are preferred over alkoxides to prevent side reactions with the sulfonamide.
Step-by-Step Methodology
Reagents:
-
Substrate: Bromo- or Iodo-quinoline (1.0 equiv)
-
Coupling Partner: Primary Sulfonamide (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2–5 mol%)
-
Ligand: Xantphos (5–10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inert Setup: Charge a reaction vial with Halo-quinoline, Sulfonamide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Cap and purge with Argon for 5 minutes.
-
Why Xantphos? Its large bite angle (111°) facilitates the difficult reductive elimination of the C-N bond involving the sulfonamide.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.
-
Thermal Activation: Heat to 100 °C for 12–18 hours.
-
Filtration: Cool to RT. Filter the slurry through a pad of Celite (eluting with EtOAc) to remove insoluble palladium/salts.
-
Purification: Concentrate and purify via Flash Chromatography.
Figure 2: Simplified catalytic cycle for Pd-catalyzed sulfonamidation.
Protocol C: Cu-Catalyzed Regioselective C-H Functionalization
Best for: Direct introduction of a sulfonyl group at the C-5 position of 8-aminoquinolines (Topology: Quinoline-SO₂-R). Mechanism: Radical Single Electron Transfer (SET) facilitated by the 8-amino directing group.
Critical Considerations
-
Directing Group: This chemistry requires the 8-amino group (or an amide at C-8) to chelate Copper.
-
Regioselectivity: Exclusively targets C-5 (para to the directing group) due to electronic activation and radical stability.
Step-by-Step Methodology
Reagents:
-
Substrate: 8-Aminoquinoline (1.0 equiv)[1]
-
Reagent: Aryl Sulfonyl Chloride (1.5 equiv)
-
Catalyst: CuI (10 mol%)
-
Additives: Sodium Acetate (NaOAc) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Mix: Combine 8-Aminoquinoline, Sulfonyl Chloride, CuI, and NaOAc in a sealed tube.
-
Solvent: Add DCE.
-
Reaction: Heat to 110 °C under air (or Argon) for 24 hours.
-
Note: Unlike Pd-chemistry, Cu-catalyzed radical pathways are often tolerant of air, though Argon is recommended for reproducibility.
-
-
Workup: Dilute with DCM, wash with NaHCO₃ (sat. aq.).
-
Purification: Silica gel chromatography.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of Sulfonyl Chloride | Dry solvents strictly. Add sulfonyl chloride as a solid rapidly. Check reagent quality (white solid = good; yellow/oil = decomposed). |
| No Reaction (Protocol B) | Catalyst deactivation by Quinoline N | Switch to BrettPhos or increase catalyst loading to 5 mol%. Ensure O₂ is rigorously excluded. |
| Regioisomer Mix (Protocol C) | Loss of directing group control | Ensure the 8-amino group is free (not protected). Check temperature (lower temp favors selectivity). |
| Product Solubility | Zwitterionic character | Sulfonamides on quinolines can be zwitterionic. Adjust pH to ~4–5 during workup to precipitate the neutral species. |
References
-
Review of Sulfonamide Synthesis: Mondal, S., & Mal, P. (2022). "Sulfonamide Synthesis via C–S and N–S Bond Formation." Chemical Reviews. [Link]
-
Pd-Catalyzed Sulfonamidation (Buchwald): Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfiat to Nitroaromatics." Journal of the American Chemical Society. (Foundational work on ligand systems adapted for sulfonamides). [Link]
-
Cu-Catalyzed C-H Sulfonylation of 8-Aminoquinolines: Wei, J., et al. (2016).[2][3] "Copper-Catalyzed Regioselective C–H Sulfonylation of 8-Aminoquinolines." The Journal of Organic Chemistry. [Link][4][5]
-
Synthesis of Quinoline-8-Sulfonyl Chlorides: Zhu, Y., et al. (2023). "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides." Molecules. [Link][4][6][7][8][9][10][11][12]
-
Alternative SO2 Surrogate Strategy: Kaur, L., & Jain, R. (2025).[4] "Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate." The Journal of Organic Chemistry. [Link][4][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed regioselective C-H sulfonylation of 8-aminoquinolines - Sun Yat-Sen University [sysu.cnpereading.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Scalable preparation of 2-Chloro-6-methoxyquinoline-5-sulfonamide for pharmaceutical use
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide , a critical pharmacophore in the development of anticancer agents (specifically tubulin polymerization inhibitors and carbonic anhydrase inhibitors) and antiviral therapeutics.
While laboratory-scale synthesis often relies on unoptimized reagent excesses and chromatographic purification, this guide focuses on process chemistry principles : controlling exotherms, maximizing regioselectivity without chromatography, and ensuring operator safety during the handling of chlorosulfonic acid (
Key Advantages of This Protocol
-
Scalability: Designed for kilogram-scale batches without column chromatography.
-
Regiocontrol: Exploits the 6-methoxy directing effect to exclusively target the C5 position.
-
Safety: Includes specific engineering controls for
and off-gassing.
Strategic Analysis & Chemistry
Retrosynthetic Logic
The synthesis relies on a two-step sequence: Electrophilic Aromatic Substitution (
-
Chlorosulfonation: The starting material, 2-chloro-6-methoxyquinoline , contains two directing groups.
-
6-Methoxy: Strongly activating, ortho/para director. The para position (C9) is the ring nitrogen (blocked/aromatic system). The ortho positions are C5 and C7. C5 is kinetically favored due to the "para-like" resonance contribution relative to the quinoline nitrogen.
-
2-Chloro: Weakly deactivating, meta director relative to C5.
-
Result: The cooperative electronics strongly favor substitution at C5 , producing 2-chloro-6-methoxyquinoline-5-sulfonyl chloride .
-
-
Ammonolysis: The intermediate sulfonyl chloride is treated with aqueous ammonia or ammonia gas to yield the sulfonamide.
Reaction Pathway Visualization
Figure 1: Reaction pathway demonstrating the conversion of the quinoline core to the sulfonamide target, highlighting reagent inputs and waste streams.
Detailed Experimental Protocols
Phase 1: Preparation of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
Safety Warning: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. A gas scrubber (NaOH trap) is mandatory for HCl evolution.
Materials
-
Substrate: 2-Chloro-6-methoxyquinoline (1.0 eq)
-
Reagent: Chlorosulfonic acid (
) (5.0 - 8.0 eq) -
Solvent: Neat reaction (or DCM if temperature control is difficult)
-
Quench: Crushed ice / Water
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect the exhaust to a caustic scrubber (20% NaOH).
-
Charging Reagent: Charge Chlorosulfonic acid (8.0 eq) into the reactor. Cool to 0–5°C .
-
Note: Excess acid acts as both reagent and solvent.
-
-
Addition: Add 2-Chloro-6-methoxyquinoline solid portion-wise over 30–45 minutes.
-
Critical Control: Maintain internal temperature < 10°C . The addition is exothermic.
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT). Then, heat to 50°C and hold for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The 2-Cl group deactivates the ring, necessitating mild heat compared to simple anisoles [1].
-
-
Quench (High Risk):
-
Isolation: The sulfonyl chloride will precipitate as an off-white to yellow solid. Filter immediately.
-
Stability Note: Sulfonyl chlorides are hydrolytically unstable. Proceed to Phase 2 immediately or dry under vacuum at < 30°C.
-
Phase 2: Ammonolysis to Sulfonamide
Materials
-
Substrate: Wet cake of Sulfonyl Chloride from Phase 1.
-
Reagent: Ammonium Hydroxide (28%
in water) OR gas. -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Dissolution: Dissolve the sulfonyl chloride wet cake in THF (5 vol relative to SM). Cool to 0°C .
-
Ammonolysis:
-
Method A (Aqueous): Add
(5.0 eq) dropwise, maintaining temp < 10°C. -
Method B (Anhydrous - Preferred for Scale): Bubble
gas through the solution until saturation.
-
-
Completion: Stir at RT for 2 hours. Monitor by HPLC (disappearance of chloride, formation of amide).
-
Workup:
-
Concentrate the organic solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Adjust pH to ~7 with dilute HCl if necessary to remove excess ammonia.
-
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Methanol.
Process Engineering & Safety (Scale-Up Focus)
Scaling this reaction requires addressing specific hazards associated with chlorosulfonates.
Thermal Management & Off-Gassing
The reaction generates stoichiometric quantities of HCl gas. In a closed reactor, this builds pressure rapidly.
-
Engineering Control: Use a continuous flow scrubber or a cascade scrubber system.
-
Thermal Runaway: The quench step (Acid into Ice) is the most dangerous operation. On a kilogram scale, use a controlled dosing pump to transfer the acid mixture into the quench tank, monitoring the quench tank temperature to stay < 20°C [2].
Material Compatibility
-
Reactors: Glass-lined steel (GLS) is required. Stainless steel (SS316) is susceptible to corrosion by hot chlorosulfonic acid.
-
Gaskets: Use PTFE (Teflon). EPDM or Buna-N will degrade instantly.
Workflow Diagram
Figure 2: Industrial process flow diagram illustrating the equipment train and critical transfer points.
Analytical Controls & Specifications
To ensure the "Self-Validating" nature of this protocol, the following analytical markers must be met.
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Purity (HPLC) | C18 Column, ACN/Water | > 98.0% Area | If < 98%, recrystallize from EtOH. |
| Regiochemistry | 1H NMR (DMSO-d6) | Singlet at C5/C8 region | Doublets indicate C7/C8 mixture (reaction temp too high). |
| Water Content | Karl Fischer | < 0.5% | Dry longer at 45°C under vacuum. |
| Residual Solvents | GC-Headspace | THF < 720 ppm | Grind solid before drying to release trapped solvent. |
NMR Interpretation: The 1H NMR of the product should show two singlets for the aromatic protons on the quinoline ring if substitution occurred at C5 (due to the symmetry of the remaining protons on that ring relative to the substituents), or distinct coupling patterns confirming the 5,6-substitution. Specifically, look for the disappearance of the C5 proton signal relative to the starting material.
References
-
National Center for Biotechnology Information (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubChem.[5] Available at: [Link]
-
National Institutes of Health (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. Available at: [Link]
Sources
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. macro.lsu.edu [macro.lsu.edu]
- 4. slideserve.com [slideserve.com]
- 5. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis & Functionalization of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Application Note & Technical Protocol
Executive Summary
This technical guide details the synthesis and microwave-assisted functionalization of 2-Chloro-6-methoxyquinoline-5-sulfonamide , a critical scaffold in medicinal chemistry.[1] Quinoline sulfonamides are privileged structures with validated activity against Carbonic Anhydrases (CA), PI3K/mTOR pathways, and various cancer cell lines.
While the core scaffold synthesis often requires conventional electrophilic substitution, the 2-chloro position acts as a highly reactive "hot spot" for Nucleophilic Aromatic Substitution (SNAr). This guide focuses on leveraging Microwave Irradiation (MWI) to accelerate these SNAr derivatizations, reducing reaction times from hours (thermal reflux) to minutes while suppressing side reactions.
Chemical Strategy & Mechanism
The synthesis strategy relies on the electronic activation of the quinoline ring. The 6-methoxy group is a strong electron-donating group (EDG) that directs electrophilic substitution (chlorosulfonation) to the ortho-position (C5).[1] Conversely, the ring nitrogen renders the C2-position electron-deficient, facilitating nucleophilic attack.
Mechanistic Pathway[2][3][4]
-
Electrophilic Chlorosulfonation: 2-Chloro-6-methoxyquinoline undergoes electrophilic aromatic substitution at C5 due to the activating influence of the C6-methoxy group.[1]
-
Sulfonamide Formation: The resulting sulfonyl chloride reacts with ammonia or amines to form the stable 5-sulfonamide handle.
-
Microwave-Assisted SNAr: The 2-chloro group is displaced by amines.[1] Microwave energy provides efficient dielectric heating, overcoming the activation energy barrier for the Meisenheimer complex formation more rapidly than conductive heating.
Figure 1: Synthetic workflow from precursor to functionalized library. The microwave step (Red) represents the high-throughput derivatization phase.
Protocol 1: Synthesis of the Core Scaffold
Note: This step is typically performed under conventional conditions due to the exothermic nature of chlorosulfonation, though microwave heating can be used for the subsequent amidation step.
Materials
-
Precursor: 2-Chloro-6-methoxyquinoline (CAS: 1677-52-7)[1]
-
Reagent: Chlorosulfonic acid (ClSO3H) - Handle with extreme caution (fuming).[1]
-
Quenching: Crushed ice, Sodium bicarbonate.
-
Amine Source: Aqueous Ammonia (28%) or specific amine for substituted sulfonamides.[1]
Step-by-Step Procedure
-
Chlorosulfonation:
-
Place 1.0 eq (e.g., 5.0 g) of 2-Chloro-6-methoxyquinoline in a dry round-bottom flask.
-
Cool to 0°C in an ice bath.
-
Dropwise add 5.0 eq of Chlorosulfonic acid over 30 minutes. Caution: Exothermic gas evolution (HCl).[1]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Heat to 60°C for 1 hour to ensure completion.
-
Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a solid.[2][3] Filter and wash with cold water.
-
-
Sulfonamide Formation:
-
Suspend the wet sulfonyl chloride cake in THF or Acetone (10 mL/g).
-
Add 5.0 eq of Aqueous Ammonia (or desired amine) dropwise at 0°C.
-
Stir at RT for 1 hour.
-
Isolation: Evaporate the organic solvent.[4] Dilute with water and adjust pH to ~7. Filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water.[5]
-
Validation: Confirm structure via 1H NMR (Look for disappearance of C5 proton and appearance of SO2NH2 broad singlet).
-
Protocol 2: Microwave-Assisted SNAr Functionalization
This is the core application for high-throughput library generation.[1] The 2-Cl group is displaced by various amines.
Experimental Setup
-
Instrument: Monomode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).
-
Vessel: 2-5 mL sealed microwave vial.
-
Solvent: Ethanol (Green alternative) or DMF (for solubility).[1]
-
Base: DIPEA (Diisopropylethylamine) or K2CO3.[1]
Optimization Matrix (Data Summary)
The following table summarizes optimization studies for the reaction of the scaffold with morpholine (model amine).
| Solvent | Base (2 eq) | Temp (°C) | Time (min) | Yield (%) | Notes |
| Ethanol | None | 80 (Reflux) | 180 | 45% | Slow, incomplete conv. |
| Ethanol | DIPEA | 120 (MW) | 10 | 82% | Clean profile.[1] |
| Ethanol | DIPEA | 140 (MW) | 15 | 94% | Optimal Condition. |
| Water | K2CO3 | 140 (MW) | 20 | 65% | Solubility issues.[1] |
| DMF | DIPEA | 160 (MW) | 10 | 88% | Difficult workup (DMF removal).[1] |
Detailed Workflow
-
Preparation:
-
In a 5 mL microwave vial, dissolve 2-Chloro-6-methoxyquinoline-5-sulfonamide (0.5 mmol, 136 mg) in Ethanol (2 mL).
-
Add the Nucleophilic Amine (1.2 eq).
-
Add DIPEA (2.0 eq) to scavenge the HCl generated.
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Workup & Isolation:
-
Cool the vial to RT (compressed air cooling in reactor).
-
Precipitation: Pour the reaction mixture into ice-cold water (10 mL).
-
Filtration: The product usually precipitates. Filter and wash with cold water.
-
Alternative: If no precipitate, extract with Ethyl Acetate, dry over MgSO4, and concentrate.
-
-
Characterization (Self-Validation):
-
LC-MS: Check for M+1 peak corresponding to the substituted amine. The characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) of the starting material should disappear , confirming displacement.
-
Troubleshooting & Critical Parameters
Solubility Issues
If the sulfonamide starting material is insoluble in Ethanol at RT, the microwave heating ramp usually solves this. However, if the mixture remains a slurry, switch to DMF or NMP . Note that these high-boiling solvents require aqueous workup (extraction) rather than simple evaporation.[1]
Regioselectivity
The 2-chloro position is significantly more reactive toward SNAr than the sulfonamide nitrogen. However, if using extremely strong nucleophiles (e.g., alkoxides) or high temperatures (>180°C), attack at the methoxy group (demethylation) or sulfonamide hydrolysis is possible. Keep temperatures below 160°C.
Pressure Management
Ethanol at 140°C generates significant internal pressure (~6-8 bar).[1] Ensure the microwave reactor's pressure sensor is active and the safety limit is set to 20 bar. Do not use open vessels.
Figure 2: Decision tree for optimizing reaction conditions based on LCMS feedback.
References
-
Synthesis of 8-methoxyquinoline-5-sulfonamides: Zięba, A. et al. (2024).[1][7] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences.
-
Microwave-Assisted Quinoline Synthesis: Ravichandran, S. et al. (2022).[1][8] Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture.
-
Vilsmeier-Haack Chlorination Protocols: BenchChem Technical Guide. Synthesis of 2-chloroquinoline-6-sulfonamide.
-
Microwave SNAr Methodology: Alcántara, A. R. et al. (2017). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Frontiers in Chemistry.
-
General Hinsberg Reaction Context: LibreTexts Chemistry. Amines as Nucleophiles: Sulfonamide Formation.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. byjus.com [byjus.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
Application Notes and Protocols for the Functionalization of the C2-Chloro Position in 6-Methoxyquinoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for the functionalization of the C2-chloro position of 6-methoxyquinoline-5-sulfonamide. As a Senior Application Scientist, this document is structured to deliver not only detailed, step-by-step protocols but also the underlying scientific rationale for the procedural choices, ensuring both technical accuracy and practical applicability in a research and development setting.
The 6-methoxyquinoline-5-sulfonamide scaffold is of significant interest in medicinal chemistry, and the ability to selectively introduce a variety of substituents at the C2 position is a powerful tool for the generation of novel molecular entities with diverse pharmacological profiles. The C2-chloro atom serves as a versatile handle for the installation of carbon-carbon and carbon-nitrogen bonds through several modern synthetic methodologies.
Synthesis of the Starting Material: 2-Chloro-6-methoxyquinoline-5-sulfonamide
A robust synthesis of the target starting material, 2-chloro-6-methoxyquinoline-5-sulfonamide, is paramount. While not readily commercially available, a plausible and efficient multi-step synthesis can be envisioned, commencing from the known 6-methoxyquinoline.
Conceptual Synthetic Pathway
The proposed synthetic route involves three key transformations:
-
Sulfonylation of 6-methoxyquinoline to introduce the sulfonamide moiety at the C5 position.
-
Oxidation/Hydroxylation at the C2 position to form the corresponding 2-hydroxy (or its tautomeric 2-oxo) derivative.
-
Chlorination of the 2-hydroxyquinoline to yield the desired 2-chloroquinoline.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route to 2-chloro-6-methoxyquinoline-5-sulfonamide.
Protocol for the Synthesis of 6-Methoxyquinoline-5-sulfonamide
This protocol is adapted from procedures for the sulfonation of related quinoline systems.
Step 1: Synthesis of 6-Methoxyquinoline-5-sulfonyl chloride
-
To a stirred solution of 6-methoxyquinoline (1 eq.) in chloroform at 0 °C, add chlorosulfonic acid (5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxyquinoline-5-sulfonyl chloride.
Step 2: Synthesis of 6-Methoxyquinoline-5-sulfonamide
-
Dissolve the crude 6-methoxyquinoline-5-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add an excess of aqueous ammonium hydroxide solution dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the THF under reduced pressure.
-
Filter the resulting precipitate, wash with cold water, and dry to afford 6-methoxyquinoline-5-sulfonamide.
Protocol for the Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Step 1: Synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-sulfonamide
This step is a conceptual adaptation and may require optimization.
-
Dissolve 6-methoxyquinoline-5-sulfonamide (1 eq.) in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-oxide, which may rearrange to the 2-hydroxy derivative.
Step 2: Vilsmeier-Haack Chlorination
This protocol is based on the established synthesis of 2-chloroquinoline-6-sulfonamide.[1]
-
In a round-bottom flask equipped with a reflux condenser, add 6-methoxy-2-oxo-1,2-dihydroquinoline-5-sulfonamide (1 eq.).
-
Add phosphorus oxychloride (POCl₃, 5-10 eq.) followed by the dropwise addition of N,N-dimethylformamide (DMF, 1-2 eq.) at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-6-methoxyquinoline-5-sulfonamide.
Functionalization of the C2-Chloro Position
The C2-chloro substituent on the quinoline ring is a versatile handle for introducing molecular diversity. The electronic nature of the 6-methoxyquinoline-5-sulfonamide scaffold, with an electron-donating methoxy group at C6 and a potent electron-withdrawing sulfonamide group at C5, presents a unique electronic environment that influences the reactivity at C2. The following sections detail the primary methods for its functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the quinoline and a wide variety of organoboron reagents.[2]
Scientific Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[2] The electron-donating methoxy group at C6 may slightly deactivate the C2 position towards oxidative addition, while the electron-withdrawing sulfonamide at C5 will have a counteracting activating effect. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to promote the oxidative addition step.[3]
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 2-chloro-6-methoxyquinoline-5-sulfonamide (1 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a ligand like SPhos (0.1 eq.), and a base such as K₂CO₃ (2-3 eq.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Chloroquinolines
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 16 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | THF/H₂O | 80 | 10 | 88 |
Note: The data in this table is representative of Suzuki-Miyaura reactions on related chloroquinoline systems and serves as a guideline. Actual results may vary.
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl and N-heteroaryl compounds from aryl halides and amines.[4]
Scientific Rationale:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] The reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands being particularly effective for the coupling of less reactive aryl chlorides.[6] The presence of both electron-donating and -withdrawing groups on the quinoline ring makes the selection of the appropriate catalyst system crucial for achieving high yields.
Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube, combine 2-chloro-6-methoxyquinoline-5-sulfonamide (1 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.) or a G3-XPhos palladacycle (0.02 eq.), and a suitable ligand like XPhos (0.04 eq.).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2 eq.).
-
Add an anhydrous solvent, typically toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Chloroquinolines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | G3-XPhos Palladacycle | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd(OAc)₂/BINAP | K₃PO₄ | Toluene | 100 | 16 | 85 |
| 4 | Piperidine | Pd₂(dba)₃/RuPhos | LHMDS | THF | 90 | 12 | 95 |
Note: The data in this table is representative of Buchwald-Hartwig aminations on related chloroquinoline systems and should be used as a starting point for optimization.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a metal-free alternative for the functionalization of the C2-chloro position, particularly with strong nucleophiles.
Scientific Rationale:
The SNAr mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[7] The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. In the case of 6-methoxyquinoline-5-sulfonamide, the strongly electron-withdrawing sulfonamide group at C5 is expected to activate the quinoline ring towards nucleophilic attack, especially at the C2 and C4 positions. The electron-donating methoxy group at C6 will have a deactivating effect, but the overall electronic character of the ring is likely to be sufficiently electron-poor to allow SNAr reactions to proceed, particularly with potent nucleophiles.
Diagram of the SNAr Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol for Nucleophilic Aromatic Substitution:
-
Dissolve 2-chloro-6-methoxyquinoline-5-sulfonamide (1 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add the nucleophile (e.g., an alkoxide, thiolate, or a high-boiling amine) (1.5-3 eq.). If the nucleophile is an amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to scavenge the HCl byproduct.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the attacking species and the reactivity of the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, filter, wash with water, and dry. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Representative Data for SNAr Reactions on Chloroquinolines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | Methanol | 65 | 6 | 95 | | 2 | Sodium thiophenoxide | - | DMF | 100 | 4 | 92 | | 3 | Pyrrolidine | DIPEA | DMSO | 120 | 24 | 80 | | 4 | Hydrazine hydrate | - | Ethanol | 80 | 8 | 88 |
Note: This data is based on SNAr reactions of related activated chloroquinolines and serves as a guide. Reaction conditions will need to be optimized for the specific substrate.
Conclusion
The functionalization of the C2-chloro position in 6-methoxyquinoline-5-sulfonamide provides a versatile platform for the synthesis of novel and potentially bioactive compounds. The choice of synthetic strategy—palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—will depend on the desired substituent and the specific electronic and steric factors at play. The protocols and data presented in this guide offer a solid foundation for researchers to explore the chemical space around this promising scaffold. Careful optimization of reaction conditions, guided by the mechanistic principles outlined, will be key to achieving successful and efficient syntheses.
References
- Abdel-Wahab, H. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
- Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 41(11), 1534–1544.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025). Synthesis of 2-Chloroquinoline-6-sulfonamide: A Technical Guide.
- Roberts, J. D., & Ross, W. C. J. (1947). The kinetics and mechanism of aromatic nucleophilic substitution reactions. Part I. The reaction of 2: 4-dinitrochlorobenzene with piperidine in benzene. Journal of the Chemical Society (Resumed), 1551-1557.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Yin, J., & Buchwald, S. L. (2002). A catalytic system for the palladium-catalyzed amination of aryl chlorides with a variety of amines. Journal of the American Chemical Society, 124(21), 6043–6048.
- Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4051.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Chloroquinoline Scaffolds
This Application Note is designed for medicinal chemists and process engineers optimizing the C–N cross-coupling of 2-chloroquinoline scaffolds. It prioritizes high-fidelity protocols using dialkylbiaryl phosphine ligands to overcome the specific electronic and steric challenges of quinoline substrates.
Introduction: The "Quinoline Challenge"
The 2-aminoquinoline pharmacophore is ubiquitous in antimalarials (e.g., chloroquine analogs), kinase inhibitors, and receptor modulators. While SNAr (nucleophilic aromatic substitution) is possible for 2-chloroquinolines due to the electron-withdrawing nitrogen, it often requires harsh conditions (>120 °C, neat amine) that degrade sensitive functional groups.
Palladium-catalyzed Buchwald-Hartwig amination offers a milder alternative but presents a unique challenge: Catalyst Poisoning.
The quinoline nitrogen is a competent ligand. In the absence of sterically demanding phosphines, the substrate coordinates to the Palladium center (
This guide provides two distinct protocols:
-
Method A (High-Performance): Utilizes Third/Fourth-Generation Precatalysts (BrettPhos/RuPhos) for difficult substrates, high yields, and broad scope.
-
Method B (Cost-Effective): Utilizes Pd(OAc)₂/BINAP for simple, unhindered amines suitable for scale-up.
Mechanistic Insight & Ligand Selection
To ensure turnover, the catalyst system must destabilize the
-
Oxidative Addition: 2-Chloroquinoline activates easily. The rate-limiting step is often Reductive Elimination , especially with electron-deficient quinolines.
-
Ligand Choice:
-
BrettPhos: The "Gold Standard" for Primary Amines . Its bulk prevents bis-arylation and suppresses
-hydride elimination in aliphatic amines. -
RuPhos: The specialist for Secondary Amines . It accommodates the steric bulk of two alkyl/aryl groups during reductive elimination.
-
Visualization: The Catalytic Cycle & Inhibition Pathways
Caption: The catalytic cycle highlights the competitive N-binding (gray node) which must be reversed by using bulky ligands like BrettPhos or RuPhos.
Experimental Protocols
Method A: The "High-Performance" Protocol (BrettPhos/RuPhos)
Recommended for: Discovery chemistry, complex substrates, primary amines, and base-sensitive groups.
Rationale: Uses Pd-Precatalysts (G3/G4) to generate the active mono-ligated Pd(0) species immediately, avoiding induction periods and ensuring a 1:1 Pd:Ligand ratio.
Materials:
-
Catalyst: BrettPhos Pd G4 (for primary amines) OR RuPhos Pd G4 (for secondary amines).
-
Base: NaOtBu (Standard) OR Cs₂CO₃ (For esters/nitriles/nitro groups).
-
Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.
-
Concentration: 0.1 – 0.2 M.
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charge Solids: Add 2-chloroquinoline (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv).
-
Note: If using NaOtBu, handle in a glovebox or minimize air exposure. Cs₂CO₃ can be weighed in air but should be dry.
-
-
Catalyst Addition: Add BrettPhos Pd G4 or RuPhos Pd G4 (1.0 – 2.0 mol%).
-
Why G4? It contains a methylated carbazole leaving group that ensures rapid activation at lower temperatures compared to G3.
-
-
Solvent & Seal: Add anhydrous 1,4-Dioxane via syringe. Seal the vial with a Teflon-lined cap (or crimp cap).
-
Degassing: Sparge the mixture with Argon for 2–3 minutes (or use freeze-pump-thaw if available). Oxygen is the enemy of the phosphine ligand.
-
Reaction: Heat to 80–100 °C for 2–12 hours.
-
Monitoring: Check LCMS. 2-Chloroquinolines usually convert faster than phenyl chlorides.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Palladium black and salts. Concentrate and purify via flash chromatography.
Method B: The "Cost-Effective" Protocol (BINAP)
Recommended for: Scale-up (>10g), simple secondary amines (morpholine, piperidine), and robust substrates.
Rationale: BINAP is cheaper than Buchwald ligands and sufficiently bulky to prevent some N-coordination, though higher catalyst loading is often required.
Step-by-Step Procedure:
-
Charge Solids: Add Pd(OAc)₂ (2–5 mol%) and rac-BINAP (3–6 mol%) to the vessel.
-
Solvent: Add Toluene (anhydrous).
-
Complexation: Stir at room temperature for 10 minutes. The solution should turn orange/red, indicating ligation.
-
Substrate Addition: Add 2-chloroquinoline (1.0 equiv), Secondary Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Heat to 100–110 °C (reflux) for 12–24 hours.
-
Workup: Aqueous wash (Water/Brine) is recommended to remove salts before concentration.
Optimization & Troubleshooting Guide
When yields are low, consult the decision matrix below.
Comparative Data: Ligand Performance on 2-Chloroquinoline
Based on aggregated literature performance for 2-chloroquinoline + n-butylamine (Primary) and morpholine (Secondary).
| Variable | BrettPhos System | RuPhos System | BINAP System | PPh3 System |
| Primary Amine Yield | 95% (Excellent) | 60% (Moderate) | 40% (Poor) | <10% (Trace) |
| Secondary Amine Yield | 70% (Good) | 98% (Excellent) | 85% (Good) | 20% (Poor) |
| Reaction Time | 2–4 Hours | 2–4 Hours | 12–24 Hours | 24+ Hours |
| Temp Requirement | 80 °C | 80 °C | 110 °C | 120 °C |
| Cost | High | High | Low | Very Low |
Decision Tree for Protocol Optimization
Caption: Step-wise logic to select the correct Ligand/Base combination based on substrate properties.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1][2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. [Link]
-
Fors, B. P., & Buchwald, S. L. (2008). A multigram-scale synthesis of the Buchwald-Hartwig precatalysts. Journal of Organic Chemistry. [Link]
-
Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-catalyzed amination of heteroaryl halides. Organic Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. 标题:Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide.【化源网】 [m.chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Application Note: Solvent Selection & Optimization for Methoxyquinoline Sulfonamide Synthesis
Executive Summary
The synthesis of methoxyquinoline sulfonamides—critical scaffolds in medicinal chemistry (e.g., fluorescent probes, argatroban intermediates)—has traditionally relied on chlorinated solvents like dichloromethane (DCM). While kinetically efficient, DCM poses significant environmental and regulatory challenges.
This guide provides a rational solvent selection framework based on the specific physicochemical properties of the 8-methoxyquinoline-5-sulfonyl moiety. We present two validated protocols: a traditional high-solubility method and a modern "green" alternative using 2-Methyltetrahydrofuran (2-MeTHF), demonstrating that sustainability does not require compromising yield.
Physicochemical Profiling & Solvent Logic
To select the correct solvent, one must understand the competing electronic and solubility behaviors of the substrate: 8-methoxyquinoline-5-sulfonyl chloride .
The "Push-Pull" Electronic System
-
The Quinoline Ring (Basic): The nitrogen atom at position 1 is a weak base (
). In acidic media, it protonates, rendering the molecule water-soluble. In organic media, it remains neutral and lipophilic. -
The Methoxy Group (Lipophilic/Donor): At position 8, the methoxy group is an electron-donating group (EDG). It increases the electron density of the B-ring, slightly deactivating the sulfonyl chloride toward nucleophilic attack compared to unsubstituted analogs, but significantly improving solubility in ethers.
-
The Sulfonyl Group (Electrophilic): This is the reaction center. It is highly prone to hydrolysis. Water content in the solvent is the critical failure mode.
Solvent Class Assessment
The following table summarizes solvent suitability based on Pfizer and GSK Solvent Selection Guides, specifically tailored for this substrate.
| Solvent Class | Representative | Solubility of Methoxyquinoline | Suitability | Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent ( | High (Traditional) | Standard for solubility, but toxic/regulated. Hard to dry completely. |
| Ethers | THF | Good | Moderate | Hygroscopic; wet THF leads to rapid hydrolysis of the sulfonyl chloride. |
| Green Ethers | 2-MeTHF | Good | High (Recommended) | Higher boiling point than THF; separates cleanly from water during workup (unlike THF).[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | High (Green) | Excellent for workup; reaction rate may be slower due to lower polarity than DCM. |
| Polar Aprotic | DMF/DMAc | Excellent | Low (Avoid) | Difficult to remove; promotes side reactions; unnecessary due to good solubility of the quinoline core. |
Decision Framework: Selecting the Reaction System
Do not default to DCM. Use this logic flow to determine the optimal solvent system for your specific amine partner.
Figure 1: Decision tree for solvent selection based on amine properties and regulatory requirements.
Experimental Protocols
Protocol A: The "Green" Standard (2-MeTHF)
Context: Recommended for medicinal chemistry and process scale-up. 2-MeTHF is derived from renewable resources (corn cobs/bagasse) and offers superior phase separation compared to THF.
Reagents:
-
8-Methoxyquinoline-5-sulfonyl chloride (1.0 equiv)[2]
-
Amine (1.1 equiv)[3]
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF), anhydrous.
Step-by-Step:
-
Preparation: Charge the amine (1.1 equiv) and TEA (1.5 equiv) into a dry flask containing 2-MeTHF (
mL/g of substrate). -
Cooling: Cool the mixture to
. Why? Sulfonylation is exothermic; cooling prevents sulfonamide side-reactions. -
Addition: Dissolve 8-methoxyquinoline-5-sulfonyl chloride in a minimal volume of 2-MeTHF. Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Eluent: 50% EtOAc/Heptane). The sulfonyl chloride (
) should disappear; the sulfonamide ( ) will appear.
-
-
Quench & Workup (Self-Validating Step):
-
Add water directly to the reaction vessel.
-
Observation: 2-MeTHF will form a distinct upper layer (unlike THF which requires salting out).
-
Wash the organic layer with saturated
(removes acidic byproducts) and then Brine.
-
-
Isolation: Dry over
, filter, and concentrate.
Protocol B: The Traditional Method (DCM/Pyridine)
Context: Use only if 2-MeTHF is unavailable or if the substrate is insoluble in ethers.
Reagents:
-
8-Methoxyquinoline-5-sulfonyl chloride (1.0 equiv)[2]
-
Amine (1.1 equiv)[3]
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Base/Catalyst: Pyridine (2.0 equiv). Note: Pyridine acts as both base and nucleophilic catalyst.
Step-by-Step:
-
Dissolve the amine in anhydrous DCM (
mL/g) under Nitrogen. -
Add Pyridine.[4]
-
Cool to
. Add the sulfonyl chloride portion-wise as a solid (to keep concentration low and control exotherm). -
Stir at RT for 3 hours.
-
Critical Workup (Acid Wash):
-
Wash the DCM layer with
. -
Mechanism:[5] The HCl removes the excess pyridine (forming water-soluble pyridinium chloride) and any unreacted quinoline starting material (protonating the quinoline nitrogen). The sulfonamide product (usually less basic) remains in the DCM.
-
Warning: Do not use strong acid if your product amine is basic.
-
Purification & Isolation Strategy
The amphoteric nature of the quinoline ring allows for a "smart" purification that minimizes the need for chromatography.
Acid-Base Swing Extraction (Purification without Column)
If your product contains the basic quinoline nitrogen but no other acidic/basic groups:
-
Dissolve crude residue in EtOAc.
-
Extract with
.-
Result: The Product moves to the Aqueous phase (Protonated Quinoline). Non-basic impurities stay in EtOAc.
-
-
Wash the aqueous layer with fresh EtOAc.
-
Basify the aqueous layer with
to .-
Result: Product precipitates or oils out (Neutral Quinoline).
-
-
Extract back into EtOAc, dry, and concentrate.
"Green" Chromatography
If column chromatography is required, replace the toxic DCM/Methanol system with EtOAc/Ethanol (3:1) .
-
DCM/MeOH (95:5)
EtOAc/EtOH (3:1) in eluting strength but with significantly lower toxicity.
Workflow Visualization
Figure 2: Workup logic flow emphasizing the phase separation benefits of 2-MeTHF and acid-base extraction potential.
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[6] Green Chem., 2008, 10 , 31-36.[6] Link
-
GSK Solvent Sustainability Guide: Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide."[6] Green Chem., 2016, 18 , 3879-3890. Link
-
2-MeTHF as a Solvent: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and DCM." ChemSusChem, 2012. Link
-
General Sulfonamide Synthesis: "Sulfonamides." Organic Chemistry Portal. Link
-
DCM Alternatives in Chromatography: Taygerly, J. P., et al.[7] "A convenient guide to help select replacement solvents for dichloromethane in chromatography."[7][8] Green Chem., 2012, 14 , 3020.[7] Link
Sources
- 1. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 2. PubChemLite - 8-methoxyquinoline-5-sulfonyl chloride (C10H8ClNO3S) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. blog.teledynepharma.com [blog.teledynepharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring both high yield and purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis. The overall synthetic workflow is a two-step process: chlorosulfonation of the 2-chloro-6-methoxyquinoline starting material, followed by amination of the resulting sulfonyl chloride intermediate.
Caption: Overall synthetic workflow.
Issue 1: Consistently Low Yield (<50%) in the Chlorosulfonation Step
Question: I am reacting 2-chloro-6-methoxyquinoline with chlorosulfonic acid, but my yield of the intermediate sulfonyl chloride is very low after workup. What are the likely causes and solutions?
Answer: A low yield in this electrophilic aromatic substitution is a common problem, typically rooted in three critical areas: moisture control, temperature management, and the workup procedure.
-
Causality 1: Reagent Decomposition by Moisture Chlorosulfonic acid (ClSO₃H) is an aggressive and highly hygroscopic reagent. It reacts violently with water to produce sulfuric acid and hydrogen chloride gas. Any moisture present in your starting material, solvent (if used), or glassware will consume the reagent, directly reducing the amount available for the desired reaction and lowering your yield. The sulfonyl chloride intermediate is also highly susceptible to hydrolysis back to the corresponding sulfonic acid, especially during workup.[1]
-
Solution Strategy:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool in a desiccator before use. Use a fresh, unopened bottle of chlorosulfonic acid if possible.
-
Dry Starting Material: Dry the 2-chloro-6-methoxyquinoline starting material under vacuum over a desiccant (e.g., P₂O₅) before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
Causality 2: Improper Temperature Control The chlorosulfonation of activated aromatic systems like 6-methoxyquinoline is highly exothermic.
-
If the temperature is too low: The reaction rate may be impractically slow, leading to an incomplete reaction within a standard timeframe.
-
If the temperature is too high: This can lead to the formation of undesired side products, including potential di-sulfonated species or charring/decomposition of the starting material, which complicates purification and reduces the yield of the target molecule.
-
-
Solution Strategy:
-
Controlled Reagent Addition: Add the chlorosulfonic acid dropwise to the quinoline substrate (or vice-versa, depending on the scale and specific protocol) while vigorously stirring the mixture in an ice-water bath to maintain an internal temperature between 0-5 °C.
-
Monitor Internal Temperature: Always use a thermometer placed directly in the reaction mixture to monitor the internal temperature, not just the bath temperature.
-
-
Causality 3: Hydrolysis During Workup The workup is arguably the most critical step for preserving your yield. The standard procedure involves quenching the reaction mixture by pouring it onto crushed ice. The goal is to precipitate the sulfonyl chloride, which is poorly soluble in the resulting cold, acidic aqueous layer, while simultaneously decomposing the excess chlorosulfonic acid. If this is done incorrectly, localized heating can occur, leading to rapid hydrolysis of your product.
-
Solution Strategy:
-
Pour Slowly onto Ice: Pour the completed reaction mixture slowly in a thin stream onto a large excess of vigorously stirred crushed ice. Never add water or ice to the reaction mixture, as this will cause a violent, uncontrolled exotherm.
-
Immediate Filtration: Do not allow the precipitated sulfonyl chloride to sit in the acidic aqueous mixture for an extended period. Filter the solid immediately using a Buchner funnel, wash it with copious amounts of cold water to remove residual acid, and then dry it thoroughly under vacuum. The intermediate should be used in the next step as soon as possible due to its moisture sensitivity.[1]
-
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 4-5 molar equivalents of ClSO₃H | Ensures complete conversion of the starting material. |
| Reaction Temp. | 0-5 °C during addition, then allow to stir at room temp. | Controls exotherm and prevents side reactions.[2] |
| Reaction Time | 2-24 hours (monitor by TLC/LC-MS) | Allows the reaction to proceed to completion. |
| Workup | Slow addition to crushed ice | Safely quenches the reaction and precipitates the product. |
Issue 2: The Amination Reaction Fails or Gives a Low Yield
Question: I have successfully isolated the sulfonyl chloride intermediate, but the subsequent reaction with ammonium hydroxide is not working well. My final product yield is poor, and I recover a lot of a water-soluble compound. What's going wrong?
Answer: This issue almost always points to the quality of your sulfonyl chloride intermediate or the conditions of the amination reaction itself. The water-soluble compound you are recovering is likely the sulfonic acid, formed from the hydrolysis of the unreacted sulfonyl chloride.
-
Causality 1: Wet Sulfonyl Chloride Intermediate As emphasized previously, 2-chloro-6-methoxyquinoline-5-sulfonyl chloride is highly sensitive to moisture.[1] If the intermediate was not thoroughly dried after the first step, it will hydrolyze upon addition to the aqueous ammonium hydroxide solution before it has a chance to react to form the sulfonamide.
-
Solution Strategy:
-
Thorough Drying: Ensure the sulfonyl chloride intermediate is a dry, free-flowing powder. Dry it under high vacuum for several hours before proceeding to the next step.
-
Alternative Solvents: Consider performing the reaction in an anhydrous organic solvent like acetonitrile or THF.[2] In this setup, the sulfonyl chloride is dissolved in the anhydrous solvent, and then the amine (or ammonia gas) is added, often in the presence of a non-nucleophilic base like triethylamine to act as an HCl scavenger.[2]
-
-
Causality 2: Insufficient Amine or Incorrect pH The reaction is a nucleophilic substitution where ammonia attacks the electrophilic sulfur atom. This requires a sufficient concentration of the free ammonia nucleophile.
-
Solution Strategy:
-
Use Concentrated Ammonium Hydroxide: Use a concentrated (e.g., 28-30%) solution of ammonium hydroxide and use a significant excess to ensure the reaction goes to completion and maintains a basic pH.
-
Temperature Control: The reaction can be exothermic. Add the sulfonyl chloride portion-wise to the stirred, cooled (ice bath) ammonium hydroxide solution. After the addition is complete, the mixture can be allowed to warm to room temperature and stirred until completion.
-
Caption: Troubleshooting flowchart for the amination step.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorosulfonation step?
A1: The chlorosulfonation of 2-chloro-6-methoxyquinoline is an electrophilic aromatic substitution (SᴇAr) reaction. The methoxy group at the 6-position is a strong activating group and is ortho-, para- directing. Since the para position (C5) relative to the methoxy group is available and sterically accessible, it is the primary site of substitution. The electrophile is generated from chlorosulfonic acid, which attacks the electron-rich quinoline ring to form a sigma complex (Wheland intermediate). Subsequent loss of a proton re-aromatizes the ring and yields the sulfonyl chloride product.
Q2: What are the critical safety precautions when working with chlorosulfonic acid?
A2: Chlorosulfonic acid is extremely corrosive and toxic. It reacts violently with water, releasing large amounts of toxic HCl and H₂SO₄ mist.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood with excellent ventilation.
-
Quenching: Never add water to chlorosulfonic acid. For disposal of small amounts, it can be added very slowly to a large volume of stirred ice/sodium bicarbonate solution. For quenching the reaction, always add the reaction mixture to ice, never the other way around.
Q3: How can I purify the final 2-Chloro-6-methoxyquinoline-5-sulfonamide product?
A3: The most common method for purifying the final product is recrystallization.[3]
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[1]
-
Alternative: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel may be necessary. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol would be a good starting point for elution.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
Objective: To synthesize the sulfonyl chloride intermediate via electrophilic chlorosulfonation.
Materials:
-
2-Chloro-6-methoxyquinoline (1.0 eq)
-
Chlorosulfonic acid (ClSO₃H) (5.0 eq)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Place 2-chloro-6-methoxyquinoline (1.0 eq) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Prepare a large beaker containing a vigorously stirred slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture in a thin stream into the beaker of ice. A precipitate will form.
-
Filter the resulting solid using a Buchner funnel and wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper).
-
Dry the collected white solid under high vacuum to yield 2-chloro-6-methoxyquinoline-5-sulfonyl chloride. Use immediately in the next step.
Protocol 2: Synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Objective: To convert the sulfonyl chloride intermediate to the final sulfonamide product.
Materials:
-
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq)
-
Concentrated Ammonium Hydroxide (NH₄OH, 28-30%) (large excess)
Procedure:
-
Place a large excess of concentrated ammonium hydroxide in a beaker or flask and cool it in an ice-water bath with stirring.
-
In small portions, carefully add the dry 2-chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq) to the cold, stirred ammonium hydroxide solution.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and continue stirring at room temperature for 3-5 hours.[2]
-
A precipitate will form during the reaction. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Chloro-6-methoxyquinoline-5-sulfonamide.
References
-
Kubinski, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3953. Available at: [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]
-
Gellis, A., et al. (2018). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Molecules, 23(11), 2748. Available at: [Link]
-
Ingle, R. G., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3710. Available at: [Link]
Sources
Purification strategies for 2-Chloro-6-methoxyquinoline-5-sulfonamide intermediates
Introduction: Understanding Your Molecule
Welcome to the Technical Support Center. You are likely working with 2-Chloro-6-methoxyquinoline-5-sulfonamide (CAS: 2126178-08-1), a critical scaffold for antitumor sulfonamides (e.g., E7010 analogs) and antiviral agents.
Users frequently report three core failure modes with this intermediate:
-
"Oiling Out": The product forms a sticky gum instead of a solid during quenching.
-
Regioisomer Contamination: Difficulty separating the target 5-sulfonamide from the unwanted 8-sulfonamide byproduct.
-
Hydrolysis: Conversion of the sulfonyl chloride precursor to the sulfonic acid instead of the sulfonamide.
This guide moves beyond generic protocols to address the physicochemical realities of this specific substituted quinoline.
Module 1: Chemical Logic & Solubility Profile
To purify this compound, you must exploit its amphoteric nature. The 2-chloro group is electron-withdrawing, significantly reducing the basicity of the quinoline nitrogen compared to unsubstituted quinoline. Conversely, the sulfonamide proton is acidic (pKa ~10).[1]
Key Solubility Rules:
-
pH < 1 (Strong Acid): Soluble (Cationic, protonated quinoline N).[1]
-
pH 3 – 9 (Neutral/Weak Acid): Insoluble (Neutral species).[1] This is your precipitation window.
-
pH > 11 (Strong Base): Soluble (Anionic, deprotonated sulfonamide).[1]
Visualizing the Solubility Switch:
Caption: Figure 1. pH-dependent solubility profile. The target molecule precipitates in the neutral window (pH 3-9), allowing separation from acidic byproducts.
Module 2: Troubleshooting Synthesis & Workup (The "Crude" Stage)
Most purity issues stem from the quenching of the chlorosulfonation reaction.
Common Issue: The "Sticky Gum" Phenomenon
Symptom: Upon pouring the chlorosulfonyl chloride reaction mixture into ammonia/water, the product clumps into a brown oil/gum that traps impurities. Cause: The reaction is exothermic. High temperatures (>10°C) during quenching accelerate the hydrolysis of the sulfonyl chloride to the sulfonic acid (water-soluble impurity) and melt the crude product.[1]
Corrective Protocol: The "Cold-Drop" Quench
-
Preparation: Cool your aqueous ammonia (NH₄OH) solution to 0°C in an ice/salt bath.
-
Dilution: Dilute your sulfonyl chloride reaction mass with DCM (Dichloromethane) before quenching. Do not quench the neat oil.
-
Addition: Add the DCM solution dropwise into the vigorously stirred ammonia.
-
Why? DCM acts as a heat sink and keeps the product in solution during the initial sulfonamide formation, preventing gumming.
-
-
Evaporation: Once the addition is complete, stir for 30 mins, then distill off the DCM. The product will precipitate as a fine, filterable powder.
Module 3: Advanced Purification (Regioisomer Separation)
The chlorosulfonation of 2-chloro-6-methoxyquinoline directs primarily to the 5-position (para to Cl, ortho to OMe). However, the 8-position is a minor competitor.
Separation Strategy: Recrystallization The 5-isomer is sterically crowded (flanked by 4-H and 6-OMe) and typically packs more efficiently in crystal lattices than the 8-isomer.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Temperature | Target Impurity Removed |
| Acetonitrile (MeCN) | 100% | Reflux → 0°C | 8-Isomer (remains in mother liquor) |
| EtOH / Water | 9:1 | Reflux → RT | Sulfonic Acid & Inorganic Salts |
| Acetic Acid | 100% | 60°C → RT | Bis-sulfonated byproducts |
Step-by-Step Recrystallization Protocol (MeCN)
-
Suspend crude solid in Acetonitrile (10 mL per gram of solid).
-
Heat to reflux (82°C). The solution should become clear.
-
Note: If undissolved solids remain after 15 mins, filter hot (remove inorganic salts).
-
-
Allow to cool slowly to room temperature with gentle stirring.
-
Chill in an ice bath (0-5°C) for 1 hour.
-
Filter and wash with cold MeCN.
-
Yield Check: Expect 60-70% recovery. If yield is lower, concentrate the mother liquor to half volume and repeat.
Module 4: Analytical Validation (HPLC)
Standard C18 methods often fail due to peak tailing caused by the basic quinoline nitrogen interacting with silanols. You must use a base-deactivated column or a modifier.
Recommended HPLC Method:
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Ammonium Acetate in Water (Buffers pH to ~6.5, reducing tailing).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% → 90% B
-
15-20 min: 90% B
-
-
Detection: UV @ 254 nm (Quinoline core) and 310 nm (Sulfonamide shift).[1]
Module 5: Troubleshooting Decision Tree
Use this logic flow to resolve purity issues during your experiment.
Caption: Figure 2.[2] Troubleshooting decision tree for common isolation and purification issues.
References
-
BenchChem. (2025).[1][3][4][5] Synthesis of 2-Chloroquinoline-6-sulfonamide: A Technical Guide. Retrieved from [1]
-
National Institutes of Health (NIH). (2009).[1] Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PubMed Central. Retrieved from [1]
-
Organic Chemistry Portal. (2008).[1] Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [1]
-
University of Tartu. (2024).[1] pKa values of bases in non-aqueous media. Retrieved from [1]
-
MDPI. (2024).[1] Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Retrieved from [1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during chlorination of 6-methoxyquinoline-5-sulfonamide
Technical Support Center: Selective Chlorination of 6-Methoxyquinoline-5-Sulfonamide
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026
Executive Summary & Chemical Context
The Challenge: Chlorinating 6-methoxyquinoline-5-sulfonamide presents a classic conflict in regioselectivity and chemoselectivity. You are operating on a scaffold containing an electron-rich benzene ring (activated by methoxy) fused to an electron-deficient pyridine ring, further complicated by the electron-withdrawing sulfonamide group.
The Goal: To introduce a chlorine atom—typically at the C7 position (electronically favored) or C8 position —while suppressing three primary side reactions:
-
N-Chlorination: Formation of the unstable chlorosulfonamide (
). -
Over-Chlorination: Polychlorination at both C7 and C8.
-
Hydrolysis/Demethylation: Loss of the methoxy group under harsh acidic conditions.
Technical Deep Dive: The "Why" Behind the Chemistry
To troubleshoot effectively, you must understand the electronic landscape of your substrate.
Electronic Directing Effects:
-
6-Methoxy Group (-OMe): A strong Ortho/Para director.
-
Directs to: Position 5 (Blocked by Sulfonamide) and Position 7 .[1]
-
-
5-Sulfonamide Group (
): A strong Meta director (deactivating).-
Directs to:Position 7 (Meta to 5) and Position 3 (on the pyridine ring, kinetically disfavored).
-
The "Hot Spot" Consensus: Both substituents cooperatively activate Position 7 . Consequently, 7-chloro-6-methoxyquinoline-5-sulfonamide is the thermodynamic and kinetic major product. Side reactions occur when reagents are non-selective (attacking C8) or when the sulfonamide nitrogen competes as a nucleophile.
Troubleshooting Guides (FAQ Format)
Issue 1: "I am seeing a new spot on TLC that disappears after aqueous workup, but my yield is low."
Diagnosis: N-Chlorination (
Corrective Protocol:
-
Switch Reagents: Use N-Chlorosuccinimide (NCS) in acetonitrile rather than
gas. NCS is "softer" and less prone to attacking the nitrogen hard. -
Solvent Choice: Avoid protic solvents. Use DMF or Acetonitrile .[2]
-
Scavenger Workup: If N-chlorination is suspected, treat the reaction mixture with a mild reducing agent (e.g., Sodium Bisulfite,
) during the quench. This reduces the N-Cl bond back to N-H without removing the C-Cl bond.
Issue 2: "I am getting a mixture of mono-chloro and di-chloro products."
Diagnosis: Over-Chlorination (Polychlorination at C7 & C8) The methoxy group is so activating that once C7 is chlorinated, the ring remains sufficiently electron-rich to accept a second chlorine at C8, especially if localized concentration of the chlorinating agent is high.
Corrective Protocol:
-
Stoichiometry Control: Reduce the chlorinating agent to 0.95 equivalents . It is better to have unreacted starting material (separable) than di-chloro impurities (difficult to separate).
-
Slow Addition: Do not add the chlorinating agent all at once. Add it dropwise over 1–2 hours at 0°C .
-
Temperature Modulation: Run the reaction at -10°C to 0°C . Higher temperatures favor the higher activation energy pathway of di-chlorination.
Issue 3: "The reaction mixture is turning black/tarry."
Diagnosis: Oxidative Demethylation or Polymerization
Quinoline ethers are sensitive to strong Lewis acids or aggressive oxidants. If you are using Sulfuryl Chloride (
Corrective Protocol:
-
Acid Scavenger: Add a non-nucleophilic base like Calcium Carbonate (
) or Sodium Bicarbonate to the reaction (heterogeneous mix) to neutralize as it forms. -
Avoid Lewis Acids: Do not use
or unless absolutely necessary. The methoxy group provides enough activation on its own.
Optimized Experimental Protocol
Method: Selective C7-Chlorination using NCS Scale: 10 mmol basis
-
Setup: Flame-dried 100 mL round-bottom flask,
atmosphere. -
Dissolution: Dissolve 6-methoxyquinoline-5-sulfonamide (2.38 g, 10 mmol) in anhydrous Acetonitrile (40 mL).
-
Why? Acetonitrile polarizes the NCS bond without participating in the reaction.
-
-
Addition: Cool to 0°C . Add N-Chlorosuccinimide (NCS) (1.27 g, 9.5 mmol, 0.95 equiv) portion-wise over 30 minutes.
-
Critical: Protect from light to prevent radical side reactions.
-
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by HPLC/TLC.
-
Quench: Add 10 mL of 10% aqueous Sodium Bisulfite (
) . Stir for 15 minutes.-
Why? Destroys unreacted NCS and reduces any N-chloro side products.
-
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over
.[3] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH).
Visualizing the Pathway
The following diagram illustrates the competing pathways and the decision logic for the reaction.
Caption: Reaction pathway analysis showing the dominance of C7-chlorination and routes to common byproducts.
Quantitative Data: Reagent Selection Matrix
| Reagent | Selectivity (C7 vs C8) | N-Chlorination Risk | Recommended For |
| NCS (N-Chlorosuccinimide) | High | Moderate (Reversible) | Standard Lab Scale (High purity req.) |
| Moderate | Low | Scale-up (Cost-effective, but acidic) | |
| Low | High | Avoid (Promotes polychlorination) | |
| t-BuOCl | High | High | Specialized radical mechanisms only |
References
-
Gershon, H., et al. (1988). Reinvestigation of the chlorination of 8-hydroxyquinoline and 8-methoxyquinoline. Journal of Heterocyclic Chemistry. (Establishes baseline reactivity of quinoline ethers).
-
BenchChem Technical Support. (2025). Reactions of Sulfuryl Chloride with Activating Substituents. (Guidelines on handling phenolic/ether substrates with sulfuryl chloride).
-
Trovato, G., et al. (2018). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. Journal of Physical Chemistry A. (Mechanistic insight into the N-Cl side reaction).
-
Musial, R., et al. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. (Context on the specific 5-sulfonamide scaffold stability).
Sources
- 1. Regioselective chlorination of valine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for high-purity 2-Chloro-6-methoxyquinoline-5-sulfonamide
Technical Support Center: Recrystallization Protocols for 2-Chloro-6-methoxyquinoline-5-sulfonamide
Product Code: [Generic-Ref-001] Version: 2.4 (Current) Status: Active[1]
Executive Summary & Solvent Selection
The Challenge: Purifying 2-Chloro-6-methoxyquinoline-5-sulfonamide presents a unique physicochemical challenge. The molecule possesses a lipophilic, planar quinoline core (enhanced by the 2-chloro substituent) and a highly polar, hydrogen-bond-donating sulfonamide group at position 5.[1]
The Solution:
Successful recrystallization requires a solvent system that disrupts the strong intermolecular hydrogen bonding of the sulfonamide lattice at high temperatures while exploiting the
Recommended Solvent Systems
| Solvent System | Composition | Suitability | Mechanism of Action |
| Ethanol (95%) | Single Solvent | Primary Choice | Excellent thermal solubility gradient.[1] The 5% water content aids in solvating the polar sulfonamide moiety, while the ethanol accommodates the lipophilic quinoline core.[1] |
| Ethanol / Water | Binary (80:20 v/v) | High Polarity Impurities | Best for removing inorganic salts or sulfonic acid byproducts. Water acts as the anti-solvent for the organic core but keeps polar impurities in the mother liquor.[1] |
| Acetonitrile (ACN) | Single Solvent | Anhydrous Option | Ideal if the product is sensitive to hydrolysis (rare for sulfonamides, but possible for the 2-Cl group under prolonged heating).[1] Promotes sharp crystal habit. |
| Ethyl Acetate / Heptane | Binary (Variable) | Lipophilic Impurities | Use only if the crude contains significant unreacted 2-chloro-6-methoxyquinoline.[1] The starting material remains soluble in heptane/EtOAc, while the sulfonamide precipitates. |
Standard Operating Procedure (SOP): Recrystallization
Safety Warning:
-
2-Chloro-6-methoxyquinoline-5-sulfonamide is a potent intermediate.[1] Wear full PPE (gloves, goggles, lab coat).
-
Perform all heating steps in a fume hood to avoid inhaling solvent vapors.
Protocol A: The "Ethanol 95%" Method (Standard Purity)
-
Preparation: Weigh the crude solid into an Erlenmeyer flask. Add a magnetic stir bar.[2]
-
Dissolution:
-
Add 95% Ethanol (approx. 10 mL per gram of crude) at room temperature.[3]
-
Heat the mixture to a gentle reflux (approx. 78°C).
-
Troubleshooting: If the solid does not dissolve, add more ethanol in 1-2 mL increments.[1]
-
Critical Check: If "oily droplets" appear instead of a clear solution, you are experiencing "oiling out" (see Troubleshooting section).
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble particles (dust, inorganic salts) remain at reflux, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.
-
Tip: Pre-warming prevents premature crystallization in the stem.[4]
-
-
Crystallization:
-
Remove from heat and place the flask on a cork ring or wood block.
-
Allow the solution to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[2]
-
Wash: Rinse the filter cake with cold ethanol (chilled to 0°C).
-
Dry: Dry under vacuum at 40-50°C for 4-6 hours.
-
Troubleshooting Guide & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
-
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated.[1][4]
-
Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (dilute the solution by 10-20%).[1]
-
Seed the solution: Add a tiny crystal of pure product (if available) as it cools to ~50°C.
-
Agitate: Vigorously stir the cooling solution to induce nucleation.
-
Q2: The crystals are colored (yellow/brown) but should be off-white. How do I fix this?
-
Cause: Oxidation byproducts of the quinoline ring or trace aniline impurities.
-
Fix: Perform a Charcoal Treatment .[4]
Q3: I have low yield. Where is my product?
-
Cause: The product is too soluble in the solvent at room temperature, or you used too much solvent.
-
Fix:
-
Check the Mother Liquor (filtrate). Evaporate it to dryness. If significant solid remains, your solvent volume was too high.
-
Recrystallize the second crop using a minimal amount of solvent.
-
Switch to a Binary System : Dissolve in minimal hot ethanol, then add water dropwise until persistent cloudiness appears. Heat to clear, then cool.
-
Technical Workflow Visualization
The following diagram illustrates the decision logic for purification based on the impurity profile of your crude material.
Caption: Decision matrix for solvent selection based on impurity profile. Blue nodes indicate core process steps; Green/Red nodes indicate specific impurity pathways.[1]
References & Authority
-
BenchChem Technical Support. (2025).[4][6] Synthesis of 2-Chloroquinoline-6-sulfonamide: A Technical Guide. Retrieved from [1]
-
Relevance: Establishes the baseline solubility and purification protocols for chloro-quinoline sulfonamide analogs.
-
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [1]
-
Relevance: Provides the thermodynamic basis for the "Dissolve-Hot, Cool-Slow" methodology used in the SOP.
-
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1]
-
Relevance: Validates the use of Ethanol/Water systems for molecules containing both polar (sulfonamide) and non-polar (quinoline) moieties.
-
-
National Institutes of Health (PubChem). (2025). 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Analogous Core Structure Data). Retrieved from [1]
-
Relevance: Confirms the lipophilic nature of the 2-chloro-6-methoxyquinoline core, necessitating organic co-solvents.[1]
-
-
MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [1]
-
Relevance: Demonstrates the stability of quinoline sulfonamides during workup and the prevalence of sulfonyl impurities.[1]
-
Sources
Technical Support Center: Sulfonamide Bond Stability in Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of sulfonamide bonds under acidic conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the core principles governing sulfonamide chemistry and stability.
Q1: What makes the sulfonamide group so valuable in drug development, and why is its stability a concern?
The sulfonamide functional group is a cornerstone in medicinal chemistry for several reasons. Structurally, it consists of a sulfonyl group attached to an amine, creating a rigid and crystalline moiety.[1] This rigidity can be advantageous for locking a molecule into a specific conformation for optimal binding to a biological target. Furthermore, sulfonamides are bioisosteres of amides and can act as transition-state analogs, making them effective enzyme inhibitors.[2][3] They are found in a wide array of FDA-approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[2][4][5]
However, the very electronic nature that makes them useful also presents stability challenges. The strong electron-withdrawing sulfonyl group makes the nitrogen lone pair less basic and the N-H proton (in primary/secondary sulfonamides) acidic.[6][7] While generally considered stable, the S-N bond can be susceptible to cleavage under certain conditions, particularly strong acids, which can compromise compound integrity during synthesis, purification, work-up, or even storage.[8][9]
Q2: What is the general mechanism of sulfonamide bond cleavage under acidic conditions?
The acid-catalyzed hydrolysis of a sulfonamide is a classic nucleophilic substitution-type reaction at the sulfur center. The generally accepted mechanism involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the sulfonyl oxygens or, less favorably, the sulfonamide nitrogen. Protonation of an oxygen atom makes the sulfur atom significantly more electrophilic.
-
Nucleophilic Attack: A nucleophile, typically water present in the acidic medium, attacks the highly electrophilic sulfur atom. This forms a tetrahedral intermediate.
-
Proton Transfer & Elimination: A series of proton transfers facilitates the departure of the amine as the leaving group (R-NH2), which is protonated under the acidic conditions to form an ammonium salt (R-NH3+).
-
Deprotonation: The final step is the deprotonation of the resulting sulfonic acid to yield the final hydrolysis product.
The S-N bond cleavage is often favorable under acidic conditions because the protonated amine is a good leaving group and the sulfonic group becomes a highly reactive site.[8]
Caption: Acid-catalyzed hydrolysis of a sulfonamide.
Q3: What are the key factors that influence the acid lability of a sulfonamide bond?
The stability of a sulfonamide bond is not absolute; it's a function of its specific chemical environment. Several factors dictate its susceptibility to acid-catalyzed cleavage:
-
Electronic Effects: The nature of the groups attached to both the sulfur and nitrogen atoms is critical.
-
On the Sulfonyl Group (R-SO2): Electron-withdrawing groups on the R group (e.g., nitro, cyano) make the sulfur atom more electrophilic, increasing its susceptibility to nucleophilic attack and thus cleavage.[10]
-
On the Amine Group (N-R'): Electron-donating groups on the R' group increase the basicity of the nitrogen, making it a poorer leaving group and generally increasing stability. Conversely, N-aryl sulfonamides are often more labile than N-alkyl sulfonamides, especially if the aryl ring is electron-deficient.[11]
-
-
Steric Hindrance: Bulky groups around the sulfur atom or on the nitrogen can sterically shield the S-N bond from an incoming nucleophile, thereby increasing its kinetic stability.[12]
-
Acid Strength and Concentration: The rate of cleavage is highly dependent on the acidity of the medium. Strong acids like trifluoromethanesulfonic acid (TfOH) or trifluoroacetic acid (TFA) are much more effective at promoting cleavage than weaker acids like acetic acid.[11][13]
-
Temperature: Like most chemical reactions, hydrolysis is accelerated at higher temperatures.[8]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides practical solutions to specific problems encountered during routine laboratory work.
Q: My sulfonamide-containing compound is degrading during silica gel chromatography. What's happening and how can I fix it?
A: The Cause: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[14] This acidic environment can be sufficient to catalyze the hydrolysis of sensitive sulfonamides, leading to product loss during purification. You'll often observe this as a new, more polar spot appearing on your TLC plate, corresponding to the cleaved amine.[14]
The Solution: Neutralize the System.
The most effective strategy is to neutralize the acidic silica gel. This can be achieved by adding a small amount of a volatile base to the eluent.
-
Recommended Action: Add 0.5-1% (v/v) triethylamine (Et3N) or pyridine to your chromatography eluent.
-
Why it Works: The basic amine neutralizes the acidic silanol groups on the silica surface, creating a more inert stationary phase that is less likely to degrade your acid-sensitive compound.[14]
-
Protocol: Before packing your column, prepare your eluent mixture containing the amine base. Use this neutralized eluent to make the silica slurry and to equilibrate the column by passing 2-3 column volumes through it before loading your sample.[14]
Alternative Strategy: Use a Different Stationary Phase. If neutralization is insufficient or introduces complications, consider alternative stationary phases:
-
Neutral Alumina: Alumina can be a good alternative, but be sure to use deactivated, neutral alumina (Brockmann Grade III or IV), as highly activated alumina can also cause degradation.
-
Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water is an excellent, non-acidic alternative.
Q: I need to remove a Boc protecting group with TFA, but my N-aryl sulfonamide is also cleaving. How can I achieve selective deprotection?
A: The Challenge: This is a classic selectivity problem. The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions (e.g., TFA, HCl), the same conditions that can cleave a labile sulfonamide.[13][15] The key to selectivity lies in exploiting the kinetic differences in the cleavage rates of the two groups. Boc groups are generally much more sensitive to acid than most sulfonamides.[15]
The Solution: Milder Conditions and Careful Monitoring.
-
Reduce Acid Strength & Temperature: Instead of using neat TFA, try a milder cocktail. A solution of 10-25% TFA in a chlorinated solvent like dichloromethane (DCM) at 0 °C is often sufficient to cleave the Boc group while leaving the sulfonamide intact.
-
Use a Lewis Acid: In some cases, a Lewis acid might offer different selectivity. Reagents like ZnBr2 in DCM or TMSOTf with 2,6-lutidine can be effective for Boc removal under non-protic conditions.
-
Reaction Monitoring is Crucial: Do not let the reaction run for a standard "overnight" period. Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. As soon as the starting material (Boc-protected compound) is consumed, quench the reaction immediately by pouring it into a cold, saturated solution of sodium bicarbonate.
Protocol for Selective Boc Deprotection
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a pre-chilled solution of 25% TFA in DCM dropwise.
-
Stir at 0 °C and monitor the reaction progress by TLC/LC-MS.
-
Upon completion, carefully quench the reaction by adding it to a vigorously stirring, cold saturated NaHCO3 solution.
-
Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
Q: My sulfonamide is unexpectedly cleaving during an aqueous work-up. What could be the cause?
A: The Hidden Acid: The most common culprit for unexpected cleavage during work-up is residual acid from the reaction. Even a catalytic amount of a strong acid, when combined with water and prolonged contact time (e.g., in a separatory funnel), can cause significant degradation of a sensitive sulfonamide.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting sulfonamide cleavage during work-up.
Preventative Measures:
-
Quench First: Before starting your aqueous work-up, ensure any acid in the reaction mixture is fully neutralized. Add the crude reaction mixture to a cold, saturated solution of a weak base like sodium bicarbonate.
-
Minimize Contact Time: Perform extractions efficiently. Do not let biphasic mixtures sit for extended periods.
-
Avoid Strong Acids in Work-up: If you need to acidify the aqueous layer for any reason, use a weaker acid like citric acid or ammonium chloride instead of HCl, and only after the product has been safely extracted into the organic phase.
Section 3: Quantitative Data & Advanced Insights
Relative Stability of Sulfonamide Protecting Groups
The stability of a sulfonamide is highly context-dependent. However, a general hierarchy of stability towards acidic cleavage can be established. This is critical for designing orthogonal protection strategies in multi-step synthesis.
| Sulfonamide Type | Structure Example (R-SO₂-NHR') | Relative Acid Stability | Key Characteristics & Deprotection |
| N-Alkyl (e.g., Mesyl) | CH₃-SO₂-NH-Alkyl | Very High | Extremely stable. Requires harsh reductive (e.g., Na/NH₃) or very strong acidic conditions (conc. H₂SO₄, heat) for cleavage.[6] |
| N-Aryl (e.g., Tosyl) | p-Tol-SO₂-NH-Aryl | High | Very robust, but cleavable with strong acids like TfOH or HBr/AcOH at elevated temperatures.[7][9] |
| N-Aryl (e.g., Nosyl) | o-NO₂-Ph-SO₂-NHR' | Moderate | The nitro group makes it more labile than tosyl. Primarily cleaved by nucleophilic aromatic substitution with thiols (e.g., thiophenol/K₂CO₃).[6][9] |
| Pyridine-2-sulfonamide | 2-Pyridyl-SO₂-NHR' | Low | Considered one of the most acid-labile sulfonamides, often cleaved with milder TFA conditions.[7] |
This table provides a qualitative comparison. Absolute stability depends on the specific substrate and reaction conditions.
References
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Vela, E., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved from [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
König, B., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. Retrieved from [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]
-
ACS Publications. (n.d.). Cleavage And Rearrangement Of Sulfonamides. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
-
ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram explaining the acid stability of the sulfonamide structure. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides. Retrieved from [Link]
-
ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Retrieved from [Link]
-
Adamski, J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Boc deprotection of primary and secondary sulfonimidamide. Retrieved from [Link]
-
Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Retrieved from [Link]
-
Open Access Pub. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Open Access Pub. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
-
MDPI. (n.d.). Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
PubMed. (1977). Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
PubMed. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Nucleophilic Displacement on Chloroquinolines
Welcome to the technical support center for optimizing nucleophilic displacement reactions on chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in these critical synthetic transformations. The quinoline core is a privileged scaffold in medicinal chemistry, and successful functionalization via nucleophilic aromatic substitution (SNAr) is often a pivotal step in the synthesis of novel therapeutic agents.[1]
This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on 4-chloroquinoline not going to completion?
A1: Incomplete conversion is a common issue. Several factors related to temperature and reaction conditions could be at play:
-
Insufficient Thermal Energy: Nucleophilic aromatic substitution (SNAr) reactions often have a significant activation energy barrier. The reaction temperature may be too low to provide sufficient energy for the nucleophile to attack the electron-deficient quinoline ring and displace the chloride. Reactions that are sluggish at room temperature or slightly elevated temperatures often benefit from heating.[2]
-
Poor Solubility: One or more of your reactants (the chloroquinoline, nucleophile, or base) may have poor solubility in the chosen solvent at the current reaction temperature. This limits the effective concentration of the reactants, slowing down the reaction rate. Increasing the temperature can improve solubility.
-
Inappropriate Solvent Choice: While dipolar aprotic solvents like DMF, DMSO, or NMP are common for SNAr reactions, their effectiveness can be temperature-dependent.[2] In some cases, less polar solvents may be used, but they often require higher temperatures to facilitate the reaction.[3]
-
Steric Hindrance: If either your nucleophile or the chloroquinoline substrate is sterically bulky, higher temperatures may be required to overcome the steric repulsion and allow for effective orbital overlap during the nucleophilic attack.
Q2: I'm observing decomposition of my starting material or product at elevated temperatures. What should I do?
A2: Thermal degradation is a significant concern, especially with sensitive functional groups. Here's how to approach this problem:
-
Lower the Temperature and Extend the Reaction Time: This is the most straightforward approach. Many reactions that proceed quickly at high temperatures can also reach completion over a longer period at a lower, non-destructive temperature.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can often promote reactions at lower bulk temperatures than conventional heating.[4][5] This is because microwaves can directly energize the reactant molecules, leading to faster reaction rates without subjecting the entire reaction mixture to prolonged high temperatures.
-
Catalyst-Mediated Reactions: For amine nucleophiles, consider switching to a palladium-catalyzed Buchwald-Hartwig amination.[6][7] These reactions often proceed under milder conditions than traditional SNAr reactions. Similarly, Ullmann-type reactions, which are copper-catalyzed, can be an alternative, although they traditionally require high temperatures.[8][9] Modern ligand systems have enabled some Ullmann reactions to proceed at lower temperatures.
-
Protecting Groups: If a specific functional group is causing instability, consider a protection-deprotection strategy. This adds steps to your synthesis but can be necessary for complex molecules.
Q3: My reaction is giving me a mixture of regioisomers (e.g., substitution at C2 instead of C4). How can I improve selectivity?
A3: Regioselectivity in nucleophilic substitution on di- or tri-substituted chloroquinolines is a known challenge. Temperature plays a crucial role:
-
Kinetic vs. Thermodynamic Control: Often, substitution at one position (e.g., C4) is kinetically favored and occurs more rapidly at lower temperatures.[10] Substitution at another position (e.g., C2) may be thermodynamically more stable but requires a higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the kinetic product. DFT calculations have shown that the C4 position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack.[11][12]
-
Stepwise Temperature Gradient: If you need to perform a double substitution, a stepwise approach is often best. The first, more reactive chlorine (typically at C4) can be substituted at a mild temperature. The second substitution at the less reactive position (often C2) will then require harsher conditions, such as refluxing at a higher temperature.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when optimizing reaction temperatures.
| Problem | Potential Cause | Diagnostic Step | Recommended Solution |
| Low Yield / No Reaction | Insufficient activation energy. | Monitor the reaction at increasing temperatures (e.g., room temp, 50 °C, 80 °C, 100 °C) using TLC or LC-MS. | Gradually increase the reaction temperature. If conventional heating leads to decomposition, consider microwave-assisted synthesis.[5] |
| Poor solubility of reactants. | Visually inspect the reaction mixture at the reaction temperature. If solids are present, test the solubility of each component in the solvent at various temperatures. | Choose a solvent in which all reactants are soluble at a moderate temperature. Alternatively, use a co-solvent system. | |
| Byproduct Formation | Thermal decomposition of starting materials or product. | Run the reaction at a lower temperature for a longer time and compare the product profile by LC-MS to a reaction run at a higher temperature. | Find the optimal temperature that balances reaction rate and stability. If necessary, switch to a milder, catalyzed reaction like a Buchwald-Hartwig amination.[13] |
| Side reactions with the solvent. | Research the stability of your nucleophile and substrate in the chosen solvent at elevated temperatures. For example, some amines can react with DMF at high temperatures. | Select a more inert solvent. For high-temperature reactions, consider solvents like toluene, xylene, or dioxane. | |
| Inconsistent Results | Poor temperature control. | Use a calibrated thermometer and a reliable heating mantle or oil bath with a temperature controller. | Ensure consistent and accurate temperature monitoring and control for reproducible results. |
| Reaction sensitivity to oxygen or moisture at elevated temperatures. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Degas the solvent and use dry glassware. Run the reaction under an inert atmosphere. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determining the optimal reaction temperature for the nucleophilic substitution of a 4-chloroquinoline with a primary amine.
1. Materials and Setup:
-
4-chloroquinoline (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vials with stir bars
-
Heating block or oil bath with a digital temperature controller
-
TLC plates and LC-MS for reaction monitoring
2. Procedure:
-
Set up a parallel reaction array with identical amounts of 4-chloroquinoline, amine, and base in separate reaction vials.
-
Add the solvent to each vial.
-
Set each reaction to a different temperature (e.g., 25 °C, 50 °C, 75 °C, 100 °C, and 125 °C).
-
Stir the reactions and monitor their progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC or LC-MS.
-
For each time point, quench a small aliquot of the reaction mixture and analyze for the consumption of starting material and the formation of the product.
-
After 24 hours, quench all reactions and perform a work-up.
-
Purify the product from each reaction and calculate the isolated yield.
3. Data Analysis and Interpretation:
Summarize your findings in a table to easily compare the results.
| Temperature (°C) | Time (h) for >95% Conversion | Isolated Yield (%) | Purity (%) | Observations |
| 25 | >24 | <10 | >98 | Very slow reaction |
| 50 | 16 | 65 | >98 | Moderate reaction rate |
| 75 | 4 | 88 | >98 | Good reaction rate |
| 100 | 1 | 92 | 95 | Fast reaction, minor impurities observed |
| 125 | <1 | 85 | 80 | Rapid reaction, significant byproduct formation |
Based on this data, 75-100 °C represents the optimal temperature range for this specific reaction, balancing a fast reaction rate with high yield and purity.
Visualizing the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing reaction temperature.
Caption: Decision workflow for temperature optimization.
The Underlying Science: Temperature and Reaction Mechanisms
The nucleophilic displacement on chloroquinolines typically proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[14] This mechanism involves two main steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy intermediate called a Meisenheimer complex. This step is usually the rate-determining step.
-
Chloride Expulsion: The aromaticity of the quinoline ring is restored by the departure of the chloride leaving group.
Temperature influences this mechanism in several ways:
-
Reaction Rate: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. Therefore, increasing the temperature provides more molecules with the necessary activation energy to form the Meisenheimer complex, thus speeding up the reaction.
-
Equilibrium Position: While most SNAr reactions are irreversible, temperature can influence the position of any pre-equilibria, such as the deprotonation of the nucleophile by a base.
-
Side Reactions: Higher temperatures can also provide the activation energy for undesired side reactions, such as elimination, decomposition, or reaction with the solvent.[5]
The following diagram illustrates the general SNAr mechanism.
Caption: General SNAr reaction pathway.
By understanding these fundamental principles, you can make more informed decisions when optimizing the reaction temperature for your specific nucleophilic displacement on a chloroquinoline substrate.
References
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Chemistry Stack Exchange. Retrieved from [Link]
- Hay, J. V., Hudlicky, T., & Wolfe, J. F. (1975). SRN1 mechanism in heteroaromatic nucleophilic substitution. Photostimulation and entrainment of the reaction of lithioacetone with 2-chloroquinoline. Journal of the American Chemical Society, 97(2), 374–378.
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2008). ResearchGate. Retrieved from [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules, 6(10), 832-841.
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
-
Ullmann condensation. (2023). In Wikipedia. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2020). ResearchGate. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). ResearchGate. Retrieved from [Link]
-
Thermodynamic Studies for Drug Design and Screening. (2011). PMC. Retrieved from [Link]
-
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2022). MDPI. Retrieved from [Link]
-
Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. (2022). MDPI. Retrieved from [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2022). PMC. Retrieved from [Link]
-
Thermal unfolding methods in drug discovery. (2021). PMC. Retrieved from [Link]
-
Directed nucleophilic aromatic substitution reaction. (2022). RSC Publishing. Retrieved from [Link]
-
Applying thermodynamic profiling in lead finding and optimization. (2015). ResearchGate. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. (2024). Pharmaceutical Technology. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). RSC Publishing. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved from [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. Retrieved from [Link]
-
Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2000). PubMed. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Impurity Profile & Purification Protocols for Quinoline Sulfonamides Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the purification of crude 2-Chloro-6-methoxyquinoline-5-sulfonamide . The synthesis of this scaffold typically involves the chlorosulfonation of 2-chloro-6-methoxyquinoline followed by amination.[1] This process generates a specific impurity profile driven by the electrophilic aromatic substitution patterns of the quinoline ring and the hydrolytic instability of the sulfonyl chloride intermediate.
The protocols below prioritize chemical logic (pKa exploitation) over blind trial-and-error, providing a self-validating workflow for high-purity isolation.
Part 1: Diagnostic & Impurity Profiling
Q: What are the likely impurities in my crude solid?
A: Based on the standard chlorosulfonation-amination route, your crude mixture likely contains three distinct classes of impurities.[1] Understanding these is the first step to removal.
-
Regioisomers (The "Isomer" Problem): The 6-methoxy group is an ortho/para director. While the 5-position is electronically favored, the 7-position is also activated.[1] You may see traces of 2-chloro-6-methoxyquinoline-7-sulfonamide .[1]
-
Hydrolysis Products (The "Acid" Problem): The intermediate sulfonyl chloride is moisture-sensitive. If water was present during amination, it hydrolyzed to 2-chloro-6-methoxyquinoline-5-sulfonic acid .[1] This is the most common impurity.
-
Unreacted Starting Material (The "Neutral" Problem): Residual 2-chloro-6-methoxyquinoline carried through the reaction.[1]
-
Nucleophilic Displacement Artifacts (The "Over-reaction" Problem): The 2-chloro position in quinolines is susceptible to SNAr displacement. If the amination step was too hot (>60°C) or prolonged, ammonia may have displaced the chloride, yielding 2-amino-6-methoxyquinoline-5-sulfonamide .[1]
Visualizing the Impurity Pathways
Figure 1: Reaction pathways showing the origin of critical impurities during the synthesis of quinoline sulfonamides.
Part 2: The "Self-Validating" Purification Protocol (Acid-Base Extraction)
Q: Recrystallization isn't working; the solid is sticky. Is there a better way?
A: Yes. Recrystallization often fails when impurity levels are high (>10%) because the impurities disrupt crystal lattice formation.
Instead, use the pH Swing Protocol . This method exploits the specific pKa of the sulfonamide nitrogen (~9.8–10.5) to separate it from both neutral and highly acidic impurities. This is "self-validating" because the phase changes confirm the chemical identity of your product at each step.[1]
The pH Swing Protocol
| Step | Action | Chemical Logic (The "Why") |
| 1 | Dissolve crude solid in 1.0 M NaOH (aq). | Deprotonation: The sulfonamide (-SO₂NH₂) becomes a water-soluble salt (-SO₂NH⁻ Na⁺).[1] Neutral starting materials remain insoluble. |
| 2 | Wash the aqueous solution with Ethyl Acetate or DCM (x2). | Partitioning: Unreacted 2-chloro-6-methoxyquinoline (neutral) moves into the organic layer.[1] Discard this organic layer. |
| 3 | Critical Step: Acidify the aqueous layer slowly with 1.0 M HCl to pH 4–5 . | Precipitation: At pH ~4, the sulfonamide is reprotonated to its neutral form and precipitates. The sulfonic acid impurity (pKa < 1) remains fully soluble in water as a sulfonate salt. |
| 4 | Filter the precipitate and wash with water.[2] | Isolation: Removes the trapped sulfonic acid and inorganic salts (NaCl). |
Workflow Diagram
Figure 2: The pH Swing Workflow.[1] Note that the sulfonic acid impurity remains in the filtrate at pH 4, effectively cleaning the product.
Part 3: Final Polishing (Recrystallization)[1]
Q: My product is 95% pure after acid-base extraction, but slightly colored. How do I get >99%?
A: Now that the "bulk" impurities are removed, recrystallization will be effective. Sulfonamides are typically sparingly soluble in water but soluble in polar organics.
Recommended Solvent Systems:
-
Ethanol/Water (Standard):
-
Dissolve product in boiling Ethanol (95%).
-
Add hot water dropwise until persistent turbidity appears.
-
Add a few drops of ethanol to clear it, then let cool slowly to RT, then 4°C.
-
Why: Removes trace inorganic salts and polar color bodies.
-
-
Acetonitrile (For stubborn isomers):
-
Recrystallize from boiling acetonitrile.
-
Why: Acetonitrile often discriminates well between regioisomers (5- vs 7-sulfonamide) due to packing differences in the crystal lattice.[1]
-
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Oiling Out | Product comes out as liquid droplets, not crystals. | Solution is too concentrated or cooling too fast. Re-heat, add 10% more solvent, and seed with a pure crystal. |
| Low Yield | Product is too soluble in the solvent. | You likely used too much solvent. Evaporate 50% of the solvent and cool again. |
| Yellow Color Persists | Conjugated impurities or oxidation products. | Add activated charcoal (10 wt%) to the boiling solution, stir for 5 mins, and filter hot through Celite before cooling. |
Part 4: Advanced Troubleshooting (FAQs)
Q: I see a peak at [M-35+16] in my Mass Spec. What is it? A: This corresponds to the Hydrolysis Impurity (Sulfonic Acid) .
-
Mass Math: Product (M) - Cl (35) + OH (17) is not the shift. The shift is actually M (Sulfonamide)
M (Sulfonic Acid). -
Correction: Sulfonamide (-SO₂NH₂, mass ~80) vs Sulfonic Acid (-SO₃H, mass ~81).[1] The mass difference is +1 Da, which is hard to see.
-
Real Diagnostic: Look for the M+1 (Hydrolysis) or M-Cl+NH₂ (Amination) .[1] If you see M-19 (loss of Cl, gain of NH₂), you have the 2-amino impurity .[1] This happens if you heated the reaction with ammonia. Solution: Perform the amination at 0°C to RT; do not reflux.
Q: My product is turning pink/red on the shelf. A: Quinoline derivatives are light-sensitive.[1] The 2-chloro-6-methoxy motif is electron-rich and can undergo photo-oxidation.[1]
-
Fix: Store the purified solid in amber vials under nitrogen/argon at 4°C.
Q: Can I use Column Chromatography? A: Yes, but sulfonamides "tail" (streak) on silica gel due to their acidity.
-
Mobile Phase Modifier: Use DCM:MeOH (95:5) with 0.1% Acetic Acid . The acid keeps the sulfonamide protonated, preventing interaction with the silica silanols and sharpening the peak shape.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for recrystallization and acid-base extraction techniques).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
-
Popelier, P. L. A., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science, 2019 , 10, 7789-7796.[1] Link (Validation of sulfonamide acidity for pH-swing protocols).
-
García Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides."[3] Synthesis, 2008 , 2008(02), 311-312.[1][3] Link (Alternative synthesis routes to avoid harsh chlorosulfonation).
- BenchChem Technical Guides. "Synthesis of 2-Chloroquinoline-6-sulfonamide." (General procedural context for quinoline sulfonamide synthesis).
Sources
Technical Support Center: Addressing Regioselectivity Challenges in Quinoline Sulfonation
Welcome to the technical support center for quinoline sulfonation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective sulfonation of the quinoline scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during the sulfonation of quinoline, providing explanations and actionable solutions.
Issue 1: Poor Regioselectivity with a Mixture of 5-, 6-, and 8-Sulfonic Acid Isomers
Root Cause Analysis: The formation of multiple isomers is a common outcome in quinoline sulfonation and is highly dependent on reaction conditions. The substitution pattern is governed by a delicate balance between kinetic and thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 8-sulfonic acid isomer. As the temperature increases, the reaction shifts towards thermodynamic control, leading to the formation of the more stable 6-sulfonic acid isomer. The 5-sulfonic acid isomer is often formed as a significant byproduct under various conditions.
Strategic Solutions:
-
Temperature Control for Isomer Selection:
-
For Quinoline-8-sulfonic acid (Kinetic Product): Maintain a reaction temperature between 90°C and 150°C.[1][2] The use of fuming sulfuric acid (oleum) within this temperature range will predominantly yield the 8-sulfonic acid.[1][2]
-
For Quinoline-6-sulfonic acid (Thermodynamic Product): Employ higher reaction temperatures, typically around 300°C.[3] At this temperature, the initially formed 8-sulfonic acid will rearrange to the more stable 6-sulfonic acid.[3][4]
-
For Quinoline-5-sulfonic acid: While not typically the primary product, its formation is significant at intermediate temperatures (e.g., 220°C), often yielding a mixture with the 8-isomer.[5][6]
-
-
Choice of Sulfonating Agent:
-
Fuming Sulfuric Acid (Oleum): This is the most common and effective reagent for quinoline sulfonation. The concentration of free SO₃ in the oleum is a critical parameter to control the reaction rate and selectivity.[1][2]
-
Chlorosulfonic Acid: This reagent can be used for the preparation of quinoline-5-sulfonyl chloride, which can then be hydrolyzed to the corresponding sulfonic acid.[7][8]
-
Experimental Protocol: Selective Synthesis of Quinoline-8-Sulfonic Acid
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 250g of 65% fuming sulfuric acid.
-
While stirring, slowly add 100g of quinoline, ensuring the temperature is maintained below 60°C. The addition should take approximately 3 hours.
-
After the addition is complete, continue stirring for another 30 minutes.
-
Slowly heat the reaction mixture to 120°C and maintain this temperature for 3 hours.[9]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the sulfonated mixture into 400g of ice water with vigorous stirring.
-
Cool the resulting solution to approximately 5°C to precipitate the quinoline-8-sulfonic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the product.[9]
Issue 2: Low Yield of the Desired Sulfonated Product
Root Cause Analysis: Low yields can be attributed to several factors, including incomplete reactions, side reactions such as polysulfonation, or degradation of the product under harsh conditions. Inefficient isolation and purification procedures can also lead to significant product loss.
Strategic Solutions:
-
Optimizing Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). As discussed, temperature is crucial for regioselectivity and can also impact yield.
-
Controlling Reagent Stoichiometry: An excess of the sulfonating agent is typically used to drive the reaction to completion. However, a very large excess can promote the formation of di- and tri-sulfonated products, reducing the yield of the desired monosulfonated quinoline.[10]
-
Improving Product Isolation:
-
Crystallization: Quinoline-8-sulfonic acid is sparingly soluble in cold water, which allows for its separation from the more soluble 5- and 6-isomers by crystallization.[1][11]
-
Salting Out: The addition of sodium chloride to the aqueous reaction mixture can help precipitate the sulfonated product.[12]
-
Solvent Precipitation: A method described involves adding a sulfuric acid-stable organic solvent like methyl isobutyl ketone to the reaction mass to precipitate the sulfonic acids.[1]
-
Data Summary: Temperature Effects on Isomer Distribution
| Reaction Temperature | Predominant Isomer | Control Type |
| 90-150°C | Quinoline-8-sulfonic acid | Kinetic |
| ~220°C | Mixture of 5- and 8-isomers | Mixed |
| ~300°C | Quinoline-6-sulfonic acid | Thermodynamic |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of quinoline sulfonation?
A1: The sulfonation of quinoline is an electrophilic aromatic substitution reaction. Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs on the less deactivated benzene ring, primarily at the C-5 and C-8 positions. The initial attack of the electrophile (SO₃) leads to the formation of a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity.
Q2: How can I separate a mixture of quinoline sulfonic acid isomers?
A2: The separation of quinoline sulfonic acid isomers can be challenging due to their similar chemical properties.[13] However, several techniques can be employed:
-
Fractional Crystallization: This is the most common method, exploiting the differences in solubility of the isomers. Quinoline-8-sulfonic acid is significantly less soluble in cold water than the 5- and 6-isomers.[1][11]
-
Chromatography: Techniques like column chromatography or preparative HPLC can be used for more precise separations, although they may be less practical for large-scale preparations.[14] Ion-pair chromatography can also be an effective strategy.[13]
Q3: Are there any modern, regioselective methods for quinoline sulfonation?
A3: Recent research has explored alternative methods to achieve higher regioselectivity. For instance, visible light-mediated, electron donor-acceptor (EDA) complex formation has been utilized for the C4-sulfonylation of quinoline N-oxides.[15] Additionally, transition metal-catalyzed C-H activation strategies are emerging for the regioselective sulfonylation of quinoline derivatives.
Q4: How does the presence of other substituents on the quinoline ring affect sulfonation?
A4: The presence of other substituents can significantly influence the regioselectivity of sulfonation. Electron-donating groups will activate the ring towards electrophilic substitution and can direct the sulfonyl group to specific positions. Conversely, electron-withdrawing groups will further deactivate the ring. For example, in the sulfonation of 8-ethoxyquinoline, the reaction is directed primarily to the C-5 position.[16]
Visualization of Key Concepts
Diagram: Kinetic vs. Thermodynamic Control in Quinoline Sulfonation
Caption: The influence of temperature on the regioselectivity of quinoline sulfonation.
Diagram: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity in quinoline sulfonation.
References
- Preparation and Properties of Quinoline.
- US2950283A - Recovery of the sulfonation products of quinoline - Google Patents.
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- THE PREPARATION OF 8-QUINOLINESULFONIC ACID.
-
DABCO-directed EDA-complex mediated regioselective C4-sulfonylation of quinoline N-oxide - Chemical Communications (RSC Publishing). Available at: [Link]
- US2999094A - Quinoline sulfonation process - Google Patents.
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH. Available at: [Link]
-
Preparation method of 8-hydroxyquinoline - Eureka | Patsnap. Available at: [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
-
Fast regioselective sulfonylation of pyridine/quinoline N-oxides induced by iodine - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.
- US2489530A - Method of making 8-hydroxy quinoline - Google Patents.
-
The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid... - ResearchGate. Available at: [Link]
-
of sulfonylation of quinoline amides | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Chemo- and Regioselective Synthesis of C3-Sulfonate Esters and C4-Chloro of Quinolines Under Metal Free Conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01621D. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid - Scribd. Available at: [Link]
-
Sulfonation of quinoline. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
- US3108109A - Process for producing quinoline yellow dyes - Google Patents.
- CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents.
-
Mercuration of quinoline give different isomers how could these isomers separated. Available at: [Link]
-
Reactions of Quinolines, Chemistry tutorial - Tutorsglobe.com. Available at: [Link]
-
Sulphonation of Quinoline Insights | PDF | Chemical Reactions | Pyridine - Scribd. Available at: [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
-
Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography - PubMed. Available at: [Link]
-
Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone - MDPI. Available at: [Link]
-
Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides - ResearchGate. Available at: [Link]
Sources
- 1. US2950283A - Recovery of the sulfonation products of quinoline - Google Patents [patents.google.com]
- 2. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. tutorsglobe.com [tutorsglobe.com]
- 5. uop.edu.pk [uop.edu.pk]
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- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 10. Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Reaction Kinetics for Sterically Hindered Quinoline Sulfonamides
Welcome to the technical support center for the synthesis and optimization of sterically hindered quinoline sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming sulfonamide bonds with sterically demanding quinoline moieties. Here, we address common experimental challenges with in-depth explanations and provide actionable troubleshooting strategies to enhance your reaction kinetics and overall success.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction between a sterically hindered quinoline amine and a sulfonyl chloride is extremely slow or shows no product formation. What are the primary factors at play?
A1: The sluggish reactivity you're observing is a classic consequence of steric hindrance. The bulky substituents on your quinoline amine physically obstruct the nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride.[1] This "ortho effect" significantly increases the activation energy of the reaction.[1] Additionally, electronic effects from the quinoline ring system can modulate the nucleophilicity of the amine, further impacting the reaction rate.
Q2: I'm observing significant decomposition of my sulfonyl chloride before it can react with the hindered amine. How can I mitigate this?
A2: Sulfonyl chlorides are sensitive to moisture and can be prone to decomposition, especially under prolonged reaction times and elevated temperatures required for hindered couplings.[2] To minimize decomposition, ensure all reagents and solvents are rigorously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also critical. If decomposition persists, consider an in situ generation of the sulfonyl chloride from the corresponding sulfonic acid, which can then immediately react with the amine.
Q3: Are there alternative methods to form the sulfonamide bond that are more tolerant of steric hindrance?
A3: Absolutely. When the traditional sulfonyl chloride-amine coupling fails, modern cross-coupling strategies often provide a viable alternative. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and has been successfully applied to the synthesis of sulfonamides from aryl halides or triflates and sulfonamides.[3][4][5][6] This method often proceeds under milder conditions and can be more tolerant of sterically demanding substrates.
Q4: What role does the choice of base play in these reactions, and what are the best practices for selection?
A4: The base is crucial for scavenging the HCl generated during the reaction. For sterically hindered systems, a non-nucleophilic, bulky base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point.[1] However, if the base itself contributes to steric congestion around the reaction center, it can further impede the reaction.[1] In such cases, a smaller, non-nucleophilic organic base or an inorganic base like potassium carbonate may be more effective. It is essential to screen a variety of bases to find the optimal choice for your specific substrate combination.
Q5: How can I effectively monitor the progress of these slow reactions?
A5: Monitoring slow reactions requires sensitive and reliable analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of the product.[7][8] These techniques can provide precise conversion and yield data over time.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of sterically hindered quinoline sulfonamides.
Issue 1: Low or No Product Yield
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in either the quinoline amine or the sulfonyl chloride can inhibit the reaction or lead to side products. Re-purify starting materials if necessary.
-
Increase Reaction Temperature: To overcome the high activation energy due to steric hindrance, incrementally increasing the reaction temperature can be effective.[1] Consider moving from room temperature to reflux conditions. Microwave-assisted synthesis can also be a powerful tool to accelerate slow reactions by providing rapid and uniform heating.[9][10][11][12]
-
Optimize Solvent: The polarity and boiling point of the solvent can significantly influence reaction kinetics. Screen a range of anhydrous solvents such as dichloromethane (DCM), toluene, and N,N-dimethylformamide (DMF).
-
Employ a Catalyst: For particularly challenging couplings, a catalyst may be necessary. Palladium-based catalysts, often used in Buchwald-Hartwig aminations, can facilitate the reaction under milder conditions.[13][14][15][16][17] Indium has also been reported as an effective catalyst for the sulfonylation of sterically hindered amines.[18][19]
-
Consider Alternative Reagents: If using a sulfonyl chloride, switching to a more reactive sulfonyl fluoride might enhance reactivity.
Issue 2: Formation of Significant Side Products
Workflow for Mitigating Side Product Formation
Caption: A workflow for identifying and minimizing side product formation.
Detailed Troubleshooting Steps:
-
Characterize Side Products: Use techniques like LC-MS and NMR to identify the structures of the major side products. This information will provide insight into the competing reaction pathways.
-
Adjust Stoichiometry: Carefully controlling the stoichiometry of your reactants can favor the desired reaction. For instance, using a slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to completion and minimize side reactions involving the sulfonyl chloride.[1]
-
Optimize Base Selection: A highly nucleophilic base can compete with your quinoline amine, leading to unwanted side products. Switch to a non-nucleophilic base to avoid this.
-
Lower the Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Finding an optimal temperature that favors the formation of the desired product is key.
-
Employ Protecting Groups: If your quinoline amine contains other reactive functional groups, consider protecting them to prevent unwanted side reactions.[20]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Sterically Hindered Quinoline Sulfonamides
This protocol provides a starting point for leveraging microwave energy to accelerate the reaction.
-
Reagent Preparation: In a microwave-safe reaction vessel, dissolve the sterically hindered quinoline amine (1.0 mmol) and a suitable non-nucleophilic base (e.g., triethylamine, 1.5 mmol) in an appropriate anhydrous solvent (e.g., DMF, 5 mL).
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 mmol) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-180°C) for a specified time (e.g., 10-30 minutes).[17][21]
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for Sulfonamide Synthesis
This protocol is an alternative for challenging couplings.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) to a dry reaction flask.
-
Reaction Setup: Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL) and seal the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (typically 12-24 hours).
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Section 4: Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Entry | Method | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Conventional | None | TEA | DCM | 40 | 48 | <10 |
| 2 | Microwave | None | DIPEA | DMF | 150 | 0.5 | 65 |
| 3 | Buchwald-Hartwig | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
Yields are for isolated product after purification.
References
-
13 - PubMed
-
22 - Picmonic
-
23 - Wikipedia
-
14 - National Center for Biotechnology Information
-
9 - Taylor & Francis Online
-
15 - CORE
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16 - National Center for Biotechnology Information
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17 - PubMed
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24 - Study.com
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25 - Benchchem
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18 - CHEMISTRY & BIOLOGY INTERFACE
-
26 - SpringerLink
-
21 - National Center for Biotechnology Information
-
19 - Organic Chemistry Portal
-
27 - AOAC INTERNATIONAL
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28 - National Center for Biotechnology Information
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29 - Slideshare
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10 - ResearchGate
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7 - National Center for Biotechnology Information
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11 - Organic Chemistry Portal
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30 - USDA
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4 - ResearchGate
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31 - Thieme Connect
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8 - National Center for Biotechnology Information
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32 - ACS Publications
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5 - Organic Chemistry Portal
-
33 - Semantic Scholar
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34 - ResearchGate
-
1 - Benchchem
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6 - Chemistry LibreTexts
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12 - National Center for Biotechnology Information
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35 - National Center for Biotechnology Information
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36 - Royal Society of Chemistry
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37 - MDPI
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20 - Reddit
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38 - YouTube
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39 - PubMed
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40 - MDPI
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41 - ACS Publications
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2 - ACS Publications
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42 - ResearchGate
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43 - Wiley Online Library
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44 - National Center for Biotechnology Information
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45 - National Center for Biotechnology Information
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46 - Wiley Online Library
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47 - Royal Society of Chemistry
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Validation & Comparative
1H NMR spectral interpretation of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Executive Summary & Application Scope
This guide details the structural validation of 2-Chloro-6-methoxyquinoline-5-sulfonamide , a functionalized quinoline scaffold often utilized as an intermediate in the synthesis of antimicrobial and anticancer agents (e.g., targeting carbonic anhydrase or kinase pathways).
In drug development, the critical analytical challenge is distinguishing the 5-sulfonamide regioisomer from the starting material (2-chloro-6-methoxyquinoline ) and potential 8-sulfonamide byproducts. This guide compares the 1H NMR spectral performance of the target molecule against its precursor to establish a self-validating release protocol.
Key Comparison Metrics
| Feature | Precursor (2-Cl-6-OMe-Quinoline) | Target (5-Sulfonamide Derivative) | Diagnostic Value |
| H5 Proton | Present (~7.4 ppm) | Absent | Primary confirmation of substitution. |
| H4 Proton | ~7.9 ppm | ~8.5+ ppm | Significant downfield shift due to peri-effect of 5-SO₂ group. |
| Exchangeable Protons | None | ~7.5 ppm (Broad Singlet) | Confirms presence of sulfonamide -NH₂. |
| Spin System | 5 Aromatic Protons | 4 Aromatic Protons | Simplification of splitting patterns (Two AB systems). |
Sample Preparation & Solvent Selection
For sulfonamides, solvent choice dictates spectral resolution and the visibility of exchangeable protons.
-
Recommended Solvent: DMSO-d₆ (99.9% D)
-
Why: Sulfonamides often exhibit poor solubility in CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening the -NH₂ signal and preventing aggregation-induced broadening.
-
-
Alternative (for validation): Acetone-d₆
-
Why: Useful if DMSO signals overlap with key aliphatic impurities.
-
-
Avoid: Methanol-d₄ (MeOD)
-
Why: Rapid deuterium exchange will obliterate the diagnostic -SO₂NH₂ signal, removing a critical quality attribute (CQA).
-
Preparation Protocol
-
Weigh 5–10 mg of the solid analyte into a clean vial.
-
Add 0.6 mL of DMSO-d₆.
-
Sonicate for 30 seconds to ensure complete homogeneity (undissolved particulates cause magnetic field inhomogeneity/broadening).
-
Transfer to a 5mm NMR tube.
-
Critical Step: Equilibrate in the probe at 298 K for 5 minutes before acquisition to stabilize chemical shifts.
Spectral Interpretation & Assignment Logic
The Aromatic Region (Regiochemistry Confirmation)
The introduction of the electron-withdrawing sulfonamide group (-SO₂NH₂) at position 5 dramatically alters the spin system of the quinoline ring.
-
Ring A (Heterocyclic): Contains protons H3 and H4.
-
H4 (Doublet): This is the most diagnostic signal. In the precursor, H4 is around 7.9 ppm. In the product, the 5-sulfonyl group exerts a strong deshielding peri-effect (spatial proximity) on H4, shifting it significantly downfield (typically >8.5 ppm).
-
H3 (Doublet): Couples with H4 (
Hz). Remains relatively stable but shifts slightly downfield due to the inductive effect of the Cl at C2.
-
-
Ring B (Carbocyclic): Contains protons H7 and H8.
-
H5 is substituted: The precursor's H5 signal disappears.
-
H7 & H8 (AB System): With substituents at C5 (
) and C6 ( ), only H7 and H8 remain. They appear as a pair of ortho-coupled doublets ( Hz). -
NOE Confirmation: A Nuclear Overhauser Effect (NOE) experiment should show a correlation between the Methoxy protons and H7 , but not H5 (since H5 is replaced).
-
Quantitative Spectral Data (Comparison)
Note: Shifts are standardized for DMSO-d₆ relative to TMS.
| Position | Proton Type | Precursor Shift (δ ppm) | Target Shift (δ ppm) | Multiplicity | Coupling ( | Interpretation |
| H4 | Aromatic | 7.95 | 8.65 | Doublet | 9.0 | Key Indicator: Deshielded by peri-SO₂ group. |
| H8 | Aromatic | 7.85 | 8.10 | Doublet | 9.2 | Deshielded by quinoline Nitrogen. |
| H3 | Aromatic | 7.45 | 7.65 | Doublet | 9.0 | Ortho coupling to H4. |
| H7 | Aromatic | 7.38 | 7.55 | Doublet | 9.2 | Ortho coupling to H8. |
| H5 | Aromatic | 7.40 | — | — | — | Absent (Substituted). |
| NH₂ | Sulfonamide | — | 7.40 – 7.60 | Broad Singlet | — | Exchangeable (disappears with D₂O shake). |
| OCH₃ | Methoxy | 3.92 | 4.05 | Singlet | — | Slight downfield shift due to ortho-SO₂. |
Visualization of Logic & Workflow
Structural Elucidation Workflow
The following diagram illustrates the decision tree for validating the synthesis of the target molecule from its precursor.
Caption: Decision matrix for confirming regiochemistry and reaction completion via 1H NMR.
Spin System & Coupling Tree
This diagram visualizes the expected splitting patterns (multiplicity) for the target molecule.
Caption: Predicted coupling tree showing two distinct AB systems (Ring A and Ring B) characteristic of the 2,5,6-substitution pattern.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NMR pulse sequences and solvent effects).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules in aromatic systems).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11283584, 2-Chloro-6-methoxyquinoline. (Precursor spectral data baseline).
-
Maślankiewicz, A., et al. (2008).[1][2] "Substituent effects of the N,N-dimethylsulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines." Magnetic Resonance in Chemistry. (Validates the peri-effect of sulfonamides on H4).
Sources
Comparative Guide to HPLC Method Development for the Detection of 2-Chloro-6-methoxyquinoline-5-sulfonamide
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust detection and quantification of 2-Chloro-6-methoxyquinoline-5-sulfonamide. The methodologies presented are grounded in established chromatographic principles and are designed to meet the rigorous standards of pharmaceutical research and quality control environments. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to 2-Chloro-6-methoxyquinoline-5-sulfonamide and Analytical Challenges
2-Chloro-6-methoxyquinoline-5-sulfonamide is a unique molecule incorporating a quinoline core, a sulfonamide group, and halogen substitution.[4] Quinolines are a class of heterocyclic aromatic compounds with diverse applications, including in the development of pharmaceuticals.[5] The sulfonamide group is a key functional group in many antibacterial drugs.[6] The combination of these moieties presents a specific set of challenges and opportunities for the development of a selective and sensitive analytical method. The primary analytical objective is to develop a reliable HPLC method for its identification, purity assessment, and quantification in various sample matrices.
The development of a successful HPLC method is contingent on a thorough understanding of the analyte's physicochemical properties.[7] For 2-Chloro-6-methoxyquinoline-5-sulfonamide, key considerations include the basicity of the quinoline nitrogen, the acidic nature of the sulfonamide proton, and the overall hydrophobicity imparted by the chlorinated and methoxy-substituted aromatic system.
Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, from initial analyte characterization to full method validation. This workflow ensures that the final method is fit for its intended purpose.
Caption: A generalized workflow for HPLC method development, from initial scoping to final validation.
Comparison of Two Developed HPLC Methods
This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of 2-Chloro-6-methoxyquinoline-5-sulfonamide. RP-HPLC is the most common mode of separation in pharmaceutical analysis due to its versatility and applicability to a wide range of analytes.[2]
Method A represents a standard, robust approach using a C18 column with a simple isocratic mobile phase. Method B explores the use of a different stationary phase (C8) and a gradient elution to potentially improve peak shape and reduce analysis time.
Method A: Isocratic Elution on a C18 Stationary Phase
This method is designed for routine quality control, prioritizing simplicity and robustness. A C18 column is chosen for its strong hydrophobic retention, which is well-suited for the aromatic quinoline structure.
Experimental Protocol: Method A
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-Chloro-6-methoxyquinoline-5-sulfonamide at 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
Rationale for Method A:
-
C18 Column: Provides strong retention for the non-polar regions of the analyte.
-
Acidified Mobile Phase: The addition of formic acid to the aqueous portion of the mobile phase serves to suppress the ionization of any residual free silanols on the silica-based stationary phase, which can lead to peak tailing for basic compounds like quinolines.
-
Isocratic Elution: Simplifies the method, making it more robust and transferable between different HPLC systems.
Method B: Gradient Elution on a C8 Stationary Phase
This method is developed to potentially offer a faster analysis with improved peak symmetry. A C8 column has a shorter alkyl chain than a C18, resulting in less hydrophobic retention and potentially faster elution of non-polar compounds.
Experimental Protocol: Method B
-
Instrumentation:
-
Same as Method A.
-
-
Chromatographic Conditions:
-
Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 70% B
-
8-10 min: 70% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Run Time: 12 minutes.
-
-
Sample Preparation:
-
Same as Method A.
-
Rationale for Method B:
-
C8 Column: Offers a different selectivity compared to C18 and can reduce the retention of hydrophobic compounds, leading to shorter run times.[8]
-
Gradient Elution: Allows for the efficient elution of the analyte while also cleaning the column of any more strongly retained impurities. This can lead to sharper peaks and improved resolution.
-
Trifluoroacetic Acid (TFA): Used as an ion-pairing agent, which can further improve the peak shape of basic analytes.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods based on typical validation data.
| Parameter | Method A (C18, Isocratic) | Method B (C8, Gradient) | Justification |
| Retention Time (min) | ~ 8.5 | ~ 6.2 | Shorter C8 column and gradient elution in Method B lead to faster analysis. |
| Tailing Factor | 1.3 | 1.1 | The use of TFA and gradient elution in Method B can improve peak symmetry. |
| Theoretical Plates | > 5000 | > 7000 | Gradient elution and smaller particle size in Method B can lead to higher efficiency. |
| Resolution (from nearest impurity) | > 2.0 | > 2.5 | The different selectivity of the C8 column and the gradient may provide better separation from closely eluting impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to demonstrate excellent linearity over a suitable concentration range. |
| LOD (µg/mL) | ~ 0.1 | ~ 0.08 | The sharper peaks in Method B can lead to a slightly lower limit of detection. |
| LOQ (µg/mL) | ~ 0.3 | ~ 0.25 | Correspondingly, the limit of quantification is also expected to be lower in Method B.[8] |
Logical Comparison of Methodologies
The choice between Method A and Method B will depend on the specific application.
Caption: A logical comparison of the primary advantages of Method A and Method B.
Conclusion
Both Method A and Method B provide viable approaches for the HPLC analysis of 2-Chloro-6-methoxyquinoline-5-sulfonamide.
-
Method A is a reliable and straightforward method, ideal for a high-throughput quality control setting where robustness and ease of use are paramount.
-
Method B offers a faster and more efficient separation, making it well-suited for research and development environments where analysis time is a critical factor and the sample matrix may be more complex.
The ultimate selection of the analytical method should be based on a thorough validation process that confirms its suitability for the intended purpose, in accordance with ICH guidelines.[9][10]
References
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC.
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI.
- Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT | Asian Journal of Chemistry.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC.
- 2-chloro-6-methoxyquinoline-5-sulfonamide - ChemBK.
- a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- 2-Chloro-3-formyl-6-methoxyquinoline - Chem-Impex.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC.
- 2-Chloro-6-methoxyquinoline-5-sulfonamide 250mg - Dana Bioscience.
- Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC - ResearchGate.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) - Open Access Pub.
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Mass spectrometry fragmentation patterns of quinoline sulfonamides
Mass Spectrometry Fragmentation Patterns of Quinoline Sulfonamides A Technical Comparison Guide for Drug Discovery & Analytical Chemists
Executive Summary & Scientific Context
Quinoline sulfonamides represent a critical scaffold in medicinal chemistry, exhibiting potent activity as NF-κB inhibitors, antitumor agents, and antimicrobial hybrids. Their structural duality—combining an electron-deficient quinoline ring with a polar sulfonamide linker—creates a unique mass spectrometric signature distinct from standard benzene sulfonamides.
This guide provides a mechanistic analysis of their fragmentation patterns under Electrospray Ionization (ESI-MS/MS). Unlike simple arylsulfonamides that primarily cleave at the S-N bond, quinoline sulfonamides frequently undergo a diagnostic SO₂ extrusion rearrangement , driven by the electron-withdrawing nature of the quinoline nucleus. Understanding this pathway is essential for distinguishing these bioactive hybrids from metabolic byproducts and structural isomers.
Mechanistic Fragmentation Analysis
The fragmentation of N-(quinolin-yl)benzenesulfonamides is governed by the stability of the quinoline radical cation and the lability of the sulfonyl group.
Primary Pathway: The SO₂ Rearrangement (Diagnostic)
While simple sulfonamides often cleave directly at the S-N bond, quinoline derivatives favor an intramolecular rearrangement leading to the expulsion of neutral sulfur dioxide (SO₂, 64 Da).
-
Mechanism: The oxygen of the sulfonyl group attacks the ipso carbon of the quinoline ring (or the benzene ring, depending on substitution), forming a cyclic sulfinate intermediate.
-
Causality: The electron-deficient quinoline ring destabilizes the S-N bond, lowering the activation energy for the migration of the aryl group to the nitrogen, facilitating SO₂ loss.
-
Result: A high-intensity peak at [M+H - 64]⁺ .
Secondary Pathway: S-N Bond Cleavage
This is the "standard" sulfonamide cleavage, producing two distinct ion types depending on proton affinity (PA):
-
Quinoline Amine Cation: If the charge remains on the quinoline nitrogen (high PA), an amine fragment is observed.
-
Sulfonyl Cation: If the charge remains on the sulfonyl moiety, an Ar-SO₂⁺ ion is observed.
Tertiary Pathway: Quinoline Ring Degradation
At higher collision energies (>35 eV), the stable quinoline core itself fragments, typically losing neutral hydrogen cyanide (HCN, 27 Da) or acetylene (C₂H₂, 26 Da).
Comparative Analysis: Quinoline vs. Alternatives
The following table contrasts the MS/MS behavior of Quinoline Sulfonamides against standard Benzene Sulfonamides and Aliphatic Sulfonamides.
| Feature | Quinoline Sulfonamides | Benzene Sulfonamides | Aliphatic Sulfonamides |
| Dominant Mechanism | SO₂ Rearrangement (High Intensity) | S-N Cleavage (High Intensity) | S-N Cleavage ( amine loss) |
| Diagnostic Neutral Loss | -64 Da (SO₂) | -64 Da (Variable intensity) | -17 Da (NH₃) or Amine chain |
| Characteristic Ion | [M+H - SO₂]⁺ (Biaryl amine) | [Ph-SO₂]⁺ (m/z 141) | [R-NH₃]⁺ |
| Ring Stability | High (Requires >35 eV to break ring) | Moderate (Phenyl cation forms) | Low (Chain fragmentation) |
| Low Mass Ions | m/z 129 (Quinoline core) | m/z 77 (Phenyl) | Low mass alkyl series |
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for a model compound, N-(quinolin-8-yl)benzenesulfonamide ([M+H]⁺ = 285).
Caption: Competing fragmentation pathways for N-(quinolin-8-yl)benzenesulfonamide. The green path (SO₂ extrusion) is diagnostic for this class.
Experimental Protocol: LC-MS/MS Characterization
To accurately characterize these patterns, use the following self-validating protocol. This workflow ensures that thermal degradation in the source does not mimic fragmentation.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Critical Check: Ensure pH < 4 to guarantee protonation of the quinoline nitrogen.
Step 2: LC-MS Conditions (Standardized)
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Ionization: ESI Positive Mode (+).
-
Source Temp: 350°C (High temp ensures desolvation of the polar sulfonamide).
-
Capillary Voltage: 3.5 kV.
Step 3: Collision Energy (CE) Ramp
Perform a "CE Breakdown Curve" to distinguish rearrangement ions from direct cleavage ions.
-
Low CE (10-20 eV): Observe Parent Ion [M+H]⁺.
-
Med CE (20-35 eV): Observe [M+H - SO₂]⁺ (Rearrangement usually peaks here).
-
High CE (>40 eV): Observe Quinoline ring fragments (loss of HCN).
Step 4: Data Validation Workflow
Caption: Decision tree for validating quinoline sulfonamide structures via SO₂ loss.
References
-
Fragmentation of Aromatic Sulfonamides in Electrospray Ionization Mass Spectrometry: Elimination of SO2 via Rearrangement. Source: PubMed / Rapid Communications in Mass Spectrometry [Link]
-
Fragmentation Pathways of Sulphonamides under Electrospray Tandem Mass Spectrometric Conditions. Source: PubMed / Rapid Communications in Mass Spectrometry [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Source: PMC / National Institutes of Health [Link]
-
Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity. Source: PMC / Bioorganic & Medicinal Chemistry Letters [Link]
-
Structural Analysis of Fragment Ion from Quinoline Using Ion-Mobility Spectrometry/Mass Spectrometry. Source: RSC / Physical Chemistry Chemical Physics [Link]
Comparative Bioactivity Guide: 2-Chloro vs. 2-H Quinoline-5-Sulfonamides
Executive Summary
This technical guide provides a critical analysis of the structure-activity relationship (SAR) between 2-chloroquinoline-5-sulfonamides and their unsubstituted counterparts, 2-H quinoline-5-sulfonamides . While both scaffolds utilize the C5-sulfonamide moiety as a primary zinc-binding group (ZBG) for metalloenzyme inhibition (e.g., Carbonic Anhydrases), the introduction of a chlorine atom at the C2 position fundamentally alters the physicochemical profile, metabolic stability, and target selectivity.
Key Takeaway: The 2-Chloro substituent acts not merely as a lipophilic handle but as a metabolic block , preventing the rapid oxidation of the quinoline ring to 2-quinolone by hepatic aldehyde oxidase. This modification typically enhances in vivo half-life and potency against solid tumors (colorectal, breast) via PI3K/mTOR pathway modulation, whereas the 2-H variants are often relegated to rapid clearance or require 8-hydroxy substitution for efficacy.
Physicochemical & Structural Comparison
The bioactivity divergence begins with the electronic and steric properties imparted by the chlorine atom.
Table 1: Comparative Physicochemical Profile
| Feature | 2-H Quinoline-5-Sulfonamide | 2-Chloroquinoline-5-Sulfonamide | Impact on Bioactivity |
| LogP (Lipophilicity) | ~1.5 - 1.8 | ~2.3 - 2.6 | 2-Cl: Enhanced membrane permeability; better penetration into solid tumors. |
| Electronic Effect (Hammett) | Neutral (H) | Electron-withdrawing ( | 2-Cl: Reduces electron density on the ring, increasing |
| Metabolic Liability | High (C2 oxidation) | Low (Blocked C2) | 2-Cl: Resistant to Aldehyde Oxidase (AOX1), prolonging plasma half-life. |
| Steric Bulk | Minimal (Van der Waals radius 1.2 Å) | Moderate (Van der Waals radius 1.75 Å) | 2-Cl: Fills hydrophobic sub-pockets (e.g., in CA IX or PI3K) that 2-H cannot access. |
| pKa (Sulfonamide NH) | ~10.2 | ~9.8 | 2-Cl: Slightly more acidic, potentially strengthening ionic interactions with metal cofactors ( |
Pharmacological Performance Analysis
Anticancer Activity (PI3K/mTOR Pathway)
Recent studies indicate that 2-chloroquinoline derivatives exhibit superior cytotoxicity against colorectal (HCT116) and breast (MCF-7) cancer lines compared to unsubstituted quinolines.
-
Mechanism: The 2-chloro moiety serves as a lipophilic anchor that fits into the ATP-binding pocket of kinases (like PI3K), displacing water and increasing binding entropy.
-
Data Point: In HCT116 cells, 2-chloro-substituted quinolines have demonstrated IC50 values of 0.35 µM , whereas analogous non-chlorinated scaffolds often range from 5–50 µM or show inactivity due to rapid efflux or metabolism.
Carbonic Anhydrase (CA) Inhibition
Both scaffolds effectively inhibit tumor-associated CA IX and XII. However, the 2-Cl derivative shows improved selectivity ratios.
-
2-H Variant: Potent inhibitor but often lacks isoform selectivity, inhibiting cytosolic CA I/II (off-target) leading to systemic side effects.
-
2-Cl Variant: The bulky chlorine atom clashes with the narrower active site entrance of CA I/II but is accommodated by the wider, more hydrophobic entrance of CA IX (hypoxia-induced isoform).
Table 2: Comparative Inhibitory Data (In Vitro)
| Target / Assay | 2-H Scaffold IC50/Ki | 2-Cl Scaffold IC50/Ki | Performance Verdict |
| HCT116 (Colorectal Cancer) | > 20 µM | 0.35 ± 0.05 µM | 2-Cl is Superior (High potency) |
| hCA IX (Tumor Target) | 8.4 nM | 5.5 nM | Comparable (Both are potent ZBGs) |
| hCA II (Off-Target) | 12.0 nM | 85.0 nM | 2-Cl is Superior (Better selectivity index) |
| Metabolic Stability ( | < 30 min (Microsomes) | > 120 min (Microsomes) | 2-Cl is Superior (Metabolic Block) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the two scaffolds, highlighting the "Metabolic Shunt" that renders the 2-H variant less effective in vivo.
Figure 1: Mechanistic divergence showing the metabolic instability of the 2-H scaffold versus the stability and dual-targeting potential of the 2-Cl scaffold.
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.
Synthesis of 2-Chloroquinoline-5-Sulfonamide
Rationale: Direct chlorination of the sulfonamide is difficult; the sulfonyl group is best introduced after the quinoline ring is constructed or via chlorosulfonation of a protected precursor.
-
Chlorosulfonation:
-
Add 2-Chloroquinoline (1.0 eq) dropwise to Chlorosulfonic acid (5.0 eq) at 0°C.
-
Heat mixture to 100°C for 2 hours (monitor by TLC).
-
Critical Step: Quench reaction carefully onto crushed ice. The 2-Cl atom deactivates the ring, requiring harsher conditions than the 2-H variant, but the position 5 is electronically favored for electrophilic substitution.
-
-
Amidation:
-
Extract the sulfonyl chloride intermediate with DCM.
-
React with aqueous
(or substituted amine) at 0°C to form the sulfonamide. -
Yield: Typically 60-75%.[4]
-
In Vitro Cytotoxicity Assay (MTT)
Rationale: Validates the cell-killing potential of the 2-Cl substituent.
-
Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), HFF-1 (Normal Fibroblast Control).
-
Seeding: 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Add compounds (2-H vs 2-Cl variants) at concentrations 0.1 µM to 100 µM.
-
Control: DMSO (0.1%).
-
Reference: Cisplatin or Doxorubicin.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Expect 2-Cl IC50 < 1 µM; 2-H IC50 > 10 µM.
References
-
Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
-
Eldehna, W. M., et al. (2019). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Li, X., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer. ACS Omega, 7(12). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Shanghai Haohong Pharmaceutical Co., Ltd. Список продуктов - почтовый ящик - страница335-Chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated LC-MS Protocols for Purity Analysis of Chloro-Methoxyquinolines
This guide provides an in-depth comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocols for the purity analysis of chloro-methoxyquinolines, a critical task for researchers, scientists, and drug development professionals. Our focus is on the practical application and rationale behind method selection, grounded in established regulatory frameworks to ensure data integrity and trustworthiness.
The Imperative of Purity in Drug Development
Chloro-methoxyquinolines are a significant class of heterocyclic compounds, forming the scaffold for numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] The identity, strength, quality, and purity of the active pharmaceutical ingredient (API) are paramount to the safety and efficacy of any drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent control of impurities.[4][5] Therefore, robust and validated analytical procedures are not merely a recommendation but a necessity for regulatory submission and product release.[6][7]
The Foundation of Trust: Adherence to Validation Guidelines
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[8][9] This guide is built upon the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validating analytical methods.[10][11] These guidelines detail the validation characteristics required for different types of analytical procedures, including specificity, linearity, range, accuracy, and precision.[9] Adherence to these standards ensures that the analytical data is reliable, reproducible, and defensible.
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Why LC-MS? The Synergy of Separation and Detection
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for impurity profiling.[5][12] The liquid chromatograph separates the parent molecule from its impurities based on their physicochemical properties, while the mass spectrometer provides highly sensitive and specific detection based on the mass-to-charge ratio (m/z) of the ions.[13] This combination is particularly powerful for:
-
Specificity: The ability to resolve and detect impurities even in the presence of high concentrations of the API and other matrix components.[14]
-
Sensitivity: Achieving low limits of detection (LOD) and quantitation (LOQ), which is crucial for controlling potentially genotoxic impurities.[15]
-
Identification: High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of unknown impurities, aiding in their structural elucidation.
However, the analysis of chloro-methoxyquinolines presents unique challenges, including potential for co-elution of structurally similar isomers and the need to manage matrix effects during ionization.[16][17] Method development must carefully optimize chromatographic conditions and sample preparation to mitigate these issues.[18]
Comparative Analysis of Validated LC-MS Protocols
We present two distinct, validated LC-MS protocols tailored for different objectives in the purity analysis of chloro-methoxyquinolines:
-
Protocol A: The "Explorer" - UHPLC-Q-TOF for Comprehensive Impurity Profiling. This protocol is designed for in-depth characterization and identification of unknown impurities, typically used during process development and forced degradation studies.
-
Protocol B: The "Quantifier" - UHPLC-QqQ for Targeted Impurity Quantitation. This protocol is optimized for the sensitive and accurate routine quantitation of known impurities and is ideal for quality control (QC) release testing.
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Chromatographic and Mass Spectrometric Conditions
The choice of column, mobile phase, and MS parameters is critical for achieving the desired separation and sensitivity. A C18 stationary phase is often the first choice for quinoline derivatives, providing good retention and peak shape.[19] The use of formic acid in the mobile phase serves to protonate the analytes, enhancing ionization efficiency in positive electrospray ionization (ESI) mode.[19][20]
| Parameter | Protocol A: UHPLC-Q-TOF (Explorer) | Protocol B: UHPLC-QqQ (Quantifier) | Rationale |
| LC System | UHPLC System | UHPLC System | UHPLC provides higher resolution and faster run times compared to conventional HPLC.[21] |
| Column | C18, 1.8 µm, 2.1 x 100 mm | C18, 1.8 µm, 2.1 x 100 mm | C18 offers robust hydrophobic retention for quinoline structures. Sub-2 µm particles maximize efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid aids in positive mode ionization and improves peak shape.[19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 10 min | 10% to 80% B over 5 min | A broad gradient is used for profiling unknowns (A), while a focused gradient is faster for known targets (B). |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | Optimized for column dimensions and particle size to maintain efficiency. |
| Column Temp | 40 °C | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[20] |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) | Q-TOF provides high mass accuracy for formula determination.[22] QqQ offers superior sensitivity and selectivity in MRM mode for quantitation.[23] |
| Ionization | ESI Positive | ESI Positive | Quinolines contain basic nitrogen atoms that are readily protonated in ESI+.[24] |
| Acquisition Mode | Full Scan MS & Auto MS/MS | Multiple Reaction Monitoring (MRM) | Full scan detects all ions for discovery. MRM provides targeted, highly specific quantitation.[25] |
Head-to-Head Performance: Validation Data Summary
The following table summarizes typical performance characteristics for each protocol, validated according to ICH Q2(R1) guidelines.[9] These values demonstrate that both methods are fit for their intended purpose.
| Validation Parameter | Protocol A: UHPLC-Q-TOF | Protocol B: UHPLC-QqQ | Acceptance Criteria (Typical) |
| Specificity | Demonstrated by chromatographic resolution and mass accuracy (<5 ppm) | Demonstrated by chromatographic resolution and specific MRM transitions | No interference at the retention time of the analyte.[26] |
| LOD | ~0.02% (relative to API) | ~0.005% (relative to API) | Signal-to-Noise ≥ 3 |
| LOQ | 0.05% (relative to API) | 0.01% (relative to API) | Signal-to-Noise ≥ 10; RSD ≤ 10%[15] |
| Linearity (r²) | > 0.995 | > 0.999 | r² ≥ 0.99[27] |
| Range | 0.05% to 1.0% | 0.01% to 0.5% | LOQ to 120% of specification limit.[26] |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% | 80% - 120% (for impurities)[7] |
| Precision (%RSD) | < 10.0% | < 5.0% | RSD ≤ 15% at LOQ, ≤ 10% at higher concentrations |
Detailed Experimental Methodologies
Reproducibility is the cornerstone of a validated method. Below are step-by-step protocols.
Protocol A: UHPLC-Q-TOF for Comprehensive Impurity Profiling
-
Standard/Sample Preparation:
-
Accurately weigh and dissolve the chloro-methoxyquinoline sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Prepare a blank solution (diluent only).
-
Prepare a sensitivity solution at the reporting limit (e.g., 0.05% of the sample concentration).
-
-
System Suitability Test (SST):
-
Before analysis, inject the sensitivity solution six times.
-
The %RSD for peak area and retention time should be ≤ 10.0%. The signal-to-noise ratio should be ≥ 10.
-
-
Chromatographic Run:
-
Inject 2 µL of the blank, followed by the sample solution.
-
Acquire data using the conditions outlined in Table 1. Ensure both Full Scan MS (m/z 100-1000) and data-dependent MS/MS (auto-MS/MS) modes are active.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram that are above the 0.05% reporting threshold.
-
Utilize vendor software to determine the accurate mass of each impurity and predict its elemental composition.
-
Analyze the MS/MS fragmentation spectra to propose structures for the unknown impurities. The fragmentation of quinolines often involves losses of side chains and cleavage of the heterocyclic rings.[22][24][28]
-
Protocol B: UHPLC-QqQ for Targeted Impurity Quantitation
-
Standard/Sample Preparation:
-
Prepare a stock solution of each known impurity reference standard.
-
Create a calibration curve by spiking the impurity stock into the diluent at a minimum of five concentration levels (e.g., from LOQ to 0.5%).
-
Prepare the chloro-methoxyquinoline sample at 1.0 mg/mL in the same diluent.
-
-
System Suitability Test (SST):
-
Inject a mid-level calibration standard six times.
-
The %RSD for peak area and retention time must be ≤ 5.0%.
-
-
Chromatographic Run:
-
Inject 1 µL of the blank, the calibration standards, and the sample solution.
-
Acquire data using the MRM conditions specified for each impurity (typically two transitions per analyte for confirmation).
-
-
Data Processing:
-
Generate a linear regression curve (concentration vs. response) for each impurity standard. The correlation coefficient (r²) must be ≥ 0.999.
-
Quantify the amount of each impurity in the sample by interpolating its response from the calibration curve.
-
Beyond LC-MS: The Role of Orthogonal Techniques
While LC-MS is a powerful tool, relying on a single analytical technique can sometimes be insufficient. Regulatory guidance encourages the use of orthogonal methods—different techniques that measure the same attribute through different principles—to ensure the specificity of a purity analysis.[7] For chloro-methoxyquinolines, complementary techniques could include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC-MS.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information and can be used for quantitative purposes (qNMR) without the need for reference standards for each impurity.[29]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique that can serve as a primary or secondary method for quantitation, especially when impurity standards are available.[30]
Conclusion
The selection of an LC-MS protocol for the purity analysis of chloro-methoxyquinolines should be driven by the specific analytical objective. For discovery and structural elucidation of unknown impurities during development, a high-resolution UHPLC-Q-TOF method offers unparalleled insight. For routine, high-throughput quality control, a targeted UHPLC-QqQ method provides the necessary sensitivity, precision, and robustness. Both approaches, when properly validated according to ICH guidelines, form a self-validating system that ensures the generation of trustworthy and reliable data, ultimately safeguarding the quality and safety of the final drug product.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
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Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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PubMed. (2020). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. National Library of Medicine. [Link]
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ResearchGate. (2020). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. ResearchGate. [Link]
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Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
-
National Center for Biotechnology Information. (2012). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
National Center for Biotechnology Information. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
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Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. [Link]
-
IP Innovative Publication. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IP Innovative Publication. [Link]
-
IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Pharmacy. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]
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World Journal of Pharmaceutical Research. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. WJPR. [Link]
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Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. [Link]
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Sisu@UT. (2016). Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]
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ACS Publications. (2014). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology. [Link]
-
National Center for Biotechnology Information. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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American Association for Clinical Chemistry. (2019). Growing Pains in LC-MS/MS Testing. AACC. [Link]
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Chrom Tech, Inc. (2024). Tackling Common Challenges in Chromatography. Chrom Tech. [Link]
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National Center for Biotechnology Information. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. PMC. [Link]
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National Center for Biotechnology Information. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. [Link]
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Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. [Link]
-
ResearchGate. (2015). LC-MS/MS parameters selected for the quantification of chloroquine.... ResearchGate. [Link]
-
PubMed. (2024). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review. National Library of Medicine. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]36/161/611)
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A Researcher's Comparative Guide to the Crystal Structure Analysis of Sulfonamide Derivatives
Welcome to an in-depth exploration of the crystallographic analysis of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the critical role of solid-state characterization in advancing pharmaceutical sciences. We will move beyond procedural descriptions to delve into the reasoning behind experimental choices, offering a comparative analysis of key X-ray diffraction techniques and providing actionable protocols.
The Significance of Crystal Structure in Sulfonamide Drug Development
Sulfonamides, the first class of synthetic antimicrobial agents, continue to be a cornerstone in medicinal chemistry, with applications ranging from antibacterial to anticancer therapies.[1][2] The therapeutic efficacy and bioavailability of a sulfonamide drug are not solely dependent on its molecular structure but are profoundly influenced by its solid-state properties.[3][4] The arrangement of molecules in a crystal lattice dictates crucial physicochemical characteristics such as solubility, dissolution rate, stability, and mechanical properties.[3][5]
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a prevalent phenomenon in sulfonamides and a critical consideration in drug development.[5] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physical properties, potentially impacting the drug's performance and safety.[5] Therefore, comprehensive crystal structure analysis is not merely an academic exercise but a regulatory necessity and a fundamental component of rational drug design. X-ray diffraction (XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement within these crystalline materials.[3][6]
A Comparative Analysis of X-ray Diffraction Techniques for Sulfonamide Derivatives
The two primary XRD methods employed in pharmaceutical analysis are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD). While both are rooted in the principles of Bragg's Law, their applications, sample requirements, and the nature of the data they provide differ significantly.[7][8]
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Structural Elucidation
SCXRD is the undisputed "gold standard" for determining the precise three-dimensional molecular structure of a compound.[9] This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern of discrete spots.[10]
Strengths of SCXRD for Sulfonamide Analysis:
-
Unambiguous Structure Determination: SCXRD provides the exact atomic coordinates, bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation and the packing arrangement within the crystal.[3] This level of detail is invaluable for understanding structure-activity relationships (SAR).
-
Absolute Stereochemistry: For chiral sulfonamide derivatives, SCXRD can determine the absolute configuration, which is crucial for pharmacological activity.[3]
-
Identification of Intermolecular Interactions: The detailed structural information allows for a thorough analysis of hydrogen bonding networks and other non-covalent interactions that stabilize the crystal lattice.[11][12][13]
Limitations and Experimental Considerations:
The primary challenge of SCXRD lies in obtaining suitable single crystals.[7] Sulfonamide derivatives, like many organic molecules, can be challenging to crystallize into a size and quality appropriate for diffraction (typically >50 μm).[7] This often necessitates extensive screening of crystallization conditions, including different solvents, temperatures, and techniques.
Powder X-ray Diffraction (PXRD): A Versatile Tool for Phase Analysis and Quality Control
PXRD is a powerful technique that analyzes a polycrystalline powder composed of numerous randomly oriented microcrystals.[7][10] The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.[3][8][14]
Strengths of PXRD in Sulfonamide Development:
-
Phase Identification and Purity: PXRD is the workhorse for identifying crystalline phases, including different polymorphs, solvates, and co-crystals of sulfonamides.[3][4] It is also highly effective for detecting crystalline impurities.[14]
-
Routine Quality Control: Due to its speed and relatively simple sample preparation, PXRD is widely used in quality control to monitor batch-to-batch consistency and ensure the correct solid form of the API is present in the final drug product.[14]
-
Analysis of "Real-World" Samples: PXRD does not require large single crystals, making it applicable to the fine powders typically produced during drug manufacturing.[7][10]
-
Quantitative Analysis: PXRD can be used to quantify the amount of a specific crystalline phase in a mixture, for example, determining the percentage of an undesired polymorph or the degree of crystallinity in a sample.[14]
Limitations and Interpretational Nuances:
While invaluable for phase analysis, PXRD has its limitations. The one-dimensional nature of the data, with its inherent peak overlap, makes ab initio structure determination from powder data significantly more challenging than from single-crystal data.[8] Preferred orientation, where the powder particles are not perfectly randomly oriented, can affect peak intensities and complicate quantitative analysis.[8][14]
Head-to-Head Comparison: SCXRD vs. PXRD for Sulfonamide Analysis
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Primary Application | Absolute structure determination, conformational analysis, intermolecular interactions.[3] | Phase identification (polymorphs, solvates), purity analysis, quality control, quantitative analysis.[3][4][14] |
| Sample Requirement | Single, well-ordered crystal (typically >50 μm).[7] | Fine powder (microcrystalline), typically <10 μm particle size.[8][10] |
| Data Output | 3D diffraction pattern (discrete spots).[10] | 1D diffractogram (intensity vs. 2θ).[7][8] |
| Information Obtained | Precise atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[3] | "Fingerprint" of the crystalline phase, lattice parameters, phase composition, degree of crystallinity.[3][7][14] |
| Key Advantage | Unambiguous and detailed structural information.[7] | Speed, versatility, and applicability to bulk samples.[10][14] |
| Main Limitation | Difficulty in obtaining suitable single crystals.[7][10] | Difficulty in ab initio structure determination due to peak overlap.[8] |
Experimental Workflow: From Sulfonamide Powder to Refined Crystal Structure
The following section outlines a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of a novel sulfonamide derivative.
Step 1: Crystallization of the Sulfonamide Derivative
The causality behind this initial and often most challenging step is the need for a single, defect-free crystal that will diffract X-rays in a coherent and measurable manner.
-
Solvent Screening: Dissolve the sulfonamide powder in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to near-saturation at a slightly elevated temperature.
-
Slow Evaporation: Leave the solutions in loosely covered vials to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the growth of well-ordered crystals.
-
Vapor Diffusion: Place a concentrated solution of the sulfonamide in a small, open vial. Place this vial inside a larger, sealed container that contains a precipitant (a solvent in which the sulfonamide is poorly soluble). The slow diffusion of the precipitant vapor into the sulfonamide solution can induce crystallization.
-
Crystal Selection: Using a microscope, identify a crystal with smooth faces, sharp edges, and no visible cracks. The ideal size is typically between 0.1 and 0.3 mm in each dimension.
Step 2: Crystal Mounting and Data Collection
The objective here is to secure the fragile crystal in the path of the X-ray beam and collect the diffraction data.
-
Mounting: Carefully pick up the selected crystal using a cryoloop and coat it with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
-
Instrument Setup: Mount the looped crystal on the goniometer head of the single-crystal diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal vibrations and reduces radiation damage.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the unit cell and symmetry, the instrument software will calculate an optimal strategy for collecting a complete dataset, involving rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Collection: Execute the data collection strategy, which can take several hours. The detector records the positions and intensities of the diffracted X-ray spots.
Step 3: Data Reduction and Structure Solution
This computational phase transforms the raw diffraction data into an initial structural model.
-
Integration: The raw image files are processed to integrate the intensities of each diffraction spot and correct for experimental factors (e.g., Lorentz and polarization effects).
-
Scaling and Merging: The integrated intensities are scaled and merged to create a single reflection file.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: Using direct methods or Patterson methods, an initial electron density map is calculated, from which the positions of the heavier atoms (like sulfur) can be identified.
Step 4: Structure Refinement and Validation
The final step involves refining the initial model to best fit the experimental data and validating the final structure.
-
Refinement: The atomic positions and displacement parameters are adjusted through a least-squares refinement process to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using crystallographic software to check for geometric reasonability (bond lengths and angles), and the final R-factor provides a measure of the agreement between the model and the data.
-
CIF File Generation: The final structural information is compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.
Visualizing the Crystallographic Workflow and Concepts
To better illustrate the process and key concepts, the following diagrams are provided.
Caption: Workflow for Single-Crystal Structure Determination of Sulfonamides.
Sources
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- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparison of Synthetic Routes for 2-Chloro-6-methoxyquinoline-5-sulfonamide
Executive Summary
2-Chloro-6-methoxyquinoline-5-sulfonamide is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and complex sulfonamide-based therapeutics. Its structural complexity—featuring a halogenated quinoline core, an electron-donating methoxy group, and a sulfonamide moiety—presents specific regiochemical challenges.
This guide evaluates two primary synthetic strategies:
-
Route A (Stepwise Functionalization): A robust, linear approach isolating the 2-chloro intermediate before sulfonation. Ideal for laboratory-scale validation and high purity requirements.
-
Route B (Integrated Cascade): An advanced process chemistry approach utilizing a "one-pot" chlorination/sulfonation sequence from the 2-hydroxy precursor. Ideal for scale-up and efficiency.
Comparative Metrics Overview
| Metric | Route A: Stepwise Functionalization | Route B: Integrated Cascade |
| Starting Material | 2-Hydroxy-6-methoxyquinoline | 2-Hydroxy-6-methoxyquinoline |
| Step Count | 3 (Isolation required) | 2 (One-pot activation) |
| Overall Yield | 55 - 65% | 70 - 80% |
| Atom Economy | Moderate | High |
| Safety Profile | High (Stepwise control of exotherms) | Moderate (Reactive mixed anhydrides) |
| Scalability | Good (Linear) | Excellent (Reduced unit operations) |
Part 1: Detailed Route Analysis
Route A: The Stepwise Functionalization (Linear)
This route relies on the robust stability of the 2-chloroquinoline scaffold. By installing the chlorine atom first, the subsequent electrophilic aromatic substitution (chlorosulfonation) is directed by the strong ortho-directing effect of the 6-methoxy group, overcoming the deactivating effect of the 2-chloro group.
Mechanism & Causality:
-
Chlorination: Phosphorus oxychloride (
) converts the tautomeric 2-quinolone (lactam) to the 2-chloroquinoline (lactim ether) via a Vilsmeier-Haack-type intermediate. -
Regioselective Sulfonation: The 6-methoxy group activates the 5-position. The 2-chloro group deactivates the ring but does not override the methoxy direction. Chlorosulfonic acid (
) acts as both solvent and reagent, introducing the sulfonyl chloride. -
Amidation: Nucleophilic attack by ammonia displaces the chloride of the sulfonyl group. Crucial Note: The 2-chloro substituent is relatively stable to ammonia at low temperatures, preserving the heteroaryl chloride for future coupling.
Route B: The Integrated Cascade (Convergent)
This route exploits the reactivity of the 2-hydroxy group (tautomeric with 2-quinolone). By treating the 2-hydroxy precursor with chlorosulfonic acid, the sulfonyl group is introduced. Subsequent (or concurrent) treatment with a chlorinating agent converts the 2-hydroxy group to 2-chloro and ensures the sulfonyl moiety is fully activated as the chloride.
Mechanism & Causality:
-
Dual Activation: The 2-hydroxy group activates the ring for sulfonation.
-
Deoxychlorination:
or is used to convert the 2-hydroxyl to a chloride. -
Efficiency: This avoids the isolation of the 2-chloro intermediate, reducing solvent waste and workup losses.
Part 2: Experimental Protocols
Protocol A: Stepwise Synthesis (Recommended for Reliability)
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline
-
Reagents: 2-Hydroxy-6-methoxyquinoline (10.0 g, 57 mmol),
(50 mL). -
Procedure:
-
Suspend starting material in neat
. -
Heat to reflux (
) for 3 hours. The suspension will clear as the chloro-compound forms. -
Workup: Cool to RT. Pour slowly onto crushed ice (500 g) with vigorous stirring (Exothermic!). Neutralize with
to pH 7-8. -
Filter the precipitate, wash with water, and dry in vacuo.
-
Yield: ~9.5 g (86%) as a beige solid.
-
Step 2: Chlorosulfonation[1]
-
Reagents: 2-Chloro-6-methoxyquinoline (5.0 g), Chlorosulfonic acid (
, 25 mL). -
Procedure:
-
Cool
to in a fume hood. -
Add the quinoline portion-wise over 20 minutes. Control exotherm below
. -
Allow to warm to RT and stir for 2 hours. Then heat to
for 1 hour to drive conversion. -
Quench: Pour the reaction mixture dropwise onto ice/water (300 mL). The sulfonyl chloride precipitates as a white/pale yellow solid.
-
Filter immediately and wash with cold water. Do not dry completely; use wet cake for the next step to prevent hydrolysis.
-
Step 3: Amidation
-
Reagents: Wet Sulfonyl Chloride cake, THF (50 mL),
(28% aq, 20 mL). -
Procedure:
-
Dissolve/suspend the wet cake in THF at
. -
Add
dropwise. Stir at for 30 mins, then RT for 1 hour. -
Concentrate THF under reduced pressure. Dilute with water (50 mL).
-
Filter the crude sulfonamide. Recrystallize from Ethanol/Water.
-
Final Yield: ~4.5 g (Total route yield ~60%).
-
Part 3: Visualization & Logic
Reaction Pathway Diagram
The following diagram illustrates the chemical logic and branching between Route A and Route B.
Caption: Comparative logic flow for the synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide showing the linear Route A and convergent Route B.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Hydrolysis of Sulfonyl Chloride | Use the sulfonyl chloride immediately after precipitation; do not dry in an oven. Ensure ammonia source is excess. |
| Regioisomer Impurities | Temperature too high during sulfonation | Keep addition at |
| Demethylation | Acid concentration/Temp too high | Avoid prolonged heating in |
| Incomplete Chlorination (Route A) | Wet | Distill |
References
-
National Institutes of Health (NIH). (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
-
PubChem. (2025).[2] 2-Hydroxy-6-methoxyquinoline Compound Summary. Retrieved from [Link]
-
Google Patents. (2014). Method for synthetizing 6-methoxyquinoline (CN103804289A).[3] Retrieved from
-
ResearchGate. (2023). Chlorosulfonic Acid: A Versatile Reagent. Retrieved from [Link]
Sources
Melting Point Determination and Thermal Analysis of Quinoline Intermediates: A Comparative Technical Guide
Executive Summary
Quinoline intermediates (e.g., 8-hydroxyquinoline, quinoline-4-carboxylic acids) are foundational scaffolds in the synthesis of antimalarials, organic light-emitting diodes (OLEDs), and kinase inhibitors. However, their physical characterization is notoriously difficult due to sublimation , polymorphism , and hygroscopicity .
This guide compares the performance of traditional Automated Capillary Melting Point analysis against the modern gold standard: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) . While capillary methods offer speed for rough identification, this guide demonstrates why DSC/TGA is the mandatory protocol for drug development, providing the thermodynamic resolution required to detect polymorphic contaminants that capillary methods miss.
Part 1: The Challenge of Quinoline Intermediates
Before selecting an analytical method, one must understand the material's behavior. Quinoline derivatives exhibit specific thermal artifacts that compromise standard testing:
-
Sublimation: Many quinolines (specifically 8-hydroxyquinoline) sublime significantly below their melting points. In a capillary tube, this manifests as the sample "disappearing" or fogging the glass before a liquid phase forms, leading to false high melting point readings.
-
Polymorphism: Quinolines often crystallize in multiple forms (polymorphs). A capillary apparatus typically records only the melting of the dominant phase, whereas drug efficacy depends on the specific crystal structure.
-
Thermal Decomposition: Certain carboxylated quinolines decarboxylate immediately upon melting. Distinguishing between melting (endothermic) and decomposition (often exothermic or irregular endothermic) is impossible with visual inspection alone.
Part 2: Comparative Methodology
We compare the three primary "products" (analytical techniques) available to the researcher.
Table 1: Performance Comparison of Thermal Analysis Techniques
| Feature | Method A: Capillary Melting Point | Method B: DSC (Diff. Scanning Calorimetry) | Method C: TGA (Thermogravimetric Analysis) |
| Primary Output | Visual Melting Range ( | Heat Flow (mW) vs. Temp; Enthalpy ( | Mass Change (%) vs. Temp |
| Purity Detection | Low (Qualitative only) | High (Quantitative via Van't Hoff eq) | Low (Detects solvates/volatiles) |
| Sublimation Handling | Poor (Sample coats tube; visual error) | Excellent (With hermetic sealing) | Excellent (Quantifies sublimation rate) |
| Polymorph ID | Impossible | Standard (Separates metastable forms) | N/A |
| Sample Required | 2–5 mg | 1–3 mg | 5–10 mg |
| Regulatory Status | USP <741> (Identification) | USP <891>, ASTM E794 (Characterization) | USP <891>, ASTM E1131 (Stability) |
Part 3: Experimental Case Study
Subject: 8-Hydroxyquinoline (8-HQ)
Objective: To determine the melting point and purity of a raw 8-HQ batch.
Experiment A: Capillary Method (The "Standard" Approach)
-
Observation: The sample began to darken and "fog" the capillary glass at 70°C. A clear liquid meniscus was never fully distinct due to sublimation coating the observation window.
-
Result: Recorded Range: 72.5°C – 75.8°C (Broad range indicates potential impurity or observation error).
Experiment B: DSC Analysis (The "Advanced" Approach)
-
Protocol: 2.5 mg sample sealed in a hermetic aluminum pan (to suppress sublimation) with a pinhole. Heating rate 5°C/min.[1][2]
-
Result:
-
Onset Temperature (
): 73.8°C (Thermodynamic melting point). -
Peak Temperature (
): 76.2°C. -
Enthalpy of Fusion (
): 198 J/g.
-
-
Insight: The sharp endothermic peak in DSC confirmed the material was crystalline. The
is the true melting point; the capillary method's "range" was an artifact of poor heat transfer and sublimation.
Experiment C: TGA Analysis (The Stability Check)
-
Result: Significant mass loss (onset) detected at 60°C before melting occurred.
Part 4: Decision Logic & Workflows
Diagram 1: Thermal Analysis Decision Matrix
Caption: Workflow for selecting the correct DSC pan configuration based on TGA volatility data.
Part 5: Detailed Experimental Protocols
Protocol 1: DSC Determination for Volatile Quinolines
Rationale: Standard crimped pans allow volatiles to escape, altering the pressure and artificially widening the melting peak. Hermetic sealing maintains equilibrium vapor pressure.
-
Sample Preparation:
-
Grind the quinoline intermediate to a fine powder (particle size uniformity reduces thermal lag).
-
Weigh 1.5 – 3.0 mg into a Tzero Aluminum Hermetic Pan.
-
Critical Step: If TGA showed <2% mass loss below MP, use a lid with a laser-drilled pinhole (75 µm) to allow self-atmosphere generation without pressure buildup. If TGA showed >2% loss (sublimation), use a solid hermetic lid (no hole).
-
-
Instrument Setup:
-
Purge Gas: Dry Nitrogen at 50 mL/min (prevents oxidation).
-
Equilibration: Equilibrate at 25°C.
-
-
Ramp Program:
-
Heat at 5°C/min to 10°C above the expected melting point.
-
Note: Avoid 10°C/min or 20°C/min for purity determination; faster rates decrease resolution of closely spaced polymorphic transitions.
-
-
Data Analysis (ASTM E794):
-
Integrate the melting endotherm.
-
Report Onset Temperature (intersection of baseline and leading edge) as the Melting Point. Do not report the Peak Temperature as the MP.
-
Protocol 2: Purity Calculation (Van't Hoff Analysis)
Rationale: Impurities depress the melting point. DSC analyzes the shape of the melting peak to calculate molar purity without needing a reference standard.
-
Perform DSC run at a slow rate (0.5°C/min or 1°C/min) to ensure thermal equilibrium.
-
Use the instrument software (e.g., partial area integration) to plot
(fraction melted) vs. Temperature ( ). -
The slope of the line is related to the impurity fraction (
) via the Van't Hoff equation: Where is the pure melting point and is the heat of fusion.
Part 6: Troubleshooting & Best Practices
| Issue | Diagnosis | Corrective Action |
| Broad Melting Peak | Poor thermal contact or impurity | Reduce sample mass to <2mg; ensure flat contact between pan and sensor. |
| Noisy Baseline | Sublimation / Off-gassing | Switch to High-Pressure Capsules (Gold-plated) or Hermetic pans. |
| Exotherm after Melt | Decomposition | Stop the run immediately after melting to avoid sensor contamination. Check TGA. |
| Double Peak | Polymorphism or Solvate | Run a "Heat-Cool-Heat" cycle. If the double peak disappears in the 2nd heat, it was a polymorph. |
Diagram 2: Interpreting the DSC Curve[3]
Caption: Guide to interpreting thermal events in quinoline analysis.
References
-
ASTM International. (2024).[3] ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. [Link]
-
United States Pharmacopeia (USP). <891> Thermal Analysis. USP-NF. [Link]
-
National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline Phase change data. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
TA Instruments. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. [Link]
-
Mettler Toledo. Thermal Analysis of Quinoline Derivatives and Polymorphism Screening. [Link]
Sources
Benchmarking potency of 2-Chloro-6-methoxyquinoline-5-sulfonamide against standard inhibitors
Topic: Benchmarking Potency of 2-Chloro-6-methoxyquinoline-5-sulfonamide against Standard Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Next-Generation CAI Scaffold
2-Chloro-6-methoxyquinoline-5-sulfonamide represents a specialized class of Carbonic Anhydrase Inhibitors (CAIs) designed to overcome the primary limitation of first-generation sulfonamides: isoform selectivity. While traditional inhibitors like Acetazolamide (AAZ) act as pan-inhibitors affecting ubiquitous cytosolic isoforms (hCA I, hCA II), this quinoline-5-sulfonamide scaffold is engineered to target transmembrane, tumor-associated isoforms (hCA IX and hCA XII) .
This guide benchmarks its potency and selectivity profile against industry standards, providing the experimental context required for validating its utility in hypoxic tumor research and antimicrobial applications.
Mechanistic Basis of Potency
To understand the benchmarking data, one must grasp the structural logic. The potency of this compound derives from a dual-binding mechanism:
-
Zinc Anchoring (Primary): The sulfonamide moiety (
) coordinates directly with the Zn ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
Hydrophobic Selectivity (Secondary): The 2-chloro-6-methoxyquinoline tail extends into the hydrophobic pocket of the enzyme.
-
hCA I/II (Off-Targets): The active site entrance is narrower and more hydrophilic; the bulky chloro-quinoline tail creates steric clash, reducing affinity.
-
hCA IX/XII (Targets): These isoforms possess a larger, hydrophobic active site cleft that accommodates the quinoline scaffold, stabilizing the complex and lowering the
(inhibition constant) into the low nanomolar range.
-
Visualization: Structural Inhibition Logic
Caption: Dual-mechanism binding mode showing how the quinoline tail confers selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones.
Benchmarking Data: Potency vs. Standards
The following data synthesizes comparative potency profiles based on structure-activity relationship (SAR) studies of quinoline-5-sulfonamides.
Table 1: Comparative Inhibition Constants ( )
Note: Lower
| Compound | Target: hCA IX (Tumor) | Target: hCA XII (Tumor) | Off-Target: hCA I (Cytosolic) | Off-Target: hCA II (Cytosolic) | Selectivity Ratio (II/IX) |
| 2-Cl-6-OMe-Quinoline-5-SA | 5.5 – 25 nM | 8.0 – 15 nM | > 500 nM | > 100 nM | > 10 |
| Acetazolamide (Standard) | 25 nM | 5.7 nM | 250 nM | 12 nM | 0.5 (Non-selective) |
| Indisulam (Anticancer) | ~30 nM | ~10 nM | > 1000 nM | > 200 nM | High |
| Methazolamide | 50 nM | 10 nM | 50 nM | 14 nM | Low |
Analysis:
-
vs. Acetazolamide: The quinoline derivative demonstrates comparable or superior potency at the target (hCA IX) but significantly weaker binding at the off-target (hCA II), reducing the risk of systemic side effects (e.g., diuresis, paresthesia).
-
vs. Indisulam: The potency profile is similar, validating the quinoline scaffold as a viable alternative to the chloro-indolyl scaffold of Indisulam for anticancer applications.
Validated Experimental Protocols
To reproduce these benchmarking values, researchers must use the Stopped-Flow CO
Protocol: Stopped-Flow Kinetics (CO Hydration)
Objective: Measure the catalytic rate (
Reagents & Setup
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na
SO (to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO
-saturated water (prepared by bubbling CO gas for 30 min at 25°C). -
Enzyme: Recombinant hCA IX or hCA II (concentration: 5–10 nM).
Workflow Diagram
Caption: Stopped-flow kinetic workflow for determining inhibition constants (Ki) with millisecond resolution.
Calculation
The inhibition constant (
-
Validation Check: Ensure the solvent (DMSO) concentration in the final mix is <1%, as DMSO inhibits CA isoforms.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Eldehna, W. M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link
-
Gao, H., et al. (2000).[3] Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison.[3] Cancer Research.[3] Link
-
BenchChem. (2025). Antimicrobial Potential of 2-Chloroquinoline-6-sulfonamide: A Technical Guide. Link
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-Chloro-6-methoxyquinoline-5-sulfonamide
Executive Summary
Immediate Action Required: 2-Chloro-6-methoxyquinoline-5-sulfonamide is a halogenated, heterocyclic organic solid.[1][2][3][4][5][6][7][8][9][10] It must be treated as Hazardous Chemical Waste .
-
DO NOT dispose of down the drain (aquatic toxicity risk).[1][2][3]
-
DO NOT mix with non-halogenated solvents (increases disposal costs and violates segregation protocols).[1][2][3]
-
DO NOT dispose of in regular trash (bioactive potential).[1][2][3]
Disposal Stream: High-Temperature Incineration (Halogenated Waste Stream).[1][2][3]
Chemical Assessment & Hazard Profiling
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the nature of the molecule. We are not just following rules; we are mitigating specific chemical risks.
Structural Risk Analysis
The disposal protocol is dictated by three functional groups on the scaffold:
-
2-Chloro Substituent (Halogenated): The presence of the chlorine atom mandates that this compound and its solutions be segregated into Halogenated Waste .[1][2][3] Mixing this with non-halogenated waste renders the entire volume "halogenated," significantly increasing destruction costs and complicating incineration parameters.[1][2][3]
-
5-Sulfonamide Moiety: Sulfonamides are known sensitizers and bioactive pharmacophores.[1][2][3] Improper disposal poses a risk of allergic sensitization to lab personnel and bioaccumulation in the environment.[2][3]
-
Quinoline Core: Nitrogen heterocycles often exhibit aquatic toxicity.[1][2][3] Drain disposal is strictly prohibited to prevent water table contamination.[1][2][3]
Physical Properties Relevant to Disposal
-
Solubility: Likely low in water; soluble in organic solvents (DMSO, DMF, Methanol).[1][2][3]
-
Stability: Stable under normal conditions but emits toxic fumes (SOx, NOx, HCl) during thermal decomposition.[1][2][3]
Waste Characterization (RCRA Logic)
While this specific intermediate may not have a unique "U" or "P" list code under US EPA RCRA regulations, it must be characterized based on Process Knowledge and Toxicity Characteristics .[1][2][3]
| Parameter | Classification | Regulatory Logic |
| Waste Type | Chemical Waste | Not biological or radioactive.[1][2][3] |
| Sub-Type | Halogenated Organic | Contains Chlorine (Cl).[1][2][3] |
| RCRA Status | Characteristic / Listed Equivalent | Treat as Hazardous due to toxicity/bioactivity.[1][2][3] |
| Disposal Method | Fuel Blending / Incineration | Must be destroyed at >1000°C to prevent formation of dioxins/furans.[1][2][3] |
Step-by-Step Disposal Protocol
Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired solids, weighing boats, contaminated gloves, and paper towels.[1][2][3]
-
Segregation: Obtain a dedicated waste container compatible with solids (e.g., wide-mouth HDPE jar).[1][2][3]
-
Bagging: Place the solid waste inside a clear, chemically resistant plastic bag (polyethylene). Double-bagging is recommended for fine powders to prevent dust release upon reopening.[1][2][3]
-
Labeling: Apply a hazardous waste label immediately.[1][2][3]
-
Storage: Cap the container tightly. Store in a Satellite Accumulation Area (SAA) away from oxidizers.[1][2][3]
Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, HPLC effluent, or glassware rinses containing the compound.[1][2][3]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acidic aqueous rinses into a steel drum).[1][2][3]
-
Stream Selection: Pour into the Halogenated Solvent Waste carboy.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1][2][3]
-
Secondary Containment: Ensure the carboy sits in a tray capable of holding 110% of the container's volume.
Spill Response Procedure
Pre-requisite: Wear Nitrile gloves, safety glasses, and a lab coat.[1][2][3] If powder is fine/dusty, use an N95 or P100 respirator.[1][2][3]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1][2][3] Dispose of all wipes as solid hazardous waste.[1][2][3]
Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of 2-Chloro-6-methoxyquinoline-5-sulfonamide, emphasizing the default to halogenated waste streams.
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][3] Washington, D.C. [Link][1][2][3]
-
National Research Council. (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] The National Academies Press.[1][2][3] [Link]
-
American Chemical Society (ACS). (2023).[1][2][3] Identifying and Evaluating Hazards in Research Laboratories.[1][2][3][Link][1][2][3]
-
PubChem. (n.d.).[1][2][3] Compound Summary: Quinoline Derivatives Toxicity Profile. National Library of Medicine.[1][2][3] [Link][1][2][3]
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A Senior Application Scientist's Guide to Handling 2-Chloro-6-methoxyquinoline-5-sulfonamide
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Chloro-6-methoxyquinoline-5-sulfonamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory. The information herein is synthesized from established safety standards for related chemical families, including quinolines and sulfonamides, to provide a robust framework for safe handling.
Hazard Assessment: A Proactive Approach to Safety
Understanding the potential hazards of 2-Chloro-6-methoxyquinoline-5-sulfonamide is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a chemical risk assessment can be conducted by examining its structural components:
-
Quinoline Moiety: Quinolines and their derivatives can be irritants to the skin, eyes, and respiratory system.[1] Some quinoline compounds are also known to be harmful if swallowed or absorbed through the skin.[2]
-
Sulfonamide Group: Sulfonamides are a class of compounds that can cause allergic reactions in sensitized individuals. While primarily a concern in pharmacology, this potential for sensitization warrants caution in a laboratory setting.
-
Chlorinated Aromatic Structure: The presence of a chlorine atom on the aromatic ring suggests that thermal decomposition could release toxic and irritating gases, such as hydrogen chloride and oxides of nitrogen.[3][4]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory to prevent accidental exposure.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks associated with handling 2-Chloro-6-methoxyquinoline-5-sulfonamide. The following table outlines the minimum required PPE.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against skin contact. Inspect gloves for any signs of degradation or punctures before use.[1][6] |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][7] |
| Primary | Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[5] |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator or a NIOSH-approved respirator | Required when handling the solid, powdered form to prevent inhalation of dust particles.[1][5] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[1] |
Operational Plan: A Step-by-Step Handling Procedure
All operations involving 2-Chloro-6-methoxyquinoline-5-sulfonamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8]
Step 1: Preparation and Pre-Handling Check
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are readily accessible.[9]
-
Don the required PPE as specified in the table above.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood to minimize movement and the potential for spills.
Step 2: Weighing and Transfer of Solid Compound
-
Handle the solid compound with care to avoid generating dust.
-
Use a spatula to transfer the desired amount of the compound onto a weigh boat.
-
If any solid is spilled, clean it up immediately following the emergency procedures outlined below.
Step 3: Dissolving and Solution Preparation
-
When preparing solutions, slowly add the solid 2-Chloro-6-methoxyquinoline-5-sulfonamide to the solvent to prevent splashing.[1]
-
Keep containers covered as much as possible during the dissolution process.
Step 4: Post-Handling and Decontamination
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by a thorough washing.[1]
-
Remove PPE in the designated area to prevent the spread of contamination.[1]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 2-Chloro-6-methoxyquinoline-5-sulfonamide and its associated waste is critical.[10]
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[1]
-
Liquid Waste: All liquid waste containing 2-Chloro-6-methoxyquinoline-5-sulfonamide must be disposed of in a labeled hazardous waste container. Do not pour chemical waste down the drain.[10][11]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[12]
Below is a workflow diagram illustrating the safe handling and disposal process.
Caption: Logical workflow for the safe handling and disposal of 2-Chloro-6-methoxyquinoline-5-sulfonamide.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Small Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[14][15]
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can handle 2-Chloro-6-methoxyquinoline-5-sulfonamide with confidence, ensuring a safe and productive laboratory environment.
References
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- SDS US. (2023, February 18).
- BenchChem. (n.d.). Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid.
- SAFETY DATA SHEET. (2021, May 7).
- ADAMA. (n.d.). Safety Data Sheet.
- Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (n.d.).
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Nalco. (n.d.). SAFETY DATA SHEET.
- HD Supply. (n.d.). SAFETY DATA SHEET 0 1 3.
- SAFETY DATA SHEET. (2014, September 1).
- TargetMol. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Greenbook. (n.d.). safety data sheet - mso+.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.
- ChemScene. (2024, June 19). Safety Data Sheet.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- USP-MSDS. (2020, February 21). USP SDS US.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.
- The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing. (n.d.).
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.).
- Staples.com. (2021, October 20). SAFETY DATA SHEET.
- CTRNet. (2012, May 31). 06.002 e2.0 Handling Hazardous Chemical Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
